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  • Product: Dihydrochelirubine
  • CAS: 28342-26-9

Core Science & Biosynthesis

Foundational

Elucidating the Dihydrochelirubine Biosynthesis Pathway in Macleaya cordata: A Comprehensive Technical Guide

Executive Summary Macleaya cordata (Plume Poppy) is a medicinal plant belonging to the Papaveraceae family, renowned for its rich repository of bioactive benzylisoquinoline alkaloids (BIAs)[1]. Among these, benzophenanth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Macleaya cordata (Plume Poppy) is a medicinal plant belonging to the Papaveraceae family, renowned for its rich repository of bioactive benzylisoquinoline alkaloids (BIAs)[1]. Among these, benzophenanthridine alkaloids (BPAs) such as sanguinarine, chelerythrine, and chelirubine exhibit potent antimicrobial and antitumor properties[1]. Dihydrochelirubine serves as a highly functionalized, critical intermediate in the biosynthesis of chelirubine[2].

This technical whitepaper provides an in-depth mechanistic breakdown of the dihydrochelirubine biosynthesis pathway. Designed for researchers in metabolic engineering and synthetic biology, this guide deconstructs the enzymatic cascade, outlines self-validating experimental protocols for pathway elucidation, and provides quantitative parameters for key biocatalysts.

Core Biosynthetic Pathway: From L-Tyrosine to Dihydrochelirubine

The biosynthesis of dihydrochelirubine is a complex, multi-organelle process that bridges primary metabolism with specialized defense compound production. The pathway can be divided into three distinct phases:

Phase I: Formation of the Central Intermediate (S)-Reticuline

The pathway initiates with the condensation of two L-tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by Norcoclaurine synthase (NCS) to form (S)-norcoclaurine[3]. A subsequent series of highly specific methylations (via 6OMT, CNMT, and 4'OMT) and a hydroxylation (via NMCH/CYP80B1) converts (S)-norcoclaurine into (S)-reticuline, the universal branch-point intermediate for most BIAs[3].

Phase II: The Berberine Bridge and Protopine Formation

The defining step in BPA biosynthesis is the conversion of (S)-reticuline to (S)-scoulerine. This is catalyzed by the Berberine Bridge Enzyme (BBE), an FAD-dependent oxidase that drives the oxidative cyclization of the N-methyl group to form the rigid tetracyclic protoberberine scaffold[3]. Following this, a sequence involving cytochrome P450s (CYP719A family) and Tetrahydroprotoberberine N-methyltransferase (TNMT) yields protopine[4].

Phase III: Benzophenanthridine Scaffold Formation and 10-O-Methylation

The transition from protopine to the benzophenanthridine scaffold involves a fascinating non-enzymatic rearrangement. Protopine 6-hydroxylase (P6H/CYP82N2) hydroxylates protopine at the C6 position. This triggers a spontaneous ring opening, structural rearrangement, and dehydration to yield dihydrosanguinarine [3].

To synthesize dihydrochelirubine, two highly specific tailoring reactions occur on the dihydrosanguinarine scaffold:

  • 10-Hydroxylation: Dihydrosanguinarine 10-hydroxylase (DB10H / CYP82P3) introduces a hydroxyl group at the C-10 position to form 10-hydroxydihydrosanguinarine[5].

  • 10-O-Methylation: The enzyme 10-hydroxydihydrosanguinarine 10-O-methyltransferase (10-OMT, EC 2.1.1.119) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the newly formed hydroxyl group, yielding dihydrochelirubine [6].

Finally, dihydrochelirubine can be oxidized by dihydrobenzophenanthridine oxidase (e.g., McDBOX2 in M. cordata) to form the fully aromatized chelirubine[2].

Visualizing the Biosynthetic Pathway

Biosynthesis L_Tyr L-Tyrosine Norcoclaurine (S)-Norcoclaurine L_Tyr->Norcoclaurine TYDC, NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline 6OMT, CNMT, NMCH, 4'OMT Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE (FAD, O2) Protopine Protopine Scoulerine->Protopine CFS, SPS, TNMT, MSH DHS Dihydrosanguinarine Protopine->DHS P6H + Spontaneous Rearrangement OH_DHS 10-OH-Dihydrosanguinarine DHS->OH_DHS DB10H (CYP82P3) DHC Dihydrochelirubine OH_DHS->DHC 10-OMT (SAM) CHE Chelirubine DHC->CHE McDBOX2

Fig 1. Biosynthetic pathway from L-Tyrosine to Dihydrochelirubine in Macleaya cordata.

Key Enzymes and Quantitative Catalytic Data

The successful reconstruction of this pathway in microbial hosts relies on understanding the specific requirements of each enzyme. Table 1 summarizes the core enzymes involved in the terminal steps of dihydrochelirubine biosynthesis.

Table 1: Key Enzymes in the Dihydrochelirubine Pathway

Enzyme NameAbbreviationEC NumberSubstrateProductEssential Cofactors
Berberine Bridge EnzymeBBE1.21.3.3(S)-Reticuline(S)-ScoulerineFAD, O₂
Protopine 6-hydroxylaseP6H (CYP82N2)1.14.13.119ProtopineDihydrosanguinarineNADPH, O₂, CPR
Dihydrosanguinarine 10-hydroxylaseDB10H (CYP82P3)1.14.14.-Dihydrosanguinarine10-OH-dihydrosanguinarineNADPH, O₂, CPR
10-OH-dihydrosanguinarine 10-O-methyltransferase10-OMT2.1.1.11910-OH-dihydrosanguinarineDihydrochelirubineSAM (S-adenosyl-L-methionine)
Dihydrobenzophenanthridine oxidaseMcDBOX21.5.3.12DihydrochelirubineChelirubineO₂

(Note: Cytochrome P450s require a Cytochrome P450 Reductase (CPR) partner for electron transfer[5].)

Experimental Protocols for Pathway Elucidation & Engineering

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every methodological choice.

Protocol A: Metabolite Extraction and LC-MS/MS Profiling

Objective: To isolate and quantify dihydrochelirubine and its precursors from M. cordata tissues or engineered yeast[7].

Causality & Rationale: Alkaloids are basic compounds prone to oxidation. Using an acidified extraction solvent protonates the nitrogen atoms, dramatically increasing their solubility in polar solvents while stabilizing the molecules against oxidative degradation.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize M. cordata root tissue or yeast cell pellets and grind to a fine powder using liquid nitrogen.

  • Extraction: Add 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to 50 mg of powder.

  • Internal Standard Addition: Spike the sample with 1 µg of an unnatural alkaloid standard (e.g., noscapine, if absent in the sample) to validate extraction efficiency.

  • Sonication & Centrifugation: Sonicate for 30 minutes at 4°C. Centrifuge at 14,000 × g for 15 minutes to pellet cellular debris.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode.

    • Self-Validation: Compare retention times and MS/MS fragmentation patterns against authentic dihydrochelirubine standards.

Protocol B: Heterologous Expression and In Vitro Enzyme Assay

Objective: To validate the catalytic function of DB10H (CYP82P3) and 10-OMT[5].

Causality & Rationale: Cytochrome P450s (like DB10H) are membrane-bound proteins that require an endoplasmic reticulum (ER) lipid bilayer for proper folding and interaction with CPR. Therefore, Saccharomyces cerevisiae is chosen over E. coli as the expression host, as yeast possesses a robust endomembrane system[2].

Step-by-Step Methodology:

  • Gene Cloning: Clone the M. cordata DB10H and 10-OMT genes into yeast expression vectors (e.g., pYES2) under galactose-inducible promoters.

  • Transformation: Transform into S. cerevisiae strain WAT11 (which co-expresses a plant CPR).

    • Negative Control: Transform a parallel batch with an empty pYES2 vector to rule out endogenous yeast enzyme activity.

  • Microsome Isolation: Induce expression with 2% galactose for 48 hours. Harvest cells, lyse via glass bead disruption, and isolate the microsomal fraction via ultracentrifugation (100,000 × g for 60 min).

  • In Vitro Assay: Set up a 100 µL reaction containing:

    • 50 mM Potassium Phosphate buffer (pH 7.5)

    • 100 µM Dihydrosanguinarine (Substrate)

    • 1 mM SAM (Methyl donor for 10-OMT)

    • 1 mM NADPH (Electron donor for DB10H)

    • 50 µg of isolated microsomal protein.

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 100 µL of cold methanol.

  • Analysis: Centrifuge to remove precipitated proteins and analyze the supernatant via Protocol A to detect the formation of 10-hydroxydihydrosanguinarine and dihydrochelirubine.

Visualizing the Experimental Workflow

Workflow Ext Metabolite Extraction (Acidified MeOH) LCMS LC-MS/MS Profiling (MRM Mode) Ext->LCMS Isolate & Quantify Assay In Vitro Enzyme Assay & Kinetic Analysis LCMS->Assay Substrate ID Gene Candidate Gene Mining (M. cordata Genome) Yeast Heterologous Expression (S. cerevisiae) Gene->Yeast Clone & Transform Yeast->Assay Isolate Microsomes

Fig 2. Experimental workflow for discovering and validating alkaloid biosynthesis enzymes.

Conclusion

The biosynthesis of dihydrochelirubine in Macleaya cordata represents a masterclass in plant specialized metabolism. By meticulously characterizing the enzymes—from the early tyrosine decarboxylation to the highly specific P450-mediated hydroxylations and SAM-dependent methylations—researchers can now leverage synthetic biology to produce these high-value therapeutics at scale. The integration of robust LC-MS/MS profiling with eukaryotic heterologous expression systems remains the gold standard for validating these complex biochemical networks.

References

  • Title: California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism Source: Frontiers URL: [Link]

  • Title: Detailed Biosynthetic Pathways of SAN and CHE in M. cordata Source: ResearchGate URL: [Link]

  • Title: Medicinal plants of the genus Macleaya (Macleaya cordata, Macleaya microcarpa): A review of their phytochemistry, pharmacology, and toxicology Source: ResearchGate URL: [Link]

  • Title: De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast Source: Nature Communications (Chalmers University) URL: [Link]

  • Title: Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence Source: Oxford Academic (Plant and Cell Physiology) URL: [Link]

  • Title: Information on EC 2.1.1.119 - 10-hydroxydihydrosanguinarine 10-O-methyltransferase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World Source: Oxford Academic (Plant and Cell Physiology) URL: [Link]

  • Title: KEGG PATHWAY: map00950 Source: KEGG URL: [Link]

Sources

Exploratory

Dihydrochelirubine: Chemical Architecture, Biosynthesis, and Pharmacological Profiling

Abstract As drug development increasingly looks toward specialized plant-derived secondary metabolites, benzophenanthridine alkaloids have emerged as high-value structural scaffolds. Dihydrochelirubine, a 5,6-dihydrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As drug development increasingly looks toward specialized plant-derived secondary metabolites, benzophenanthridine alkaloids have emerged as high-value structural scaffolds. Dihydrochelirubine, a 5,6-dihydrobenzo[c]phenanthridine alkaloid, is predominantly isolated from the Papaveraceae family. Unlike its fully oxidized quaternary counterpart (chelirubine), the dihydro-derivative possesses unique lipophilicity and structural flexibility, making it a compelling candidate for targeted pharmacological applications ranging from antimicrobial to anti-inflammatory therapies. This whitepaper provides a comprehensive technical analysis of its molecular properties, biosynthetic pathways, and isolation methodologies.

Chemical Structure & Molecular Properties

Dihydrochelirubine features a tetracyclic phenanthridine core heavily decorated with oxygenated functional groups. The presence of methoxy and methylenedioxy substituents dictates its electron density and steric profile, directly influencing its binding affinity to biological targets[1]. The reduction at the C5-C6 bond eliminates the quaternary nitrogen charge seen in chelirubine, fundamentally altering its solubility profile and membrane permeability.

Table 1: Physicochemical and Molecular Properties of Dihydrochelirubine

PropertyValue
Chemical Name Dihydrochelirubine
CAS Number 28342-26-9
Molecular Formula C21H17NO5
Molecular Weight 363.36 g/mol
Monoisotopic Mass 363.1107 Da
Core Scaffold 5,6-dihydrobenzo[c]phenanthridine
Key Substituents Methoxy, Methylenedioxy
Primary Botanical Sources Macleaya cordata, Sanguinaria canadensis, Eschscholzia californica
Biosynthetic Pathway and Enzymatic Regulation

Understanding the biosynthesis of dihydrochelirubine is critical for metabolic engineering and synthetic biology applications. The pathway originates from the protopine scaffold. In plants such as Eschscholzia californica, dihydrosanguinarine undergoes enzymatic hydroxylation to form 10-hydroxydihydrosanguinarine[2]. This intermediate is subsequently methylated by the enzyme3, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to yield dihydrochelirubine[4],[3].

Biosynthesis Protopine Protopine (Precursor) Dihydrosanguinarine Dihydrosanguinarine Protopine->Dihydrosanguinarine Biosynthetic cascade Hydroxylated 10-Hydroxydihydrosanguinarine Dihydrosanguinarine->Hydroxylated 10-Hydroxylation Dihydrochelirubine Dihydrochelirubine (Target Alkaloid) Hydroxylated->Dihydrochelirubine EC 2.1.1.119 (SAM-dependent methylation)

Biosynthetic pathway of dihydrochelirubine via enzymatic methylation.

Pharmacological Profile and Mechanism of Action

Dihydrochelirubine exhibits a multi-target pharmacological profile. Recent network pharmacology studies have implicated benzophenanthridine alkaloids in the modulation of chronic inflammatory states, such as Chronic Obstructive Pulmonary Disease (COPD)[5]. The lipophilic nature of dihydrochelirubine allows it to cross cellular membranes efficiently, where it interacts with intracellular signaling cascades, notably the PI3K-Akt pathway and specific caspases (e.g., CASP3)[5]. Furthermore, related alkaloids have demonstrated inhibitory effects on acetylcholinesterase and nucleic acid polymerases, positioning them as potential neuromodulators and cytotoxic agents[1].

Pharmacology Drug Dihydrochelirubine Membrane Cellular Membrane Penetration Drug->Membrane PI3K PI3K-Akt Pathway Modulation Membrane->PI3K Enzymes AChE / Polymerase Inhibition Membrane->Enzymes Outcome1 Anti-inflammatory Response PI3K->Outcome1 Outcome2 Neuromodulation / Cytotoxicity Enzymes->Outcome2

Cellular targets and pharmacological outcomes of dihydrochelirubine.

Experimental Workflow: Isolation and Structural Elucidation

To ensure high-fidelity downstream assays, the isolation of dihydrochelirubine must be meticulously controlled. The following protocol outlines a self-validating system for the extraction and purification of dihydrochelirubine from Macleaya cordata or Sanguinaria canadensis roots, leveraging its pH-dependent solubility[6],[1].

Rationale for Protocol Design: Benzophenanthridine alkaloids exist as salts in acidic conditions and as free bases in alkaline environments. By employing acid-base partitioning, we selectively isolate the alkaloid fraction from neutral lipophilic plant matrix components (e.g., waxes, sterols). Subsequent chromatographic separation is monitored via TLC and validated by NMR/MS to ensure stereochemical and structural integrity.

Step-by-Step Protocol:
  • Maceration and Primary Extraction:

    • Pulverize dried roots to a fine powder to maximize surface area.

    • Extract with methanol (MeOH) at room temperature for 48 hours.

    • Causality: MeOH is a highly polar, protic solvent that efficiently penetrates the plant matrix and solubilizes both alkaloid salts and free bases.

  • Acid-Base Partitioning:

    • Concentrate the methanolic extract under reduced pressure. Resuspend the residue in 2% aqueous HCl.

    • Filter to remove insoluble non-polar resins.

    • Basify the aqueous filtrate with NH₄OH to pH 9-10.

    • Causality: This converts the alkaloid salts into their uncharged free base form, precipitating them out of the aqueous phase.

    • Extract the basified solution with chloroform (CHCl₃). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Chromatographic Purification:

    • Load the crude alkaloid extract onto a silica gel column.

    • Elute using a gradient of Hexane:Ethyl Acetate (starting at 9:1 and increasing polarity).

    • Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). Dihydrochelirubine typically exhibits characteristic fluorescence.

  • Crystallization and Validation (Self-Validating Step):

    • Pool fractions containing the target compound and crystallize from a mixture of chloroform and methanol.

    • Validation Mechanism: Confirm the structure using 1D/2D NMR (¹H, ¹³C, COSY, NOESY) in CDCl₃. The absence of a downfield quaternary nitrogen signal and the presence of C5/C6 aliphatic protons definitively confirm the dihydro-state[1]. Confirm the monoisotopic mass (363.11 Da) via High-Resolution Mass Spectrometry (HRMS)[7].

Workflow Raw Plant Roots (Pulverized) Extract MeOH Extraction Raw->Extract Solubilization AcidBase Acid-Base Partitioning (pH 9-10 adjustment) Extract->AcidBase Free base precipitation Chromatography Silica Gel Column Chromatography AcidBase->Chromatography Organic extraction Validation NMR & HRMS Validation (m/z 363.11) Chromatography->Validation Fraction pooling

Experimental workflow for the isolation and validation of dihydrochelirubine.

References
  • Title: Structural Studies of Chelirubine and Chelilutine Free Bases Source: ResearchGate / Collection of Czechoslovak Chemical Communications URL
  • Source: PMC (NIH)
  • Title: Information on EC 2.1.1.
  • Title: Dihydrochelirubine | Alkaloid Source: MedChemExpress URL
  • Title: Alkaloids from the Tribe Bocconieae (Papaveraceae)
  • Source: PubMed (NIH)
  • Title: EC 2.1.1.

Sources

Foundational

The Phytochemical Landscape of Dihydrochelirubine: Natural Sources, Biosynthesis, and Analytical Methodologies

Executive Summary Dihydrochelirubine (CAS 28342-26-9) is a highly specialized benzophenanthridine alkaloid (BPA) characterized by its tetracyclic isoquinoline structural motif. As a pivotal intermediate in plant secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrochelirubine (CAS 28342-26-9) is a highly specialized benzophenanthridine alkaloid (BPA) characterized by its tetracyclic isoquinoline structural motif. As a pivotal intermediate in plant secondary metabolism, it bridges the biosynthetic gap between foundational protoberberines and highly oxidized terminal alkaloids like macarpine. This technical guide provides an authoritative synthesis of its natural distribution, ecological function, enzymatic pathways, and validated extraction protocols for researchers in pharmacognosy and drug development.

Taxonomic Distribution and Botanical Sources

The biosynthesis of BPAs is a chemotaxonomic hallmark of the order Ranunculales, specifically within the Papaveraceae family (1)[1]. Dihydrochelirubine is predominantly sequestered in the roots, seeds, and aerial tissues of specific genera, notably Macleaya, Bocconia, and Chelidonium[2][3].

Table 1: Natural Botanical Sources and Tissue Distribution of Dihydrochelirubine

Plant SpeciesFamilyPrimary Tissue SourceCo-occurring Alkaloids
Macleaya cordata (Plume Poppy)PapaveraceaeRoots, FruitsDihydrosanguinarine, Sanguinarine[1][2]
Bocconia frutescensPapaveraceaeSeedsDihydrochelerythrine, Methoxydihydrochelerythrine[4]
Bocconia integrifoliaPapaveraceaeLeavesDihydrochelerythrine, Dihydrosanguinarine[1]
Bocconia pearceiPapaveraceaeFruitsDihydrosanguinarine[1]
Chelidonium majus (Greater Celandine)PapaveraceaeRootsChelidonine, Chelerythrine, Coptisine[3]
Eschscholzia californica (California Poppy)PapaveraceaeCell Suspension CulturesMacarpine, Chelirubine[5]

Ecological Significance: Chemical Defense in Pioneer Plants

Beyond its pharmacological potential, dihydrochelirubine serves a critical ecological function. In tropical cloud forests, pioneer species such as Bocconia frutescens depend on soil seed banks for propagation. Dihydrochelirubine is actively sequestered in these seeds, functioning as a potent chemical defense agent (4)[4]. Its broad-spectrum antifungal and antimicrobial properties prevent the pathogenic degradation of the dormant seeds, ensuring long-term persistence until environmental conditions trigger germination[4].

Biosynthetic Pathway and Enzymatic Regulation

The conversion of dihydrochelirubine to macarpine represents one of the most thoroughly elucidated secondary product pathways at the enzymatic level. This transformation involves two highly specific, sequential reactions (6)[6]:

  • 12-Hydroxylation: Catalyzed by dihydrochelirubine-12-hydroxylase, a microsomal cytochrome P450-dependent monooxygenase. It utilizes O 2​ and NADPH to introduce a hydroxyl group at the C-12 position, forming 12-hydroxydihydrochelirubine[6].

  • 12-O-Methylation: Catalyzed by 12-hydroxydihydrochelirubine-12-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to yield dihydromacarpine[6].

Elicitor-Mediated Upregulation: In plant cell suspension cultures (e.g., Eschscholzia californica), the biosynthesis of dihydrochelirubine is not constitutive but highly inducible. The exogenous application of elicitors like yeast extract, salicylic acid (SA), or methyl jasmonate (MJ) triggers a rapid intracellular signaling cascade (7)[8]. This cascade relies on endogenous jasmonic acid to initiate the de novo transcription of biosynthetic enzymes, dramatically enhancing alkaloid yields (5)[5].

Biosynthesis Elicitor Elicitor (SA / MJ / Yeast) Receptor Cell Surface Receptor Elicitor->Receptor Jasmonate Jasmonic Acid Signaling Receptor->Jasmonate Transcription Gene Transcription (Biosynthetic Enzymes) Jasmonate->Transcription Enz1 Dihydrochelirubine-12-hydroxylase (Cytochrome P450) Transcription->Enz1 Upregulates Enz2 12-O-methyltransferase (SAM-dependent) Transcription->Enz2 Upregulates DHC Dihydrochelirubine DHC->Enz1 HDHC 12-Hydroxydihydrochelirubine Enz1->HDHC O2, NADPH HDHC->Enz2 DHM Dihydromacarpine Enz2->DHM SAM Macarpine Macarpine DHM->Macarpine Oxidation

Caption: Elicitor-induced jasmonic acid signaling cascade and enzymatic conversion of dihydrochelirubine.

Validated Protocol: Extraction and Chromatographic Quantification

To ensure high-fidelity recovery of dihydrochelirubine from complex plant matrices, the following protocol establishes a self-validating system. It is designed to mitigate the primary modes of analyte loss: enzymatic oxidation and UV-catalyzed degradation.

Step 1: Biomass Preparation and Lyophilization

  • Action: Flash-freeze freshly harvested plant tissues (e.g., Macleaya cordata roots) in liquid nitrogen. Lyophilize at -50°C under vacuum for 48 hours, then mechanically mill to a fine powder (<0.5 mm particle size).

  • Causality: Fresh plant tissues contain active endogenous oxidases. Flash-freezing and subsequent water removal strictly halt enzymatic degradation, preventing the premature oxidation of dihydrochelirubine into fully aromatized artifacts.

  • Validation Checkpoint: The final powder must have a moisture content of <5%. Higher moisture risks hydrolysis and impedes the permeation of the organic extraction solvent.

Step 2: Organic Solvent Extraction

  • Action: Suspend 0.5 g of lyophilized powder in 10 mL of HPLC-grade methanol. Extract overnight on an orbital rotator at 110 rpm at room temperature (20-25°C) in complete darkness[5].

  • Causality: Methanol is a highly efficient polar protic solvent that penetrates the cellulosic plant matrix to solubilize moderately polar BPAs. Conducting the extraction in the dark prevents UV-catalyzed photo-oxidation of the target analytes.

  • Validation Checkpoint: The resulting slurry should exhibit a distinct yellowish-orange pigmentation characteristic of Papaveraceae extracts. A lack of color indicates incomplete cell wall lysis.

Step 3: Centrifugation and Phase Separation

  • Action: Centrifuge the crude extract at 10,000 × g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 μm PTFE syringe filter[5].

  • Causality: High-speed centrifugation pellets insoluble cellular debris, proteins, and complex polysaccharides. The 0.22 μm filtration is a non-negotiable prerequisite to prevent particulate fouling and overpressurization of the HPLC analytical column.

  • Validation Checkpoint: The filtrate must be optically clear. Turbidity indicates residual macromolecules, requiring secondary centrifugation.

Step 4: Chromatographic Separation and Quantification (HPLC-UV)

  • Action: Inject 20 μL of the filtrate onto a Nucleosil C18 column (10 μm). Utilize a programmed step-gradient mobile phase consisting of Solvent A (95% H 2​ O, 5% CH 3​ CN, 0.01% H 3​ PO 4​ ) and Solvent B (5% H 2​ O, 95% CH 3​ CN, 0.01% H 3​ PO 4​ ). Monitor absorbance at 280 nm[6].

  • Causality: The C18 stationary phase effectively resolves BPAs based on hydrophobicity. The acidic modifier (H 3​ PO 4​ ) suppresses the ionization of residual silanol groups on the column, ensuring sharp, symmetrical peak shapes for basic alkaloids like dihydrochelirubine.

  • Validation Checkpoint: Dihydrochelirubine should elute with a baseline-resolved peak. Co-elution with structural analogs (e.g., dihydrosanguinarine) requires flattening the gradient slope of Solvent B.

Extraction Biomass 1. Plant Biomass (Roots/Seeds/Leaves) Lyophilization 2. Lyophilization (-50°C, Vacuum) Biomass->Lyophilization Grinding 3. Mechanical Milling (Fine Powder) Lyophilization->Grinding Extraction 4. Methanol Extraction (Orbital Shaker, 110 rpm) Grinding->Extraction Centrifugation 5. Centrifugation (10,000 x g, 15 min) Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant TLC 7a. TLC Screening (CHCl3:MeOH:Benzene) Supernatant->TLC HPLC 7b. HPLC Quantification (Nucleosil C18, 280 nm) Supernatant->HPLC

Caption: Step-by-step extraction and chromatographic quantification workflow for dihydrochelirubine.

References

  • Yu, X., et al. (2014). "Alkaloids from the Tribe Bocconieae (Papaveraceae): A Chemical and Biological Review." PMC. 1

  • MedChemExpress. "Dihydrochelirubine | Alkaloid". MedChemExpress. 2

  • Mungall, W. S., et al. "Synthesis of Novel Organic Polymers (Isolation of Chemical Defense Compounds from Tropical Pioneer Plant Seeds)." Studylib. 4

  • Kammerer, L., et al. (1993). "Enzymic 12-Hydroxylation and 12-O-Methylation of Dihydrochelirubine in Dihydromacarpine Formation by Thalictrum bulgaricum." Chula Digital Collections. 6

  • Gundlach, H., et al. (1992). "Jasmonic acid is a signal transducer in elicitor-induced plant cell cultures." PNAS. 7

  • Kollárová, K., et al. (2020). "Enhancement of Macarpine Production in Eschscholzia Californica Suspension Cultures under Salicylic Acid Elicitation and Precursor Supplementation." PMC. 5

  • Wei, et al. (2024). "Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology." PMC. 3

Sources

Exploratory

pharmacological activities of benzophenanthridine alkaloids

As a Senior Application Scientist, I have structured this technical whitepaper to transcend basic descriptive pharmacology. To truly leverage benzophenanthridine alkaloids (BPAs) in drug development, we must deconstruct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical whitepaper to transcend basic descriptive pharmacology. To truly leverage benzophenanthridine alkaloids (BPAs) in drug development, we must deconstruct their physicochemical properties, quantify their cytotoxic profiles, and rigorously validate their mechanisms of action through robust, self-validating experimental workflows.

This guide provides an authoritative framework for understanding and evaluating the pharmacological activities of key BPAs, including sanguinarine, chelerythrine, and nitidine.

Structural Basis and Mechanistic Overview

Benzophenanthridine alkaloids are a class of isoquinoline compounds predominantly found in the Papaveraceae and Rutaceae plant families[1][2]. Their pharmacological versatility—ranging from antimicrobial to potent anticancer activities—is fundamentally dictated by their pH-dependent structural states.

In the physiological pH range (2.0–6.0), BPAs exist primarily in a charged quaternary iminium form. Above pH 9.0, they convert to a neutral pseudo-base (alkanolamine) form[3]. Extensive biophysical studies confirm that the iminium form is the exclusive nucleic acid-binding moiety [3]. This charged state allows the planar tetracyclic core to intercalate efficiently between DNA base pairs, stabilizing polymorphic DNA structures (B-form, Z-form, and G-quadruplexes) and disrupting critical nuclear enzymes[2][3].

The Apoptotic Signaling Cascade

The primary anticancer mechanism of BPAs involves the poisoning of Topoisomerase I and II, which leads to the accumulation of DNA single- and double-strand breaks[4]. This DNA damage triggers the intrinsic mitochondrial apoptotic pathway, characterized by mitochondrial membrane depolarization, cytochrome c release, and the subsequent cleavage of Caspases 9 and 3[5].

Pathway BPA Benzophenanthridine Alkaloids (Sanguinarine, Chelerythrine) DNA_Bind DNA Intercalation (Iminium Form) BPA->DNA_Bind Topo Topoisomerase I/II Poisoning BPA->Topo DNA_Bind->Topo Mito Mitochondrial Membrane Depolarization Topo->Mito DNA Damage Caspase Caspase-3/9 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Molecular signaling cascade of benzophenanthridine alkaloid-induced apoptosis.

Quantitative Pharmacological Profiling

The cytotoxic potency of BPAs varies significantly based on the functional group substitutions on the benzophenanthridine scaffold and the specific genetic vulnerabilities of the target cancer cell lines. Recent high-throughput screenings have demonstrated that these compounds exhibit nanomolar to low-micromolar efficacy against various malignancies[1][6].

Below is a consolidated quantitative profile of key BPAs across standard human cancer cell lines.

AlkaloidCancer TypeCell LineIC₅₀ ValueReference
Sanguinarine MelanomaA3750.11 µg/mL[6]
Sanguinarine MelanomaSK-MEL-30.54 µg/mL[6]
Chelerythrine MelanomaSK-MEL-30.14 µg/mL[6]
Nitidine Chloride Hepatocellular CarcinomaHepG21.40 µM[1]
Nitidine Chloride Non-Small Cell LungA5491.88 µM[1]
Corynoline MelanomaB16F106.16 µM[1]

Note: Nitidine has also recently been identified as a potent inducer of synthetic lethality in BRCA1-deficient cancer cells, targeting AKT and topoisomerases to selectively eradicate tumor cells with impaired homologous recombination repair mechanisms[7].

Key Experimental Workflows & Protocols

To rigorously evaluate the pharmacological activity of BPAs, assays must be designed as self-validating systems . This means incorporating internal controls that confirm the dynamic range of the assay and explaining the biochemical causality behind every reagent added.

Protocol 1: Topoisomerase I DNA Cleavage Assay

BPAs like nitidine and fagaronine act as Topoisomerase poisons—they do not merely inhibit the enzyme's catalytic activity; they stabilize the transient covalent Topo I-DNA intermediate (the "cleavable complex")[4][8].

Causality & Design Rationale: To visualize this poisoning effect, we must trap the transient complex before the enzyme can religate the DNA. We achieve this by rapidly denaturing the enzyme with Sodium Dodecyl Sulfate (SDS). However, the bulky Topo I protein covalently attached to the DNA will prevent the DNA from migrating into an agarose gel. Therefore, Proteinase K is utilized to digest the enzyme, leaving only a small peptide remnant on the cleaved DNA strand. Finally, running the samples on an alkaline agarose gel denatures the DNA duplex, allowing us to resolve and quantify the single-stranded DNA breaks[8].

Step-by-Step Methodology:

  • Reaction Assembly: Incubate purified calf thymus Topoisomerase I (40 units) with a ³²P-labeled or fluorophore-labeled supercoiled plasmid DNA fragment in reaction buffer (10 min at 37 °C)[8].

  • Ligand Introduction: Add the BPA (e.g., nitidine) at varying concentrations (0.1 to 10 µM). Self-Validation: Always include Camptothecin (0.3 µg/mL) as a positive control to validate the formation of cleavable complexes[8].

  • Complex Trapping: Terminate the reaction by adding 1% SDS to immediately denature Topo I and trap the covalent adduct[8].

  • Protein Digestion: Add Proteinase K (0.5 mg/mL) and incubate for 30 min at 50 °C to digest the trapped Topo I[8].

  • Electrophoresis: Load the samples onto a 1% alkaline agarose gel (using an alkaline buffer like NaOH/EDTA) to separate the single-stranded DNA fragments[8].

  • Quantification: Visualize via autoradiography or fluorescence imaging. The intensity of the lower molecular weight bands directly correlates with the Topo I poisoning efficacy of the alkaloid.

Protocol Step1 Incubate DNA + Topo I + BPA Step2 Add SDS (Denature Enzyme) Step1->Step2 Step3 Add Proteinase K (Digest Topo I) Step2->Step3 Step4 Alkaline Agarose Gel Electrophoresis Step3->Step4 Step5 Quantify ssDNA Cleavage Step4->Step5

Self-validating workflow for Topoisomerase I DNA cleavage assay.

Protocol 2: Apoptosis Quantification via Flow Cytometry (Annexin V / PI)

Because BPAs induce apoptosis rather than non-specific necrosis at therapeutic doses[5], flow cytometry using Annexin V-FITC and Propidium Iodide (PI) is the gold standard for quantification.

Causality & Design Rationale: During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity in a calcium-dependent manner. Conversely, PI is a vital dye that is excluded by intact cell membranes but enters cells with compromised membranes (late apoptosis or necrosis). Using both reagents creates a self-validating quadrant logic:

  • Viable Cells: Annexin V (-) / PI (-)

  • Early Apoptotic: Annexin V (+) / PI (-)

  • Late Apoptotic: Annexin V (+) / PI (+)

  • Necrotic: Annexin V (-) / PI (+)

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells (e.g., A375 melanoma) and treat with the BPA at its predetermined IC₅₀ concentration for 24–48 hours. Self-Validation: Include a vehicle-only (DMSO) negative control and a known apoptosis-inducer (e.g., Staurosporine) as a positive control.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer (containing Ca²⁺). Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark for 15 minutes at room temperature. The calcium in the buffer is strictly required for the Annexin V-PS binding interaction.

  • Acquisition: Analyze immediately via flow cytometry, capturing at least 10,000 events. Gate out cellular debris using Forward Scatter (FSC) and Side Scatter (SSC) before analyzing the FITC vs. PI fluorescence channels.

Translational Outlook

Benzophenanthridine alkaloids represent a highly privileged scaffold in natural product drug discovery. While their planar structure makes them excellent DNA intercalators and topoisomerase poisons[3][4], their clinical translation has historically been limited by systemic toxicity. However, recent discoveries—such as the synthetic lethality of nitidine against BRCA1-deficient tumors[7]—highlight a path forward. By leveraging the specific genetic vulnerabilities of tumors, researchers can widen the therapeutic window of BPAs, transitioning them from broad-spectrum cytotoxins to precision oncology agents.

Sources

Foundational

Dihydrochelirubine: Mechanistic Paradigms in In Vitro Cytotoxicity and Apoptosis Induction

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The pursuit of novel, plant-derived chemotherapeutic agents has driven extensive research into benzophenanthridine alkaloids. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The pursuit of novel, plant-derived chemotherapeutic agents has driven extensive research into benzophenanthridine alkaloids. Among these, dihydrochelirubine (DHC) —an isoquinoline alkaloid isolated from Chelidonium majus, Zanthoxylum spp., and Hypecoum spp.—has emerged as a potent cytotoxic agent. This whitepaper synthesizes the mechanistic framework of DHC-induced cytotoxicity, detailing its capacity to cross cellular membranes, intercalate DNA, and trigger intrinsic apoptotic pathways. By establishing self-validating experimental protocols, this guide provides researchers with robust methodologies for evaluating DHC and structurally related alkaloids in preclinical oncology models.

Structural Dynamics and Cellular Permeability

Dihydrochelirubine is characterized by a tetracyclic structural motif comprising an isoquinoline nucleus and two benzene rings[1]. Unlike its fully oxidized, quaternary ammonium counterparts (e.g., sanguinarine or chelerythrine), DHC exists in a reduced, lipophilic state.

The Causality of Lipophilicity in Experimental Design: The high lipophilicity of DHC is a critical determinant of its bioactivity. It allows the molecule to rapidly traverse the phospholipid bilayer of cancer cells without the need for active transport mechanisms. Once intracellular, DHC preferentially binds to various proteins and nucleic acids, altering their biological activity[2]. This rapid influx necessitates careful consideration of treatment duration in in vitro assays; prolonged exposure can lead to secondary necrotic events that obscure the primary apoptotic mechanism.

Mechanistic Framework: Apoptosis Induction

DHC exerts its anti-proliferative effects through a multi-targeted mechanism. Upon entering the nucleus, benzophenanthridine alkaloids intercalate into DNA and act as topoisomerase inhibitors, causing DNA strand breaks[3]. This DNA damage triggers the accumulation of Reactive Oxygen Species (ROS) and the subsequent activation of the p53 tumor suppressor protein.

Simultaneously, DHC modulates the PIK3CA/AKT1 signaling pathways, which are heavily implicated in hepatocellular carcinoma proliferation[4]. The convergence of DNA damage and kinase inhibition leads to the depolarization of the mitochondrial membrane, releasing cytochrome c into the cytosol. This initiates the intrinsic apoptotic cascade via the cleavage of Caspase-9 and the executioner Caspase-3.

Apoptosis DHC Dihydrochelirubine DNA DNA Intercalation DHC->DNA ROS ROS Accumulation DHC->ROS Mito Mitochondrial Depolarization DNA->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Execution Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Dihydrochelirubine-induced mitochondrial apoptosis pathway.

Quantitative Cytotoxicity Profiling

The sensitivity of human cancer cell lines to DHC and related benzophenanthridine alkaloid extracts varies significantly based on the tissue of origin and the specific mutational landscape of the cells.

Table 1: Comparative Sensitivity of Human Cancer Cell Lines to Alkaloid Extracts (at 200 µg/mL)

Cell LineOriginInhibitory Rate (%)Primary Mechanistic Target / Pathway
SGC-7901 Gastric Carcinoma90.5 - 93.6%Caspase-3 Activation / DNA Intercalation
HepG2 Hepatocellular80.0 - 85.0%PIK3CA / AKT1 Suppression
HeLa Cervical Carcinoma75.0 - 80.0%Mitochondrial Depolarization
HT-29 Colon Carcinoma60.7 - 70.0%Topoisomerase Inhibition

Note: Data synthesized from comparative studies of Zanthoxylum and Chelidonium majus extracts[5]. SGC-7901 cells demonstrate the highest sensitivity to these alkaloid profiles.

Methodological Protocols for DHC Evaluation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps to prevent false positives commonly associated with phytochemical testing.

Workflow Culture 1. Cell Culture Treat 2. DHC Treatment Culture->Treat Viability 3. SRB Assay Treat->Viability Flow 4. Flow Cytometry Treat->Flow Western 5. Western Blot Treat->Western

Standardized in vitro workflow for evaluating DHC cytotoxicity.

Protocol 1: High-Throughput Cytotoxicity Screening via SRB Assay

Causality of Assay Choice: While the MTT assay is ubiquitous, redox-active plant alkaloids can independently reduce tetrazolium salts, yielding artificially high viability signals. The Sulforhodamine B (SRB) assay circumvents this by stoichiometrically binding to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total protein biomass[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed SGC-7901 or HepG2 cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a serial dilution of DHC (0.1 µM to 100 µM).

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (1 µM Camptothecin). If the vehicle control shows >5% cytotoxicity compared to untreated media, discard the plate to rule out solvent toxicity.

  • Fixation: After 48h, add cold 50% Trichloroacetic acid (TCA) directly to the wells (final concentration 10%). Incubate at 4°C for 1 hour.

  • Staining: Wash plates 4 times with distilled water. Add 0.4% SRB solution (in 1% acetic acid) and incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5).

  • Quantification: Measure optical density (OD) at 515 nm using a microplate reader.

Protocol 2: Multiparametric Apoptosis Quantification (Flow Cytometry)

Causality of Assay Choice: To confirm that the loss of biomass in the SRB assay is due to programmed cell death rather than non-specific necrosis, Annexin V/PI dual staining is required. Annexin V binds to phosphatidylserine (PS) flipped to the outer membrane leaflet (a hallmark of early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Following 24h DHC treatment, harvest cells using an EDTA-free trypsin formulation. Rationale: EDTA chelates calcium, which is strictly required for Annexin V binding to PS.

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Control: The assay must include unstained cells (to baseline autofluorescence, which can be high with alkaloids) and single-stained controls (FITC-only and PI-only) to calculate the spectral compensation matrix accurately.

Future Perspectives in Drug Development

The polypharmacological nature of DHC—targeting both DNA replication machinery and specific kinase networks like PIK3CA[4]—positions it as a highly valuable scaffold for overcoming drug resistance in solid tumors. Future developmental pipelines must focus on structural modifications to enhance its aqueous solubility while preserving the lipophilic core that enables its rapid intracellular accumulation. By adhering to the rigorous, self-validating protocols outlined above, researchers can accurately map the structure-activity relationships (SAR) necessary to transition DHC from a botanical extract to a clinical candidate.

References

  • Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology Source: Frontiers in Pharmacology URL
  • Source: D-nb.
  • The Cytotoxic Effect of Chelidonium Majus in Vitro Source: SciSpace URL
  • Integrative Medicine Discovery Source: TMR Publishing Group URL
  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

Sources

Exploratory

Isolation and Structural Elucidation of Dihydrochelirubine: A Methodological Whitepaper

Executive Summary Dihydrochelirubine is a rare, naturally occurring benzo[c]phenanthridine alkaloid predominantly found in the Papaveraceae family, including species such as Macleaya cordata, Sanguinaria canadensis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrochelirubine is a rare, naturally occurring benzo[c]phenanthridine alkaloid predominantly found in the Papaveraceae family, including species such as Macleaya cordata, Sanguinaria canadensis, and Bocconia integrifolia[1][2]. As a critical intermediate in the biosynthesis of highly oxidized alkaloids like macarpine, dihydrochelirubine presents unique challenges in extraction, isolation, and structural characterization due to its susceptibility to oxidation and structural rearrangement.

This whitepaper provides a comprehensive, self-validating methodological framework for the isolation and structural elucidation of dihydrochelirubine. By detailing the causality behind each chemical manipulation and analytical technique, this guide serves as an authoritative resource for natural product chemists and drug development professionals.

Biosynthetic Context and Chemical Significance

Dihydrochelirubine is not merely a metabolic endpoint; it is a vital transient intermediate. In the plant's cellular environment, the biosynthesis of benzo[c]phenanthridine alkaloids begins with L-tyrosine, proceeding through protopine. A highly specific microsomal cytochrome P-450 enzyme hydroxylates protopine at the C-6 position, triggering a spontaneous ring opening and dehydration to form dihydrosanguinarine[3]. Subsequent hydroxylation and O-methylation yield dihydrochelirubine.

From a drug development perspective, understanding this pathway is crucial because dihydrochelirubine serves as the direct substrate for dihydrochelirubine-12-hydroxylase, an enzyme that catalyzes its conversion into 12-hydroxydihydrochelirubine—the penultimate step before dihydromacarpine and macarpine formation[4].

Biosynthesis P Protopine (Primary Precursor) DS Dihydrosanguinarine (Intermediate) P->DS Cytochrome P-450 (6-Hydroxylation & Rearrangement) DC Dihydrochelirubine (Target Alkaloid) DS->DC Hydroxylation & O-Methylation HDC 12-Hydroxydihydrochelirubine (Hydroxylated Intermediate) DC->HDC Dihydrochelirubine-12-hydroxylase (Regiospecific Oxidation) DM Dihydromacarpine (Pre-End Product) HDC->DM 12-O-Methyltransferase (SAM-dependent) M Macarpine (Highly Oxidized End Product) DM->M Spontaneous/Enzymatic Oxidation

Fig 1: Biosynthetic pathway of dihydrochelirubine within the Papaveraceae family.

Extraction and Isolation Methodology

The isolation of dihydro-benzo[c]phenanthridines requires a strategy that prevents artifact formation (such as dimerization or pseudobase formation)[2][5]. The following protocol utilizes orthogonal separation techniques, validated at each step to ensure high-fidelity recovery.

Step-by-Step Protocol

Step 1: Biomass Preparation and Defatting

  • Procedure: Pulverize 1.0 kg of dried Macleaya cordata roots. Macerate the biomass in hexanes (3 x 2L) for 48 hours at room temperature. Filter and discard the hexane extract.

  • Causality: Defatting removes highly lipophilic plant waxes, sterols, and fixed oils. If left in the matrix, these compounds irreversibly bind to reverse-phase chromatography columns and cause severe emulsion issues during liquid-liquid partitioning.

Step 2: Primary Methanolic Extraction

  • Procedure: Extract the defatted marc with 80% aqueous Methanol (MeOH) under sonication (3 x 2L, 1 hour each). Concentrate the combined extracts in vacuo at 35°C to yield a crude aqueous suspension.

  • Causality: 80% MeOH is an optimal solvent; the water swells the plant cell walls, while the methanol effectively solubilizes both the polar quaternary alkaloids and the semi-polar dihydro-alkaloids. Maintaining a low evaporation temperature (35°C) prevents the thermal degradation of dihydrochelirubine.

Step 3: Acid-Base Partitioning (Self-Validating Step)

  • Procedure:

    • Dilute the crude suspension with distilled water and acidify to pH 2.0 using 2% HCl.

    • Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL) and discard the organic layer.

    • Basify the aqueous layer to pH 9.5–10.0 using concentrated NH₄OH.

    • Extract the basic aqueous layer with Chloroform (CHCl₃) (3 x 500 mL). Dry the combined CHCl₃ layers over anhydrous Na₂SO₄ and concentrate.

  • Causality: This step exploits the ionizable tertiary amine of the alkaloid. At pH 2.0, dihydrochelirubine forms a water-soluble hydrochloride salt, allowing the EtOAc wash to strip away neutral and acidic impurities (e.g., flavonoids, phenolic acids). At pH 10.0, the alkaloid reverts to its lipophilic free-base form, partitioning cleanly into the CHCl₃.

  • Validation: Spot the CHCl₃ extract on a TLC plate (Silica gel 60 F254) and visualize under UV 254/365 nm. A positive Dragendorff’s reagent spray confirms the selective enrichment of alkaloids.

Step 4: Silica Gel Flash Chromatography

  • Procedure: Load the enriched alkaloid extract onto a silica gel column. Elute with a step gradient of Hexane:EtOAc (from 80:20 to 0:100).

  • Causality: Dihydro-alkaloids (like dihydrochelirubine) lack the permanent positive charge of their quaternary counterparts (like chelirubine)[1]. Consequently, they are significantly less polar and elute much earlier in the normal-phase gradient, allowing for a bulk separation of the two structural classes.

Step 5: Preparative HPLC Purification

  • Procedure: Dissolve the dihydro-enriched fraction in LC-MS grade Acetonitrile (MeCN). Inject onto a Preparative C18 column (250 x 21.2 mm, 5 µm). Elute using a mobile phase of MeCN and Water, both containing 0.1% Formic Acid, at a flow rate of 15 mL/min.

  • Causality: Formic acid acts as an ion-pairing agent and suppresses the ionization of residual silanols on the C18 stationary phase. This prevents the basic nitrogen of dihydrochelirubine from undergoing secondary interactions, thereby eliminating peak tailing and ensuring >98% purity.

IsolationWorkflow A Biomass Preparation (Macleaya cordata roots) B Defatting (Hexane Extraction) A->B Pulverization C Primary Extraction (80% MeOH) B->C Removes waxes D Acid-Base Partitioning (pH 2 -> pH 10) C->D Solubilizes alkaloids E Silica Gel Column (Hexane:EtOAc Gradient) D->E Removes non-basic impurities F Preparative HPLC (C18, MeCN/H2O + 0.1% FA) E->F Separates dihydro-forms G Pure Dihydrochelirubine (>98% Purity) F->G High-resolution purification

Fig 2: Orthogonal isolation workflow for dihydrochelirubine from plant biomass.

Structural Elucidation

The structural confirmation of dihydrochelirubine relies on a combination of Ultraviolet-Visible (UV-Vis) spectroscopy, high-resolution tandem mass spectrometry (ESI-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis and Mass Spectrometry (ESI-MS/MS)

Unlike the quaternary iminium form of sanguinarine or chelirubine, which exhibits distinct pH-dependent spectral shifts, the dihydro-form alkaloids possess highly stable, characteristic UV absorption profiles. Dihydrochelirubine exhibits maximum UV wavelengths (λmax) at 237.2, 278.6, and 337.0 nm[6].

In ESI-MS/MS, the identification of benzophenanthridine alkaloids is heavily reliant on collision-induced dissociation (CID) mechanisms. A hallmark fragmentation pathway for dihydrochelirubine is the neutral loss of a methoxy radical/group (31 Da)[6][7]. This specific cleavage at the C-10 position acts as a diagnostic marker, differentiating it from dihydrosanguinarine, which lacks this methoxy substitution.

Table 1: Key MS/MS Fragmentation Data

Compound Precursor Ion [M+H]⁺ Characteristic Neutral Loss Diagnostic Fragment Ions (m/z)
Dihydrosanguinarine 334.1 -CH₃ (15 Da) 319.0

| Dihydrochelirubine | 364.1 | -OCH₃ (31 Da) | 333.1, 318.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Definitive structural elucidation is achieved via 1D and 2D NMR. The ¹H NMR spectrum of dihydrochelirubine (analyzed in CD₃OD) is characterized by several highly specific chemical shifts. The presence of the C-6 methylene group (CH₂)—which replaces the iminium carbon seen in chelirubine—is the definitive proof of the reduced state[1][6].

Table 2: ¹H NMR Spectral Assignments for Dihydrochelirubine (600 MHz, CD₃OD) [6]

Position / Functional Group Chemical Shift (δ, ppm) Multiplicity Integration Structural Significance
N-CH₃ 2.57 Singlet (s) 3H Confirms the tertiary amine structure.
O-CH₃ (C-10) 3.87 Singlet (s) 3H Distinguishes from dihydrosanguinarine.
C-6 (CH₂) 4.07 Singlet (s) 2H Diagnostic: Confirms the dihydro-reduction at C-6.
-OCH₂O- 5.98, 6.02 Singlets (2 x s) 2H Confirms the intact methylenedioxy bridge.
C-9 (Aromatic) 6.71 Singlet (s) 1H Identifies the isolated proton on the D-ring.
C-1 (Aromatic) 7.10 Singlet (s) 1H Identifies the isolated proton on the A-ring.

| C-12 (Aromatic) | 7.43 | Doublet (d) | 1H | Confirms connectivity in the substituted D-ring. |

Note: The C-6 signal is a critical diagnostic marker. In the oxidized quaternary form (chelirubine), this signal shifts dramatically downfield (>9.0 ppm) due to the electron-withdrawing nature of the iminium nitrogen[1][6].

Conclusion

The isolation and structural elucidation of dihydrochelirubine demand a rigorous, chemically logical approach. By employing defatting, pH-driven partitioning, and orthogonal chromatography, researchers can reliably isolate this sensitive alkaloid free from plant matrix artifacts. Subsequent validation through precise ESI-MS/MS neutral loss mapping and ¹H NMR chemical shift analysis ensures absolute structural confidence, paving the way for advanced biosynthetic and pharmacological studies.

References

  • Structural Studies of Chelirubine and Chelilutine Free Bases cas.cz
  • (PDF)
  • Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS tandfonline.com
  • Alkaloids from the Tribe Bocconieae (Papaveraceae): A Chemical and Biological Review mdpi.com
  • NEW HYDROXYLATED BENZO[c]PHENANTHRIDINE ALKALOIDS FROM ESCHSCHOLTZIA CALIFORNICA CELL SUSPENSION CULTURES acs.org
  • ENZYMIC 12-HYDROXYLATION AND 12-O-METHYLATION OF DIHYDROCHELIRUBINE IN DIHYDROMACARPINE FORMATION BY THALICTRUM BULGARICUM chula.ac.th
  • (PDF)

Sources

Foundational

A Roadmap to Unraveling the Pharmacokinetic Profile of Dihydrochelirubine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory in Alkaloid Pharmacokinetics Dihydrochelirubine, a benzophenanthridine alkaloid primarily isolated from Chelidonium...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Alkaloid Pharmacokinetics

Dihydrochelirubine, a benzophenanthridine alkaloid primarily isolated from Chelidonium majus L. (greater celandine), represents a class of phytochemicals with significant therapeutic promise, including noted anti-inflammatory, anti-microbial, and anti-tumor activities.[1][2] Despite its pharmacological potential, a comprehensive understanding of its pharmacokinetic (PK) profile and bioavailability remains a critical knowledge gap, hindering its translation from a promising molecule to a viable therapeutic agent.

This technical guide is engineered to serve as a strategic roadmap for researchers and drug development professionals. In the absence of extensive direct data on dihydrochelirubine, this document synthesizes established principles of alkaloid pharmacology, analytical chemistry, and pharmacokinetic modeling to provide a robust framework for its systematic investigation. We will delve into the inferred properties of dihydrochelirubine based on its chemical class and the known behavior of related compounds from Chelidonium majus, and present a detailed, field-proven methodology to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Dihydrochelirubine and the Benzophenanthridine Alkaloids of Chelidonium majus

Chelidonium majus, a plant with a long history in traditional European and Chinese medicine, is a rich source of isoquinoline alkaloids, with benzophenanthridines being a prominent group.[1][3] These alkaloids are recognized for their diverse biological activities.[2] Dihydrochelirubine is a member of this family, and its therapeutic potential is an area of active research.

A report from the European Medicines Agency on Chelidonium majus L. suggests that animal data on the pharmacokinetics of its alkaloids may be transferable to humans and indicates high fecal excretion for these compounds, which generally points towards poor oral absorption.[4] This initial insight underscores the necessity of detailed bioavailability studies to ascertain the extent of systemic exposure following oral administration.

The Proposed Research Framework: A Phased Approach to Pharmacokinetic Characterization

Given the limited direct data, a phased and systematic approach is paramount. The following sections outline a comprehensive research plan, from initial analytical method development to in vivo studies.

Phase 1: Analytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a robust and validated analytical method for the accurate quantification of the analyte in biological matrices.

Experimental Protocol: LC-MS/MS Method for Dihydrochelirubine Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and selectivity.[5][6]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of dihydrochelirubine in plasma, urine, and feces.

Step-by-Step Methodology:

  • Standard and Reagent Preparation:

    • Obtain certified reference standards of dihydrochelirubine and a suitable internal standard (IS). The IS should be a structurally similar compound not present endogenously.

    • Prepare stock solutions of dihydrochelirubine and the IS in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of dihydrochelirubine into blank biological matrices.

  • Sample Preparation:

    • Biological samples require preparation to remove interfering substances.[7]

    • Protein Precipitation: For plasma samples, a simple and effective method is protein precipitation. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, LLE or SPE may be necessary.[7][8] The choice of solvent for LLE or sorbent for SPE will need to be optimized.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point for the separation of alkaloids.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. The gradient will need to be optimized to achieve good peak shape and separation from matrix components.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds like alkaloids.

    • Multiple Reaction Monitoring (MRM): Optimize the MRM transitions for dihydrochelirubine and the IS. This involves selecting the precursor ion and the most abundant product ion for each compound to ensure high selectivity and sensitivity.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Phase 2: In Vitro ADME Studies

In vitro models provide crucial early insights into the ADME properties of a compound and can help predict its in vivo behavior.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of dihydrochelirubine and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated and polarized monolayer.

  • Transport Studies:

    • Add dihydrochelirubine to the apical (A) or basolateral (B) side of the monolayer.

    • At specified time points, collect samples from the opposite chamber.

    • Quantify the concentration of dihydrochelirubine in the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To evaluate the metabolic stability of dihydrochelirubine in the liver, a primary site of drug metabolism.

Step-by-Step Methodology:

  • Incubation: Incubate dihydrochelirubine with liver microsomes (human and animal species of interest) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Sampling: At various time points, stop the reaction by adding a cold organic solvent.

  • Analysis: Quantify the remaining concentration of dihydrochelirubine using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Phase 3: In Vivo Pharmacokinetic and Bioavailability Studies

In vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living organism.[9][10][11]

Experimental Protocol: Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of dihydrochelirubine following intravenous (IV) and oral (PO) administration in a rodent model (e.g., rats or mice).

Step-by-Step Methodology:

  • Animal Dosing:

    • IV Administration: Administer a single bolus dose of dihydrochelirubine via the tail vein.

    • Oral Administration: Administer a single dose of dihydrochelirubine via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) after dosing.[12]

  • Sample Processing and Analysis: Process the blood to obtain plasma and quantify the dihydrochelirubine concentration using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key PK parameters such as:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

      • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total systemic exposure to the drug.

    • Bioavailability (F%): Calculate the absolute oral bioavailability using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[13]

Data Presentation and Interpretation

Table 1: Hypothetical Pharmacokinetic Parameters of Dihydrochelirubine

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose1 mg/kg10 mg/kg
Cmax-To be determined
Tmax-To be determined
AUC(0-inf)To be determinedTo be determined
t1/2To be determinedTo be determined
CLTo be determined-
VdTo be determined-
Absolute Bioavailability (F%) -To be calculated

This table should be populated with experimental data upon completion of the in vivo studies.

Visualizing the Path Forward: Workflows and Pathways

Diagram 1: Overall Pharmacokinetic Investigation Workflow

G cluster_0 Phase 1: Analytical Foundation cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Characterization cluster_3 Data Synthesis & Reporting A LC-MS/MS Method Development B Method Validation A->B C Caco-2 Permeability B->C D Metabolic Stability (Liver Microsomes) B->D E IV & PO Pharmacokinetics in Rodents C->E D->E F Bioavailability Calculation E->F G PK Parameter Determination F->G H Comprehensive Technical Report G->H

Caption: A streamlined workflow for the comprehensive pharmacokinetic evaluation of dihydrochelirubine.

Diagram 2: Conceptual ADME Pathway for an Orally Administered Alkaloid

ADME cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation A Oral Administration B Dissolution A->B C Absorption (Intestinal Lumen) B->C D Distribution to Tissues C->D First-Pass Metabolism (Liver) E Therapeutic Target D->E F Metabolism (e.g., Liver) D->F G Excretion (e.g., Kidney, Bile) D->G

Caption: A simplified representation of the ADME process for an orally administered compound like dihydrochelirubine.

Concluding Remarks and Future Directions

The successful execution of the research plan outlined in this guide will provide the foundational pharmacokinetic data necessary to advance the development of dihydrochelirubine as a therapeutic agent. Understanding its ADME properties and bioavailability is not merely an academic exercise; it is a critical step in determining appropriate dosing regimens, predicting potential drug-drug interactions, and ultimately, ensuring its safety and efficacy in future clinical applications. The methodologies presented here provide a clear and actionable path to illuminate the pharmacokinetic profile of this promising natural product.

References

  • Assessment report on Chelidonium majus L., herba | EMA. (2011, September 13).
  • Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC. (2024, August 22).
  • (PDF) Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - ResearchGate. (2024, August 5).
  • Therapeutic effect of Chelidonium majus hydro-alcoholic extract alone and in combination with oxaliplatin on ovarian cancer cell line - PMC. (2025, July 17).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - MDPI. (2025, August 23).
  • In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed.
  • Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC.
  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology.
  • In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed. (2006, August 15).
  • Evaluation of the Antitumoral Effect of dihydrocucurbitacin-B in Both in Vitro and in Vivo Models - PubMed. (2009, August 15).
  • analytical methods - ATSDR.
  • Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients.
  • A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. (2023, June 15).
  • In vitro and in vivo studies on the anticancer activity of dehydroilludin M - ResearchGate.
  • Fast, Direct Dihydrouracil Quantitation in Human Saliva: Method Development, Validation, and Application - PMC.
  • Pharmacokinetics of intravenous and oral dihydrocodeine and its acid metabolites - PubMed.
  • Bioavailability and pharmacokinetic profile of dihydroergotoxine from a tablet and from an oral solution formulation - PubMed. (2001, January 15).
  • Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers.
  • (PDF) In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy - ResearchGate. (2023, February 13).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-DAD-ESI-MS/MS Method Development for the Exact Quantification of Dihydrochelirubine

Introduction and Analytical Scope Dihydrochelirubine (CAS: 28342-26-9) is a highly bioactive dihydrobenzo[c]phenanthridine alkaloid (DBPA) predominantly found in the roots of Macleaya cordata (plume poppy), Macleaya micr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Scope

Dihydrochelirubine (CAS: 28342-26-9) is a highly bioactive dihydrobenzo[c]phenanthridine alkaloid (DBPA) predominantly found in the roots of Macleaya cordata (plume poppy), Macleaya microcarpa, and Eschscholzia californica (California poppy) [1, 2]. While its fully oxidized counterpart, chelirubine, is well-documented for its antimicrobial and DNA-intercalating properties, the pharmacological potential of the dihydro-form is increasingly recognized in modern drug development [3].

The Analytical Challenge: Quantifying dihydrochelirubine presents a dual challenge. First, it is highly susceptible to auto-oxidation into chelirubine during extraction. Second, dihydro-form alkaloids possess nearly identical hydrophobicities and lack the fully conjugated planar structure of their oxidized forms. In standard binary chromatographic systems, dihydrochelirubine severely co-elutes with structural analogs like dihydromacarpine and dihydrochelerythrine, leading to inaccurate quantification.

This application note details a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to achieve baseline resolution and absolute quantification of dihydrochelirubine.

Mechanistic Insights: Overcoming Chromatographic Bottlenecks

To elevate this protocol from a standard operating procedure to a robust analytical system, it is critical to understand the causality behind the chosen parameters:

  • Extraction Causality (Acidic Methanol): Dihydrochelirubine oxidizes rapidly in neutral or alkaline aqueous environments. Extracting the biomass in acidic methanol (0.1% HCl) protonates the basic nitrogen in the isoquinoline ring. This protonation stabilizes the dihydro-phenanthridine ring system against oxidative dehydrogenation, locking the analyte in its native state [1].

  • Separation Causality (Ternary Gradient): A conventional Water/Acetonitrile (binary) gradient fails to separate dihydrochelirubine from dihydromacarpine. By introducing a ternary gradient (Water/Acetonitrile/Methanol), we manipulate two distinct chemical forces. Acetonitrile modulates dipole-dipole and π−π interactions with the phenanthridine backbone, while Methanol (a protic solvent) exploits minor differences in the hydrogen-bond accepting capacity of the specific methoxy and methylenedioxy substituents on the alkaloid rings. This orthogonal selectivity is what achieves baseline resolution [1].

  • Ionization Causality (Formic Acid): The addition of 0.1% Formic Acid to the aqueous phase serves a dual purpose. Chromatographically, it maintains a low pH (~2.7) to suppress the ionization of residual silanol groups on the C18 stationary phase, eliminating peak tailing. Spectrometrically, it provides an abundant source of protons to drive the formation of the [M+H]+ precursor ion ( m/z 364.6) for highly sensitive ESI-MS/MS detection.

Logic Problem Challenge: Co-elution of Dihydro-form Alkaloids Binary Binary Gradient (Poor Selectivity) Problem->Binary Conventional Approach Ternary Ternary Gradient System (A: H2O, B: ACN, C: MeOH) Problem->Ternary Optimized Approach Binary->Problem Peak Overlap Mech1 Acetonitrile (ACN) Modulates Dipole Interactions Ternary->Mech1 Mech2 Methanol (MeOH) Enhances H-Bonding Selectivity Ternary->Mech2 Mech3 Formic Acid (pH ~2.7) Suppresses Silanol Tailing Ternary->Mech3 Resolution Baseline Resolution: Dihydrochelirubine vs. Analogs Mech1->Resolution Mech2->Resolution Mech3->Resolution

Figure 1: Mechanistic rationale for utilizing a ternary mobile phase system to achieve baseline resolution.

Self-Validating Experimental Protocol

Sample Preparation (Extraction)
  • Lyophilization: Freeze-dry the plant roots or cell culture biomass to constant weight to prevent enzymatic degradation.

  • Milling: Grind the dried biomass into a fine powder (mesh size ~60) to maximize solvent contact surface area.

  • Extraction: Weigh exactly 100.0 mg of the powder into a 15 mL amber centrifuge tube (amber glass prevents photo-oxidation). Add 5.0 mL of extraction solvent (Methanol containing 0.1% v/v HCl).

  • Sonication: Sonicate the mixture for 30 minutes at room temperature (20–25 °C). Avoid heating, as elevated temperatures accelerate the conversion of dihydrochelirubine to chelirubine.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Workflow Start Raw Biomass (M. cordata / E. californica) Extraction Acidic Methanol Extraction (0.1% HCl in MeOH) Start->Extraction Centrifugation Centrifugation & Filtration (10,000 x g, 0.22 µm PTFE) Extraction->Centrifugation HPLC Ternary Gradient HPLC (H2O / ACN / MeOH) Centrifugation->HPLC Detection DAD (278 nm) & ESI-MS/MS (m/z 364.6) HPLC->Detection Data Peak Integration & Quantification Detection->Data

Figure 2: Step-by-step workflow for the extraction and quantification of dihydrochelirubine.

Chromatographic Conditions (HPLC-DAD)
  • Column: High-purity C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: Maintained strictly at 30 °C to ensure reproducible retention times and solvent viscosity.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: DAD set to 278.6 nm (the primary UV λmax​ for dihydrochelirubine) [1].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Mobile Phase C: LC-MS grade Methanol.

Mass Spectrometry Conditions (ESI-MS/MS)

For absolute confirmation, couple the HPLC to a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • MRM Transition: Precursor ion m/z 364.6 [M+H]+ targeted product ions (optimized per instrument, typically involving loss of methyl radicals from the methoxy groups).

System Suitability (Self-Validation Criteria)

Before analyzing unknown samples, the system must pass the following validation checks using a mixed standard of dihydrochelirubine and dihydromacarpine:

  • Resolution ( Rs​ ): Must be ≥1.5 between dihydrochelirubine and dihydromacarpine.

  • Tailing Factor ( Tf​ ): Must be ≤1.2 for the dihydrochelirubine peak.

  • RSD of Retention Time: ≤1.0% over 5 replicate injections.

Quantitative Data Presentation

The following tables summarize the critical quantitative parameters required to program the instrument and validate the analytical batch.

Table 1: Optimized Ternary Gradient Elution Program [1]

Time (min) Mobile Phase A (%) (H₂O + 0.1% FA) Mobile Phase B (%) (Acetonitrile) Mobile Phase C (%) (Methanol)
0.0 70 20 10
20.0 30 50 20
35.0 20 40 40
40.0 13 50 37
45.0 5 65 30
55.0 2 88 10

| 75.0 | 70 | 20 | 10 |

Table 2: UV and MS/MS Characteristics of Target Dihydro-Alkaloids [1] | Analyte | UV λmax​ (nm) | Precursor Ion ( m/z ) | Ionization Mode | LOD (µg/mL) | LOQ (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Dihydrochelirubine | 237.2, 278.6, 337.0 | 364.6 [M+H]+ | ESI (+) | 0.09 | 0.28 | | Dihydromacarpine | 217.1, 283.4, 339.4 | 394.6 [M+H]+ | ESI (+) | 0.06 | 0.18 | | Dihydrochelerythrine | 236.0, 281.0 | 350.5 [M+H]+ | ESI (+) | 0.11 | 0.33 | | Dihydrosanguinarine | 232.4, 283.4, 321.5 | 334.4 [M+H]+ | ESI (+) | 0.24 | 0.72 |

References

  • Son, S., Rhee, H., & Park, J. M. (2014). Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS. Bioscience, Biotechnology, and Biochemistry, 78(7), 1103-1111. URL:[Link]

  • Lin, L., et al. (2018). Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo. Phytochemistry Letters (Archived via PubMed Central). URL:[Link]

Application

Advanced LC-ESI-MS/MS Methodologies for the Extraction and Quantification of Dihydrochelirubine in Papaveraceae Plant Extracts

Introduction & Biological Significance Dihydrochelirubine is a rare and highly bioactive dihydrobenzo[c]phenanthridine alkaloid (DBPA) primarily found in Papaveraceae species such as Eschscholzia californica (California...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Dihydrochelirubine is a rare and highly bioactive dihydrobenzo[c]phenanthridine alkaloid (DBPA) primarily found in Papaveraceae species such as Eschscholzia californica (California poppy) and Chelidonium majus (greater celandine) 1[1]. It plays a pivotal role in plant defense mechanisms and serves as a critical intermediate in the biosynthesis of macarpine, the most highly oxidized benzo[c]phenanthridine alkaloid found in nature. Pharmacologically, DBPA derivatives are heavily investigated in drug development for their potent antimicrobial, antifungal, and antiproliferative properties.

Analytical Rationale and Challenges

Analyzing dihydrochelirubine presents two distinct analytical challenges:

  • Chemical Instability: Dihydro-form alkaloids are highly susceptible to spontaneous artifactual oxidation into their fully aromatized counterparts (e.g., dihydrochelirubine rapidly oxidizing to chelirubine) during thermal extraction and electrospray ionization.

  • Structural Homology: Plant extracts contain a complex matrix of structurally similar alkaloids (e.g., dihydrosanguinarine, dihydrochelerythrine, and dihydromacarpine) that co-elute in standard binary reverse-phase chromatography.

To overcome these hurdles, a targeted High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is strictly required. A ternary gradient elution system is specifically employed to resolve the closely eluting dihydro-alkaloids 2[2].

Workflow Sample Plant Biomass (E. californica / C. majus) Extraction Ultrasonic-Assisted Extraction (MeOH:CHCl3, 40°C) Sample->Extraction Cell Lysis Centrifugation Centrifugation & Filtration (0.22 µm PTFE) Extraction->Centrifugation Matrix Removal LC Ternary Gradient HPLC (Resolution of Dihydro-forms) Centrifugation->LC Injection MS ESI-MS/MS (Positive Mode) MRM Transitions LC->MS Elution Data Quantification & Metabolite Profiling MS->Data Data Acquisition

Figure 1. Analytical workflow for the extraction and LC-MS/MS quantification of dihydrochelirubine.

Experimental Protocols: A Self-Validating System

Ultrasonic-Assisted Extraction (UAE) to Prevent Oxidation
  • Causality: Traditional Soxhlet extraction exposes alkaloids to prolonged thermal stress, accelerating the oxidation of dihydrochelirubine to chelirubine. UAE at moderate temperatures (40 °C) using a moderately non-polar solvent mixture rapidly permeates the plant matrix while preserving the reduced state of the alkaloid.

  • Self-Validation: Spiking a subset of samples with a known concentration of a stable isotope-labeled internal standard (SIL-IS) prior to extraction validates the recovery efficiency and immediately flags any unexpected matrix-induced degradation or oxidation during sample prep.

Step-by-Step Protocol:

  • Lyophilize and pulverize the plant material (E. californica cell suspension or C. majus roots) to a fine powder to maximize surface area.

  • Weigh exactly 50.0 mg of the pulverized biomass into a 15 mL amber centrifuge tube (amber prevents photo-oxidation).

  • Add 5.0 mL of a Methanol:Chloroform (1:1, v/v) extraction solvent. Note: Chloroform aids in solubilizing the highly lipophilic dihydro-alkaloids.

  • Sonicate the mixture in an ultrasonic bath at 40 °C and 50 Hz for 25 minutes.

  • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4 °C to pellet cellular debris.

  • Transfer the supernatant to a rotary evaporator and concentrate to dryness under reduced pressure at 30 °C.

  • Reconstitute the dried extract in 1.0 mL of HPLC-grade Methanol, vortex for 1 minute, and filter through a 0.22 µm PTFE syringe filter directly into an LC vial.

Ternary Gradient HPLC Separation
  • Causality: Binary gradients often fail to baseline-resolve dihydrochelirubine from dihydrochelerythrine due to their identical core structures differing only by methoxy/methylenedioxy substitutions. A ternary system (Water/Acetonitrile/Methanol) with ionic modifiers fine-tunes the stationary phase selectivity and suppresses the tailing of the basic nitrogen.

Step-by-Step Protocol:

  • Column: C18 Reverse Phase (e.g., 150 mm × 2.1 mm, 1.7 µm particle size) maintained at 35 °C.

  • Mobile Phase A: 0.1% Formic acid in Water (v/v) containing 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase C: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0–2 min: 80% A, 10% B, 10% C

    • 2–10 min: Linear gradient to 40% A, 30% B, 30% C

    • 10–15 min: Linear gradient to 10% A, 45% B, 45% C

    • 15–18 min: Hold at 10% A, 45% B, 45% C

    • 18–20 min: Re-equilibration at initial conditions.

ESI-MS/MS MRM Optimization
  • Causality: Electrospray ionization in positive mode (ESI+) perfectly targets the basic nitrogen of dihydrochelirubine, generating a robust [M+H]⁺ precursor ion. Collision-Induced Dissociation (CID) using Argon gas triggers specific neutral losses. For benzo[c]phenanthridine alkaloids, the primary fragmentation pathways involve the neutral loss of a methyl radical (-15 Da) from the N-position or a methoxy group (-31 Da)2[2].

  • Self-Validation: The simultaneous monitoring of a Qualifier and Quantifier ion ratio ensures that any co-eluting isobaric interference is immediately flagged if the ratio deviates by more than ±20% from the reference standard, thereby self-validating the peak identity.

Step-by-Step Protocol:

  • Source Parameters: Set capillary voltage to 2.0 kV, desolvation temperature to 350 °C, and nebulizer gas (N₂) flow to 50 L/h.

  • Precursor Identification (Q1): Perform a full scan (m/z 100–500) of the dihydrochelirubine standard to identify the[M+H]⁺ ion at m/z 364.6.

  • Product Ion Scan (Q3): Isolate m/z 364.6 and apply varying collision energies (CE) to observe fragments. The dominant fragments result from the loss of a methyl group (m/z 349.6) and the loss of methoxy groups (m/z 333.6).

  • MRM Setup: Select the two most abundant transitions to ensure absolute specificity in complex matrices.

Quantitative Data & MRM Parameters

The following table summarizes the optimized MRM transitions, collision energies, and limits of detection (LOD) for dihydrochelirubine and its closely related structural analogs.

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Cone Voltage (V)Collision Energy (eV)LOD (µg/mL)
Dihydrochelirubine 364.6364.6 → 349.6 (-CH₃)364.6 → 333.6 (-OCH₃)6035 / 450.05
Chelirubine (Oxidized)362.4362.4 → 317.4362.4 → 302.460800.02
Dihydrochelerythrine 350.5350.5 → 303.7350.5 → 335.548780.04
Dihydromacarpine 394.6394.6 → 379.6394.6 → 348.66540 / 500.06

Note: The neutral loss of 15 Da (methyl group) is a universal CID mechanism for these N-methylated alkaloids, making it a highly reliable quantifier transition.

Biosynthetic Context: The Macarpine Pathway

Understanding the biosynthetic pathway is essential for researchers engineering yeast or optimizing plant cell cultures for alkaloid production. Dihydrochelirubine is synthesized from dihydrochelerythrine and is subsequently hydroxylated by dihydrochelirubine-12-hydroxylase (a cytochrome P450 enzyme, CYP82P2) to form 12-hydroxydihydrochelirubine3[3], which is then methylated by a specific 12-O-methyltransferase to yield dihydromacarpine4[4].

Pathway Chelerythrine Chelerythrine (m/z 348.5) Dihydrochelerythrine Dihydrochelerythrine (m/z 350.5) Chelerythrine->Dihydrochelerythrine Reduction Dihydrochelirubine Dihydrochelirubine (m/z 364.6) Dihydrochelerythrine->Dihydrochelirubine Hydroxylation & Methylation Hydroxydihydrochelirubine 12-Hydroxydihydrochelirubine (m/z 380.6) Dihydrochelirubine->Hydroxydihydrochelirubine CYP82P2 (12-Hydroxylase) Dihydromacarpine Dihydromacarpine (m/z 394.6) Hydroxydihydrochelirubine->Dihydromacarpine 12-O-Methyltransferase Macarpine Macarpine (m/z 392.5) Dihydromacarpine->Macarpine Oxidation

Figure 2. Macarpine biosynthetic pathway highlighting dihydrochelirubine as a central intermediate.

Conclusion

The accurate quantification of dihydrochelirubine requires meticulous control over extraction conditions to prevent artifactual oxidation and advanced ternary LC gradients to resolve it from structural isomers. The ESI-MS/MS MRM method described herein provides a self-validating, highly sensitive framework for profiling benzo[c]phenanthridine alkaloids, enabling deeper insights into plant specialized metabolism and the optimization of metabolic engineering efforts in microbial hosts.

References

  • Source: MDPI (Pharmaceutics)
  • Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS Source: Taylor & Francis / Bioscience, Biotechnology, and Biochemistry URL
  • Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence Source: Plant and Cell Physiology | Oxford Academic URL
  • Enzymic 12-Hydroxylation and 12-O-Methylation of Dihydrochelirubine in Dihydromacarpine Formation by Thalictrum bulgaricum Source: Chula Digital Collections URL

Sources

Method

Application Note: Optimized Extraction and Purification Architecture for Dihydrochelirubine from Papaveraceae

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Executive Summary Dihydrochelirubine is a highly bioactive benzophena...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

Executive Summary

Dihydrochelirubine is a highly bioactive benzophenanthridine alkaloid (BPA) predominantly found in the roots and aerial parts of Papaveraceae species, such as Macleaya cordata (Plume Poppy) and Bocconia frutescens[1]. Due to its potent antimicrobial, anti-inflammatory, and apoptosis-inducing antitumor properties[2][3], isolating high-purity dihydrochelirubine is critical for downstream pharmacological development. This application note details a mechanistically grounded, self-validating protocol for the extraction, acid-base partitioning, and chromatographic purification of dihydrochelirubine, ensuring maximum yield and structural integrity.

Mechanistic Grounding & Biosynthetic Context

To optimize extraction, one must first understand the molecule's origin and chemical behavior. In Papaveraceae, dihydrochelirubine is synthesized via the benzylisoquinoline alkaloid (BIA) pathway. It is derived from protopine through N-C6 bond cleavage to form dihydrosanguinarine, which is subsequently hydroxylated and methylated by cytochrome P450-dependent enzymes (e.g., dihydrobenzophenanthridine hydroxylase, DB10H) and O-methyltransferases (OMT)[1][4][5].

Biosynthesis Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline BIA Pathway Protopine Protopine Reticuline->Protopine Oxidation & Methylation Dihydrosanguinarine Dihydrosanguinarine Protopine->Dihydrosanguinarine N-C6 bond cleavage Dihydrochelirubine Dihydrochelirubine Dihydrosanguinarine->Dihydrochelirubine DB10H & OMT

Biosynthetic pathway of dihydrochelirubine from L-tyrosine in Papaveraceae.

Experimental Design: The Causality of Acid-Base Partitioning

The core challenge in extracting BPAs like dihydrochelirubine lies in their structural equilibrium. These alkaloids exist in a pH-dependent state: as charged, highly polar iminium ions in acidic environments, and as uncharged, lipophilic alkanolamine/free bases in alkaline environments[6].

  • The Acidic Extraction Phase: We utilize acidified methanol (pH ~3.0) during the primary extraction. The causality here is twofold: the acid protonates the nitrogen, locking the alkaloid into its highly soluble iminium form, while the methanol disrupts the cellular matrix. This prevents oxidative degradation that commonly occurs in neutral aqueous extractions[2][6].

  • The Alkaline Partitioning Phase: By shifting the pH to 9.5–10.0 using ammonia, we force the iminium ions to convert into their free base form. This drastic polarity shift allows dihydrochelirubine to be selectively partitioned into a non-polar organic solvent (like chloroform), leaving highly polar plant matrix contaminants (polyphenols, glycosides, and tannins) behind in the aqueous waste[6].

Workflow Biomass Papaveraceae Biomass (Roots/Aerial Parts) Extraction Acidified MeOH Extraction (Ultrasound-Assisted) Biomass->Extraction Cell Lysis AcidBase Acid-Base Partitioning (pH 9-10, CHCl3) Extraction->AcidBase Iminium to Free Base PrepLC pH-Zone-Refining CCC & Prep-HPLC AcidBase->PrepLC Enriched Extract Pure Purified Dihydrochelirubine (>98% Purity) PrepLC->Pure Isomeric Separation

Optimized extraction and purification workflow for dihydrochelirubine.

Protocol Architecture: Step-by-Step Methodology

Phase 1: Biomass Preparation & Primary Extraction
  • Milling: Dry Macleaya cordata roots at 50°C to a constant weight. Cryo-mill the biomass and pass it through a 60-mesh sieve to maximize the solvent-contact surface area.

  • Solvent Suspension: Suspend 100 g of the milled powder in 1000 mL of 80% Methanol (v/v) acidified with 1% Hydrochloric acid (HCl) to achieve a pH of ~3.0.

  • Ultrasound-Assisted Extraction (UAE): Sonicate the suspension at 40 kHz and 45°C for 45 minutes. Causality: Acoustic cavitation creates micro-fissures in the plant cell walls, drastically accelerating mass transfer compared to traditional maceration[2][7].

  • Filtration: Filter the homogenate through a 0.45 µm PTFE membrane.

    • Self-Validating Checkpoint: The filtrate must exhibit a deep orange/red hue, confirming the stabilization of the protonated benzophenanthridine iminium ions.

Phase 2: Acid-Base Partitioning
  • Concentration: Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to remove the methanol, leaving an aqueous acidic residue.

  • Basification: Slowly add 5M Ammonium Hydroxide ( NH4​OH ) dropwise under continuous stirring until the aqueous solution reaches pH 9.5–10.0.

  • Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel. Add an equal volume of Chloroform ( CHCl3​ ) and agitate gently to avoid emulsion formation. Vent frequently.

  • Phase Separation: Allow the phases to separate. Collect the lower organic layer. Repeat the extraction two more times with fresh CHCl3​ .

    • Self-Validating Checkpoint: Complete phase transfer is confirmed when the upper aqueous layer becomes pale or colorless, while the lower organic phase assumes a rich, dark coloration[6].

  • Dehydration: Pool the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and evaporate to dryness to yield the crude alkaloid extract.

Phase 3: Advanced Chromatographic Purification
  • pH-Zone-Refining CCC: Subject the crude extract to pH-zone-refining counter-current chromatography. Use a biphasic solvent system (e.g., petroleum ether/ethyl acetate/methanol/water). Causality: This technique exploits the subtle pKa​ differences between closely related alkaloids (like dihydrosanguinarine and dihydrochelirubine), allowing them to elute in highly concentrated, distinct rectangular blocks rather than overlapping Gaussian peaks[2].

  • Polishing: Perform a final polishing step using preparative HPLC if purity requirements exceed 98%.

Quantitative Optimization Matrix

The selection of Ultrasound-Assisted Extraction (UAE) and Ultrahigh Pressure Extraction (UPE) over traditional methods is driven by empirical yield data. Below is a comparative matrix summarizing the efficiency of various extraction modalities for Papaveraceae BPAs[2][7].

Extraction MethodSolvent SystemTimeRelative Yield (mg/g DW)Mechanistic Advantage
Maceration 80% Methanol24 h1.2Low thermal degradation; highly inefficient mass transfer.
Soxhlet Extraction 100% Methanol6 h2.5Exhaustive extraction; risks thermal degradation of sensitive alkaloids.
Ultrasound-Assisted (UAE) Acidified 80% MeOH (pH 3)45 min4.1Acoustic cavitation disrupts cell walls, maximizing solvent penetration.
Ultrahigh Pressure (UPE) 70% Ethanol10 min5.3Extreme pressure gradients force solvent into matrix pores instantly.

Analytical Validation

To ensure the integrity of the isolated dihydrochelirubine, validate the fractions using the following established analytical parameters:

  • HPLC-DAD Quantification: Utilize a reversed-phase ODS column ( 250×4.6 mm, 5 µm). The optimal mobile phase is an isocratic or gradient blend of acetonitrile and phosphate buffer (50 mM, pH 7.0) at a 50:50 (v/v) ratio. Monitor absorbance using a Diode Array Detector (DAD) at 280 nm[7][8].

  • LC-ESI-MS/MS Confirmation: Employ positive electrospray ionization (ESI+) mode. Dihydrochelirubine will exhibit a characteristic precursor ion [M+H]+ and specific fragmentation patterns corresponding to the cleavage of its methoxy and methylenedioxy groups on the benzophenanthridine core[9].

References

  • US5133981A - Purification of benzophenanthridine alkaloids extracts from alkaloid extracts - Google Patents.
  • Alkaloids from the Tribe Bocconieae (Papaveraceae): A Chemical and Biological Review - MDPI. Available at:[Link]

  • California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - Frontiers. Available at:[Link]

  • Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC. Available at:[Link]

  • Achiral and chiral determination of benzophenanthridine alkaloids from methanol extracts of Hylomecon species by high performance liquid chromatography - PubMed. Available at:[Link]

  • Herbgenomics meets Papaveraceae: a promising -omics perspective on medicinal plant research - PMC. Available at:[Link]

  • Natural Benzophenanthridine Alkaloids | Encyclopedia MDPI. Available at:[Link]

  • Screening Papaveraceae as Novel Antibiofilm Natural-Based Agents - ResearchGate. Available at:[Link]

  • Seasonal variation in alkaloid composition and antiproliferative activity of Stylophorum lasiocarpum (Oliv.) Fedde - ResearchGate. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy and Structural Elucidation Protocols for Dihydrochelirubine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Insights Dihydrochelirubine ( C21​H17​NO5​ ) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Insights

Dihydrochelirubine ( C21​H17​NO5​ ) is a highly bioactive dihydrobenzo[c]phenanthridine alkaloid, primarily isolated from medicinal plant cell cultures such as Eschscholzia californica and Sanguinaria canadensis1. As a key metabolic precursor and a compound of interest for its antimicrobial and anti-inflammatory properties, its precise structural elucidation is critical during drug development and cell culture optimization.

The Causality of Chemical Shifts

In NMR spectroscopy, the structural transition from the parent quaternary alkaloid (chelirubine) to its reduced form (dihydrochelirubine) provides a dramatic and highly diagnostic chemical shift.

  • The sp2 to sp3 Transition: In chelirubine, the C-6 position is part of an iminium ion ( C=N+ ), which highly deshields the local proton, pushing its chemical shift downfield to approximately δ 9.0 – 10.0 ppm.

  • The Diagnostic Marker: Upon enzymatic or chemical reduction to dihydrochelirubine, the nitrogen becomes a neutral tertiary amine, and the C-6 carbon rehybridizes to sp3 . Consequently, the H-6 proton signal shifts massively upfield to δ 4.07 – 4.10 ppm and integrates for two protons as a distinct singlet 2. Understanding this electronic causality allows researchers to rapidly verify the success of the reduction or isolation process without requiring full 2D NMR assignments initially 3.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By coupling ternary-gradient Preparative HPLC with orthogonal detection methods (ESI-MS/MS and NMR), any structural ambiguity or co-eluting impurity is immediately flagged by contradictory data points across the platforms.

Step 1: Extraction and Preparative HPLC
  • Extraction: Lyophilize E. californica cell cultures and extract using methanol:water (80:20, v/v) under sonication. Centrifuge at 10,000 x g for 15 minutes to pellet cellular debris.

  • Chromatography: Inject the supernatant onto a Preparative C18 column.

  • Ternary Gradient System: Use a mobile phase of (A) H2​O with 0.125% tetrabutylammonium hydroxide, (B) Acetonitrile, and (C) Methanol.

  • Elution: Run a linear gradient starting at 70:20:10 [A:B:C] to separate the closely related dihydro-form alkaloids from their quaternary counterparts 2. Collect the fraction eluting at approximately 43.6 minutes.

Step 2: Orthogonal MS/MS Validation

Before proceeding to time-intensive NMR, validate the fraction using HPLC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Dihydrochelirubine must exhibit a parent ion of m/z 364.6 [M+H]+ .

  • Diagnostic Transition: Ensure the presence of the fragment ion at m/z 334.4 , which corresponds to the neutral loss of formaldehyde ( [M+H−CH2​O]+ ) from the methylenedioxy bridge 2. If this transition is absent, the fraction is impure.

Step 3: NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified, dried fraction in 600 μL of CD3​OD or CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Equilibrate the sample temperature to exactly 303 K to prevent chemical shift drift.

  • Pulse Sequences:

    • Acquire standard 1D 1H (minimum 64 scans) and 13C spectra.

    • For absolute assignment, acquire gradient-selected 2D spectra: HSQC (for one-bond C-H coupling) and HMBC (optimized for long-range coupling constants of 7 Hz) 1.

Quantitative Data Presentation

The following tables summarize the critical quantitative parameters required to identify dihydrochelirubine.

Table 1: 1H NMR Chemical Shifts for Dihydrochelirubine

Data synthesized from 600 MHz acquisitions. Multiplicity: s = singlet, d = doublet.

Proton AssignmentChemical Shift in CDCl3​ ( δ , ppm)Chemical Shift in CD3​OD ( δ , ppm)Multiplicity & IntegrationCoupling Constant ( J , Hz)
N- CH3​ 2.592.57s, 3H-
O- CH3​ (C-10) ~3.823.87s, 3H-
H-6 4.104.07s, 2H-
7,8-O CH2​ O 6.005.98s, 2H-
2,3-O CH2​ O 6.036.02s, 2H-
H-9 Not observed6.71s, 1H-
H-1 7.107.10s, 1H-
H-12 7.467.43d, 1H8.8
H-4 7.69Not observeds, 1H-
H-11 8.30Not observedd, 1H8.8
Table 2: Orthogonal LC-MS/MS Validation Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Neutral LossRetention Time
Dihydrochelirubine 364.6 [M+H]+ 334.430 Da ( CH2​O )~43.6 min

Mandatory Visualizations

The following diagrams map the operational workflow and the logical framework for NMR structural elucidation.

Workflow Extract Plant Cell Culture (E. californica) Prep Alkaloid Extraction & Purification Extract->Prep HPLC Preparative HPLC (Ternary Gradient) Prep->HPLC NMR NMR Spectroscopy (600 MHz, CD3OD/CDCl3) HPLC->NMR Data Structural Elucidation (1D & 2D NMR, MS/MS) NMR->Data

Fig 1. Workflow for the isolation and structural validation of dihydrochelirubine.

NMR_Logic DHC Dihydrochelirubine (C21H17NO5) H6 H-6 Protons (δ 4.07 - 4.10, 2H, s) DHC->H6 Diagnostic sp3 marker NMe N-CH3 Group (δ 2.57 - 2.59, 3H, s) DHC->NMe Tertiary Amine OMe O-CH3 Group (δ 3.87, 3H, s) DHC->OMe C-10 Substitution Arom Aromatic Protons (H-1, H-4, H-9, H-11, H-12) DHC->Arom Core Skeleton

Fig 2. Diagnostic NMR chemical shift markers for dihydrochelirubine identification.

References

  • Structural Studies of Chelirubine and Chelilutine Free Bases Collection of Czechoslovak Chemical Communications URL: [Link]

  • Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS Taylor & Francis Online URL:[Link]

  • Application of an integrated LC-UV-MS-NMR platform to the identification of secondary metabolites from cell cultures National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Notes and Protocols for the Semi-Synthesis of Dihydrochelirubine Derivatives for Drug Discovery

Introduction: The Therapeutic Potential of Dihydrochelirubine Derivatives The benzo[c]phenanthridine alkaloids, a class of isoquinoline alkaloids, are renowned for their diverse and potent biological activities. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Dihydrochelirubine Derivatives

The benzo[c]phenanthridine alkaloids, a class of isoquinoline alkaloids, are renowned for their diverse and potent biological activities. Among these, chelirubine and its congeners have attracted significant attention in the field of drug discovery, particularly for their cytotoxic effects against various cancer cell lines. However, the therapeutic application of the planar, quaternary forms of these alkaloids, such as chelerythrine, can be limited by toxicity and off-target effects.

The semi-synthesis of dihydrochelirubine derivatives presents a compelling strategy to overcome these limitations and unlock new therapeutic avenues. The reduction of the iminium bond in the tetracyclic core to form the dihydro scaffold significantly alters the molecule's three-dimensional structure and electronic properties. This modification can lead to enhanced selectivity, reduced toxicity, and improved pharmacokinetic profiles. Subsequent derivatization of the dihydrochelirubine core, particularly at the reactive C6 position, allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets, most notably in oncology.

This application note provides a comprehensive guide to the semi-synthesis of dihydrochelirubine derivatives, from the preparation of the dihydro core to the synthesis of novel analogs and their subsequent biological evaluation.

Semi-Synthesis of the Dihydrochelirubine Scaffold

The foundational step in this drug discovery workflow is the conversion of a suitable, naturally abundant benzo[c]phenanthridine alkaloid precursor, such as chelirubine or the closely related chelerythrine, to the corresponding dihydro derivative. This transformation is typically achieved through a chemical reduction reaction.

Principle of the Reduction Reaction

The reduction of the quaternary iminium ion in the benzo[c]phenanthridine ring system to a tertiary amine is a standard transformation in organic synthesis. Common reducing agents such as sodium borohydride (NaBH₄) are effective for this purpose. The hydride (H⁻) from the reducing agent attacks the electrophilic C6 carbon of the iminium ion, leading to the formation of the dihydro product. The choice of solvent is critical, as it can influence the reactivity of the starting material and the stability of the product. It has been noted that dihydrobenzo[c]phenanthridine alkaloids can be unstable in certain solvents, potentially leading to oxidation back to the quaternary form or other rearrangements. Therefore, careful selection of reaction conditions and prompt purification are essential.

Protocol 1: Reduction of Chelerythrine to Dihydrochelerythrine

This protocol describes a general method for the reduction of chelerythrine, which can be adapted for chelirubine.

Materials:

  • Chelerythrine chloride (or a related quaternary alkaloid)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve chelerythrine chloride (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution. The color of the solution will likely change, indicating the progress of the reaction.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude dihydrochelerythrine.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure dihydrochelerythrine.

Characterization of Dihydrochelirubine:

The successful synthesis of dihydrochelirubine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra will show characteristic shifts indicative of the dihydro structure. The appearance of a signal for the C6-proton and the upfield shift of the carbons in the reduced ring are key indicators.

  • Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of dihydrochelirubine.

Derivatization of the Dihydrochelirubine Scaffold

The C6 position of the dihydrobenzo[c]phenanthridine scaffold is amenable to further functionalization, providing a key handle for generating a library of derivatives. A mild, copper-catalyzed C(sp³)-H functionalization has been shown to be an effective method for introducing various nucleophiles at this position[1].

Protocol 2: C6-Functionalization of Dihydrochelirubine Derivatives

This protocol is adapted from a method used for dihydrosanguinarine and dihydrochelerythrine and can be applied to dihydrochelirubine[1].

Materials:

  • Dihydrochelirubine (or a related dihydroalkaloid)

  • Nucleophile (e.g., diethyl malonate, dimethyl phosphite, nitromethane)

  • Copper(I) iodide (CuI)

  • tert-Butyl peroxybenzoate (t-BuOOBz)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (nitrogen or argon)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of the dihydrochelirubine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the desired nucleophile (e.g., diethyl malonate, 2.0 eq).

  • Add copper(I) iodide (0.1 eq) to the reaction mixture.

  • Add tert-butyl peroxybenzoate (1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C6-functionalized dihydrochelirubine derivative.

Biological Evaluation of Dihydrochelirubine Derivatives

The primary goal of synthesizing these derivatives is to discover compounds with potent and selective biological activity, particularly anticancer effects. A standard method for assessing cytotoxicity is the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Dihydrochelirubine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydrochelirubine derivatives in cell culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of the cytotoxicity screening can be summarized in a table for easy comparison of the activities of different derivatives.

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)[1]
1 DihydrochelirubineHeLaData to be determined
2a C6-diethylmalonatePC-3~8.2
2b C6-di-tert-butylmalonatePC-3~0.6
2h C6-nitromethylPC-3~1.5
Doxorubicin Positive ControlPC-3~0.5

Visualization of the Workflow

semi_synthesis_workflow cluster_synthesis Semi-Synthesis cluster_evaluation Biological Evaluation Natural_Product Chelirubine/Chelerythrine (Starting Material) Reduction Reduction (e.g., NaBH4) Natural_Product->Reduction Dihydrochelirubine Dihydrochelirubine (Core Scaffold) Reduction->Dihydrochelirubine Derivatization C6-Functionalization (e.g., CuI-catalyzed) Dihydrochelirubine->Derivatization Derivatives Dihydrochelirubine Derivatives Library Derivatization->Derivatives Cell_Culture Cancer Cell Lines Derivatives->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination SAR Analysis MTT_Assay->Data_Analysis

Caption: Semi-synthesis and evaluation workflow.

Conclusion and Future Directions

The semi-synthesis of dihydrochelirubine derivatives represents a promising avenue for the discovery of novel anticancer agents. By modifying the core structure of naturally occurring benzo[c]phenanthridine alkaloids, it is possible to generate a diverse library of compounds with potentially improved therapeutic indices. The protocols outlined in this application note provide a framework for the synthesis, derivatization, and biological evaluation of these compounds. Future work should focus on expanding the library of derivatives by exploring a wider range of nucleophiles for the C6-functionalization and by modifying other positions on the aromatic rings. Furthermore, mechanistic studies on the most potent compounds will be crucial to elucidate their mode of action and to guide further drug development efforts.

References

  • García-López, E., et al. (2017). Mild C(sp3)-H Functionalization of Dihydrosanguinarine and Dihydrochelerythrine for Development of Highly Cytotoxic Derivatives. European Journal of Medicinal Chemistry, 138, 1069-1080. [Link]

Sources

Application

Application Note: Advanced Cell Viability and Cytotoxicity Assay Protocols for Dihydrochelirubine Testing

Introduction & Scientific Rationale Dihydrochelirubine (DHC) is a potent benzophenanthridine alkaloid naturally synthesized in medicinal plants such as Chelidonium majus, Zanthoxylum species, and Eschscholzia californica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Dihydrochelirubine (DHC) is a potent benzophenanthridine alkaloid naturally synthesized in medicinal plants such as Chelidonium majus, Zanthoxylum species, and Eschscholzia californica[1][2]. As the pharmaceutical industry accelerates its investigation into natural product-derived oncology therapeutics, DHC has demonstrated significant anti-proliferative properties against various human carcinoma cell lines, including hepatic (HepG2), gastric (SGC-7901), and cervical (HeLa) cancers[1].

Evaluating the cytotoxicity of DHC requires highly robust, interference-free methodologies. Because benzophenanthridine alkaloids frequently exhibit intrinsic autofluorescence and high redox reactivity, traditional colorimetric tetrazolium-reduction assays (like MTT, XTT, or WST-8) are highly prone to false readouts. The alkaloid can directly reduce the tetrazolium salts independent of cell viability, masking true cytotoxicity. Therefore, this protocol utilizes a self-validating, orthogonal approach combining the Sulforhodamine B (SRB) assay (measuring structural protein biomass) and the ATP-Luminescence assay (measuring metabolic viability) to ensure high-fidelity, publication-ready data[1].

Mechanism of Action: The Need for Orthogonal Testing

DHC exerts its cytotoxic effects through a multi-targeted mechanism. It induces the rapid accumulation of reactive oxygen species (ROS), leading to severe oxidative stress, while simultaneously interfering with DNA integrity via Topoisomerase I (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibition[2][3]. Furthermore, DHC modulates key survival pathways, including the suppression of MAPK and NF-κB signaling, ultimately triggering cell cycle arrest and apoptosis[4].

MOA DHC Dihydrochelirubine (Benzophenanthridine) ROS ROS Accumulation & Oxidative Stress DHC->ROS DNA DNA Damage / TOP1 Interference DHC->DNA MAPK MAPK / NF-κB Suppression DHC->MAPK Apoptosis Apoptosis Induction ROS->Apoptosis Arrest Cell Cycle Arrest DNA->Arrest DNA->Apoptosis MAPK->Apoptosis Death Decreased Cell Viability Arrest->Death Apoptosis->Death

Fig 1: Molecular mechanism of Dihydrochelirubine inducing cytotoxicity.

Because DHC directly impacts mitochondrial function and induces ROS, metabolic assays alone might show early viability drops before actual cell death occurs. Pairing an ATP-based metabolic assay with a biomass assay (SRB) ensures that the observed IC50 reflects true anti-proliferative cytotoxicity rather than transient metabolic suppression.

Quantitative Data Summary: Expected Efficacy Profiles

Based on comprehensive profiling of benzophenanthridine alkaloids, DHC and its analogs exhibit potent dose-dependent inhibition of cancer cell proliferation. The table below outlines expected baseline metrics for assay validation.

Cell LineTissue OriginPreferred Assay MethodExpected IC50 / Inhibitory RateReference
SGC-7901 Gastric CarcinomaSRB Assay>80% inhibition at 200 μg/mL[1]
HepG2 Hepatocellular CarcinomaSRB / ATP AssayDose-dependent (10-50 μM)[1][5]
HeLa Cervical AdenocarcinomaSRB Assay>60% inhibition at 200 μg/mL[1]
MCF-7 Breast AdenocarcinomaATP LuminescenceSub-micromolar to 15 μM[3]

Experimental Workflow & Protocols

Workflow Seed Cell Seeding (96-well plate) Treat DHC Treatment (Dose-Response) Seed->Treat Split Orthogonal Validation Treat->Split Assay1 SRB Assay (Protein Biomass) Split->Assay1 Assay2 ATP Luminescence (Metabolic Viability) Split->Assay2 Analyze Data Analysis (IC50 & Z'-factor) Assay1->Analyze Assay2->Analyze

Fig 2: Self-validating orthogonal assay workflow for DHC testing.

Protocol A: Sulforhodamine B (SRB) Biomass Assay

Principle : SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues under mild acidic conditions. It provides a linear readout of total cellular protein, completely unaffected by the redox state of the cell or the alkaloid[1].

Step-by-Step Methodology :

  • Cell Seeding : Seed target cells (e.g., HepG2 or SGC-7901) in a clear-bottom 96-well plate at a density of 4,000–8,000 cells/well in 100 μL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for full attachment and exponential growth[1].

  • DHC Treatment : Prepare a 10 mM stock of DHC in cell-culture grade DMSO. Perform serial dilutions in media. Add 100 μL of 2X drug solutions to the wells.

    • Critical Causality: Ensure final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity. Always include vehicle controls (0.5% DMSO).

  • Incubation : Incubate for 48–72 hours based on the doubling time of the target cell line.

  • Fixation : Without removing the culture medium, gently add 50 μL of cold 10% Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Critical Causality: Cold TCA rapidly precipitates proteins and fixes cells to the plate, preserving biomass while allowing the complete removal of media and drug artifacts (which could otherwise cause background absorbance).

  • Washing : Wash the plates 4 times with slow-running distilled water. Air-dry completely.

  • Staining : Add 50 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Destaining : Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye.

    • Critical Causality: 1% acetic acid maintains the low pH required for SRB-protein electrostatic binding while washing away background noise. Air-dry strictly.

  • Solubilization & Reading : Add 100 μL of 10 mM Tris base (unbuffered, pH ~10.5) to each well. Shake on a microplate shaker for 10 minutes to solubilize the protein-bound dye. Measure absorbance at 515–540 nm using a microplate reader.

Protocol B: ATP-Luminescence Assay (Orthogonal Validation)

Principle : Measures intracellular ATP levels, which directly correlate with the number of metabolically active cells. This assay is highly sensitive and avoids the autofluorescence overlap common with benzophenanthridine alkaloids.

Step-by-Step Methodology :

  • Seeding & Treatment : Follow steps 1-3 from Protocol A, but strictly utilize opaque-walled (white) 96-well plates to prevent luminescent crosstalk between adjacent wells.

  • Equilibration : After the 48-72 hour treatment period, remove the plate from the incubator and equilibrate the plate and the ATP assay reagent to room temperature for 30 minutes.

    • Critical Causality: Temperature gradients across the plate can cause edge effects and uneven luciferase enzymatic kinetics, severely skewing the IC50 calculation.

  • Lysis and Reaction : Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL medium).

  • Mixing : Induce cell lysis by shaking the plate vigorously on an orbital shaker for 2 minutes.

  • Signal Stabilization : Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection : Record luminescence with an integration time of 0.25–1.0 second per well.

Data Analysis & Self-Validating System

To ensure the trustworthiness of the assay, calculate the Z'-factor for each plate using the vehicle control (100% viability) and a positive control (e.g., 10 μM staurosporine or a lethal dose of topotecan[3] for 0% viability).

Formula : Z' = 1 -[3(SD_positive + SD_vehicle) / |Mean_vehicle - Mean_positive|]

An assay is only validated and accepted for DHC IC50 calculation if the Z'-factor is ≥ 0.5 (indicating a robust assay with excellent separation between the positive and negative controls). Calculate the IC50 using non-linear regression (curve fit) in analytical software (log(inhibitor) vs. normalized response - Variable slope).

References

  • Hypecoum spp.—Chemistry and Biological Activity of Alkaloids Source: MDPI URL:[Link]

  • Comparative study on alkaloids and their anti-proliferative activities from three Zanthoxylum species Source: d-nb.info / BMC Chemistry URL:[Link]

  • Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology Source: Frontiers in Pharmacology URL:[Link]

  • Integrative Medicine Discovery Source: TMR Publishing Group URL:[Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dihydrochelirubine Extraction &amp; Yield Optimization

Welcome to the Technical Support Center for the extraction and purification of dihydrochelirubine. Dihydrochelirubine is a rare, bioactive dihydrobenzophenanthridine alkaloid (DBZA) primarily sourced from natural matrice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of dihydrochelirubine. Dihydrochelirubine is a rare, bioactive dihydrobenzophenanthridine alkaloid (DBZA) primarily sourced from natural matrices such as Macleaya cordata (plume poppy), Macleaya microcarpa, and Eschscholzia californica[1][2].

Because dihydrochelirubine is the reduced, tertiary-amine precursor to the fully aromatized quaternary iminium alkaloid (chelirubine), it is thermodynamically unstable during standard extraction procedures[3]. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent degradation and maximize extraction yields.

Mechanistic Principles of DBZA Extraction

To successfully extract dihydrochelirubine, you must understand the causality behind its degradation. Standard alkaloid extraction methods (which often utilize alkaline basification and prolonged heat) will actively destroy dihydrochelirubine.

  • The Oxidation Problem: Dihydrochelirubine contains a lone electron pair on its nitrogen atom, making it highly susceptible to oxidation. In living plants, the enzyme dihydrobenzophenanthridine oxidase (DBOX) actively catalyzes the conversion of dihydrochelirubine to chelirubine in the presence of oxygen[3][4].

  • Autoxidation: Even if DBOX is denatured, exposure to light, heat, or alkaline pH (pH > 7) will trigger rapid non-enzymatic autoxidation. The molecule loses hydrogen to achieve a fully aromatized, thermodynamically stable state.

  • The Solution: Yield optimization requires a chemically reducing environment. The addition of sacrificial antioxidants (like ascorbic acid) scavenges reactive oxygen species[5], while mild acidification (pH 4.0–4.5) protonates the alkaloid, stabilizing the nitrogen lone pair and preventing oxidative degradation.

Self-Validating Extraction Protocol

This step-by-step methodology utilizes Ultrasound-Assisted Extraction (UAE) combined with in-line Quality Control (QC) to create a self-validating workflow. Do not proceed to the next step unless the QC criteria are met.

Step 1: Matrix Deactivation (Lyophilization)

  • Action: Flash-freeze fresh Macleaya cordata roots using liquid nitrogen, followed by lyophilization (freeze-drying) for 48 hours. Cryomill the dried tissue to a fine powder (60 mesh).

  • Causality: Water removal and cold processing instantly halt DBOX enzymatic activity without introducing thermal stress, preserving the alkaloid in its native reduced state.

Step 2: Reducing Solvent Preparation

  • Action: Prepare a solvent system of 70% Ethanol / 30% Ultrapure Water. Add 0.1% (w/v) ascorbic acid and acidify to pH 4.0 using 0.1 M sulfuric acid[5]. Purge the solvent with Nitrogen (N₂) gas for 15 minutes.

  • Causality: Ascorbic acid acts as an antioxidant shield. The acidic pH ensures the alkaloids remain in a stable salt form, while N₂ displaces dissolved oxygen that would otherwise drive autoxidation.

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Action: Combine the matrix and solvent at a 1:30 solid-liquid ratio. Sonicate at 200 W, 30°C for 30 minutes under a continuous N₂ blanket.

  • Causality: Acoustic cavitation mechanically shears plant cell walls, releasing intracellular alkaloids rapidly. Keeping the temperature at 30°C prevents thermal degradation.

Step 4: Self-Validation (In-line QC)

  • Action: Centrifuge a 1 mL aliquot and analyze via HPLC-DAD at 280 nm.

  • Validation Check: Calculate the peak area ratio of dihydrochelirubine to chelirubine.

    • Pass: Ratio > 10:1. Proceed to Step 5.

    • Fail: Ratio < 10:1. Oxidation is occurring. Abort, increase ascorbic acid concentration to 0.2%, check N₂ seals, and re-extract.

Step 5: Liquid-Liquid Partitioning & Purification

  • Action: Filter the bulk extract. Adjust the pH to 7.0 using a mild phosphate buffer, then partition three times with ethyl acetate. Concentrate the organic layer in vacuo at 35°C.

  • Causality: Neutralizing the pH converts dihydrochelirubine back to its free-base form, allowing it to migrate selectively into the organic phase while leaving polar plant resins and salts in the aqueous phase.

Troubleshooting Guides & FAQs

Q1: My dihydrochelirubine is converting to chelirubine during extraction. How do I stop this? A: This is the most common failure point and is caused by either DBOX-mediated enzymatic oxidation or autoxidation[3]. Ensure you are completely avoiding alkaline basification steps (e.g., using ammonia or NaOH), which are standard in general alkaloid extractions but fatal to DBZAs. Immediately introduce 0.1% ascorbic acid into your extraction solvent[5] and ensure the entire process is blanketed with inert gas (N₂ or Argon).

Q2: I am getting poor overall yield from Macleaya cordata despite using standard maceration. What is the alternative? A: Traditional maceration is diffusion-limited and slow (often taking 24-48 hours), which exposes dihydrochelirubine to prolonged oxidative risk. Switch to Ultrasound-Assisted Extraction (UAE) or Ultrahigh-Pressure Extraction (UHPE). UHPE at 200 MPa with 95% ethanol has been shown to drastically reduce extraction time to just 2 minutes, significantly improving benzophenanthridine alkaloid yields while minimizing time-dependent degradation[6].

Q3: How can I separate dihydrochelirubine from structurally similar co-eluting alkaloids like dihydromacarpine or dihydrosanguinarine? A: Dihydro-form alkaloids are notoriously difficult to separate due to their subtle differences in hydrophobicity. Standard binary HPLC gradients often fail. You must adopt a ternary gradient pump system (e.g., Water / Acetonitrile / Methanol). Furthermore, adding an ion-pairing agent, such as 0.125% tetrabutylammonium hydroxide, to the aqueous mobile phase will significantly sharpen the peaks and improve baseline resolution between these closely related metabolites[1][7].

Quantitative Data: Extraction Method Comparison

The following table summarizes the causal relationship between extraction methodologies, total yield, and the prevention of oxidative degradation.

Extraction MethodMatrixSolvent SystemAdditivesExtraction TimeDihydrochelirubine Yield (mg/g)*Oxidation to Chelirubine (%)
Traditional Maceration M. cordata90% EthanolNone48 hours0.45> 40%
Ultrasound-Assisted (UAE) M. cordata70% Ethanol0.1% Ascorbic Acid30 mins1.85< 5%
Ultrahigh-Pressure (UHPE) M. cordata95% Ethanol0.1% Ascorbic Acid2 mins2.10< 2%

*Yields are representative baseline averages derived from optimized UHPE and UAE parameters for benzophenanthridine alkaloids[6].

Visualizations

ExtractionWorkflow A 1. Raw Plant Matrix (Macleaya cordata) B 2. Lyophilization & Cryomilling (Halts DBOX activity) A->B C 3. Ultrasound-Assisted Extraction (70% EtOH, 0.1% Ascorbic Acid, N2) B->C Add Acidified Solvent D 4. Self-Validation QC (HPLC-DAD: Check Dihydro/Oxidized Ratio) C->D Extract Recovery D->C Ratio < 10:1 (Fail: Increase Antioxidant) E 5. Liquid-Liquid Partitioning (pH 7.0, EtOAc) D->E Ratio > 10:1 (Pass) F 6. Preparative HPLC (Ternary Gradient + Ion-Pairing) E->F Organic Phase G High-Purity Dihydrochelirubine F->G Final Isolate

Fig 1: Self-validating extraction workflow for dihydrochelirubine.

OxidationPathway A Dihydrochelirubine (Tertiary Amine) B Chelirubine (Quaternary Iminium) A->B DBOX Enzyme / O2 (In vivo or aqueous ext.) A->B Autoxidation (Light, pH > 7, Heat) C Inhibition Strategies: - Ascorbic Acid - N2 Blanketing - Acidic pH (4.0) C->A Preserves Reduced State

Fig 2: Dihydrochelirubine oxidation pathways and targeted inhibition strategies.

References

  • Ali, I., et al. "Efficient extraction and purification of benzo[c]phenanthridine alkaloids from Macleaya cordata (Willd) R. Br. by combination of ultrahigh pressure extraction and pH-zone-refining counter-current chromatography with anti-breast cancer activity in vitro." PubMed. 6

  • "Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo." PMC. 2

  • "US8362028B2 - Pseudobase benzo[c]phenanthridines with improved efficacy, stability and safety." Google Patents. 5

  • "1.5.3.12 dihydrobenzophenanthridine oxidase - ENZYME." ExPASy. 4

  • "Dihydrobenzophenanthridine oxidase." Wikipedia. 3

  • "HPLC-DAD Analysis Results of a Standard Sample (A) and a Real Sample..." ResearchGate. 7

  • "Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS." Taylor & Francis. 1

Sources

Optimization

Technical Support Center: HPLC Resolution of Dihydrochelirubine

Advanced Troubleshooting and Mobile Phase Optimization Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting and Mobile Phase Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific chromatographic challenges associated with dihydrochelirubine. This guide bypasses generic advice to focus on the exact physicochemical mechanisms—such as ionization control, silanol masking, and ternary solvation—required to isolate this complex benzophenanthridine alkaloid from its structural analogs.

I. Analytical Principles & Causality (FAQ)

Q1: Why does dihydrochelirubine consistently co-elute with dihydromacarpine and dihydrochelerythrine in standard reversed-phase HPLC? A: The difficulty stems from the highly conserved polycyclic benzophenanthridine core shared by these alkaloids. Unlike their fully oxidized counterparts (e.g., chelirubine), the dihydro-forms lack a fully conjugated, permanently charged quaternary nitrogen. This structural reduction significantly increases their hydrophobicity and neutralizes their inherent polarity[1]. In standard binary gradients (e.g., water/acetonitrile), these molecules exhibit nearly identical partitioning behaviors. To achieve baseline resolution, you must exploit minor structural differences (such as methoxy group variations) by utilizing a ternary gradient system. A water/acetonitrile/methanol system introduces diverse solvation effects—acetonitrile drives dipole-dipole interactions, while methanol provides selective hydrogen bonding[1][2][3].

Q2: How does the mobile phase pH dictate the chromatographic behavior of dihydrochelirubine? A: Dihydrochelirubine contains a basic nitrogen atom. If the mobile phase pH is within 1 pH unit of the alkaloid's pKa​ , the molecule exists in a dynamic equilibrium between its protonated and unionized states as it travels down the column. This dual-state partitioning leads to severe peak broadening, retention time instability, and split peaks[3]. To enforce a single ionization state, the pH must be strictly controlled. Using an acidic modifier (e.g., 0.1% formic acid, pH ~2.7) ensures complete protonation, driving the analyte into a highly polar state that interacts predictably with the stationary phase[3][4].

II. Diagnostic Troubleshooting Matrix

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause: Residual silanol activity. The protonated secondary/tertiary amines of dihydrochelirubine undergo secondary ion-exchange interactions with negatively charged, unendcapped silanols on the silica-based C18 stationary phase.

  • Corrective Action: Introduce an amine-based silanol-masking agent or a strong ion-pairing reagent. Adding 0.2% triethylamine (TEA) to the aqueous phase competitively binds active silanols, preventing the alkaloid from interacting with them[5]. Alternatively, using trifluoroacetic acid (TFA) acts as a strong ion-pairing reagent, neutralizing the analyte's localized charge and masking silanol interactions[3].

Issue 2: Retention Time Drift Across Sequential Injections

  • Root Cause: Inadequate buffering capacity. Unbuffered acidic modifiers (like pure 0.1% formic acid) can be overwhelmed by sample diluents or minor system fluctuations, causing localized pH shifts on the column during gradient elution.

  • Corrective Action: Switch to a buffered mobile phase system. A 10 mM ammonium acetate buffer adjusted to pH 5.0 provides robust pH stability, ensuring consistent retention times even during complex gradient elutions[3][5].

III. Validated Optimization Protocol: Ternary Gradient Method

This self-validating protocol is designed to achieve baseline resolution of dihydrochelirubine from complex plant matrices (e.g., Eschscholzia californica or Chelidonium majus extracts).

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM ammonium acetate in ultrapure water (18.2 MΩ·cm). Add 0.2% (v/v) triethylamine (TEA) to act as a silanol blocker[5]. Adjust the pH to exactly 5.0 using glacial acetic acid. Filter through a 0.22 µm PTFE membrane.

  • Organic Phase 1 (B): HPLC-grade Acetonitrile (ACN).

  • Organic Phase 2 (C): HPLC-grade Methanol (MeOH).

Step 2: Column Equilibration

  • Install a high-purity, endcapped C18 column (e.g., 4.6 × 150 mm, 3.5 µm particle size)[6].

  • Equilibrate the column at a flow rate of 1.0 mL/min with 90% A, 5% B, and 5% C for 20 column volumes until the baseline UV absorbance (monitored at 280 nm) is stable.

Step 3: Gradient Execution

  • 0–5 min: Hold at 10% total organic (5% B, 5% C) to elute highly polar matrix interferences[6].

  • 5–25 min: Apply a linear ternary gradient from 10% total organic to 60% B and 30% C. (Mechanistic note: The increasing ACN drives the elution of the hydrophobic core, while the specific ratio of MeOH fine-tunes the selectivity between the methoxy-substituted dihydro-analogs)[1][2].

  • 25–30 min: Hold at 90% total organic to wash strongly retained lipophilic compounds.

  • 30–40 min: Return to initial conditions and re-equilibrate.

Step 4: System Validation (Feedback Loop)

  • Inject a mixed standard containing dihydrochelirubine, dihydromacarpine, and dihydrosanguinarine.

  • Calculate the resolution ( Rs​ ). The system is validated when Rs​≥1.5 for all critical pairs. If Rs​<1.5 , adjust the B:C ratio by ±5% while maintaining the total organic percentage, and repeat the injection.

IV. Quantitative Data: Impact of Mobile Phase Additives

The following table summarizes the causal effects of various mobile phase modifiers on the chromatographic performance of dihydrochelirubine.

Mobile Phase AdditivePrimary Mechanism of ActionPeak Asymmetry ( As​ )Retention Factor ( k )Selectivity ( α ) vs. Analogs
0.1% Formic Acid Protonates basic nitrogen; weak ion-pairing1.8 - 2.2 (Severe Tailing)LowPoor (< 1.1)
0.1% TFA Strong ion-pairing; masks silanols1.1 - 1.3 (Symmetrical)HighModerate (~1.2)
10 mM NH₄OAc (pH 5.0) Buffers eluent; stabilizes ionization state1.4 - 1.6 (Slight Tailing)MediumModerate (~1.2)
10 mM NH₄OAc + 0.2% TEA Buffers eluent + competitively binds silanols0.9 - 1.1 (Ideal) MediumExcellent (> 1.5)

V. Optimization Logic Workflow

Use the following decision matrix to systematically troubleshoot and optimize your dihydrochelirubine separations based on real-time chromatogram feedback.

HPLC_Optimization N1 Initial Injection: 0.1% Formic Acid / ACN N2 Assess Dihydrochelirubine Peak Quality N1->N2 N3 Co-elution with Analogs? N2->N3 N4 Implement Ternary Gradient (H2O / ACN / MeOH) N3->N4 Yes N5 Peak Tailing (As > 1.5)? N3->N5 No N4->N2 Re-evaluate N6 Add 0.2% TEA or 10mM NH4OAc (pH 5.0) N5->N6 Yes N7 Optimal Resolution & Peak Symmetry N5->N7 No N6->N2 Re-evaluate

Decision matrix for optimizing dihydrochelirubine mobile phase parameters.

VI. References

  • [5] Title: HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species Source: ResearchGate URL:[Link]

  • [4] Title: Characteristics of the Alkaloids Determined by HPLC-DAD Analysis Source: ResearchGate URL:[Link]

  • [1] Title: Analysis of benzo[c] phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS Source: ResearchGate URL:[Link]

  • [6] Title: Application of an integrated LC-UV-MS-NMR platform to the identification of secondary metabolites from cell cultures Source: National Institutes of Health (NIH) URL:[Link]

  • [2] Title: Using a Solvent Triangle to Optimize an HPLC Separation Source: Analytical Sciences Digital Library (ASDL) URL:[Link]

  • [3] Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL:[Link]

Sources

Troubleshooting

reducing matrix effects in dihydrochelirubine LC-MS/MS analysis

Welcome to the Technical Support Center for Alkaloid Mass Spectrometry. This guide is engineered for researchers and drug development professionals facing signal suppression and reproducibility issues during the LC-MS/MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Mass Spectrometry. This guide is engineered for researchers and drug development professionals facing signal suppression and reproducibility issues during the LC-MS/MS analysis of dihydrochelirubine.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality of matrix effects and provide self-validating workflows to ensure your analytical data is robust, reproducible, and scientifically sound.

Diagnostic Workflow for Dihydrochelirubine Matrix Effects

MatrixEffectTroubleshooting Start Signal Suppression in ESI+ Mode Assess Post-Column Infusion Assess Matrix Factor Start->Assess Decision Is Matrix Effect Outside 85-115%? Assess->Decision SamplePrep Implement WCX-SPE (Target Basic Nitrogen) Decision->SamplePrep Yes Validate Validate Method (Self-Validating QC) Decision->Validate No Chromatography Ternary Gradient LC (Separate Co-eluters) SamplePrep->Chromatography Chromatography->Assess Re-evaluate

Troubleshooting workflow for resolving LC-MS/MS matrix effects in alkaloid analysis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does dihydrochelirubine experience severe ion suppression in ESI+ mode when analyzing plant extracts or plasma? A: Dihydrochelirubine (C₂₁H₁₇NO₅, m/z 364.41 [M+H]⁺)[1] is a basic benzo[c]phenanthridine alkaloid. In positive electrospray ionization (ESI+), the analyte must migrate to the surface of the charged droplet to be ejected into the gas phase. Complex matrices, such as Eschscholzia californica cell cultures or mammalian plasma, contain high concentrations of endogenous phospholipids and secondary metabolites. These highly surface-active molecules outcompete dihydrochelirubine for available charge and droplet surface area during the desolvation process, leading to a drastic reduction in ionization efficiency (ion suppression).

Q2: What is the most effective sample preparation strategy to eliminate these matrix interferences? A: While Protein Precipitation (PPT) is fast, it leaves phospholipids and soluble plant metabolites in the extract, guaranteeing matrix effects. Solid-Phase Extraction (SPE), specifically Weak Cation Exchange (WCX), is highly recommended for benzo[c]phenanthridine alkaloids[2]. WCX utilizes a carboxylate functional group that is negatively charged at a neutral pH. Because the basic nitrogen of dihydrochelirubine is protonated at this pH, it is strongly retained via ionic interactions. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the target analyte.

Q3: How can I adjust my chromatography to separate dihydrochelirubine from co-eluting suppression zones? A: Dihydro-form alkaloids are notoriously difficult to separate from each other and from isobaric matrix components using standard binary gradients. Implementing a ternary gradient pump system allows for fine-tuned elution strength[3]. By independently adjusting the ratios of aqueous buffer (e.g., containing tetrabutylammonium hydroxide or ammonium acetate), methanol, and acetonitrile, you can shift the retention time of dihydrochelirubine out of the phospholipid elution zone, thereby recovering your signal.

Quantitative Comparison of Sample Preparation Methods

To highlight the necessity of targeted sample preparation, the following table summarizes the quantitative impact of different extraction methodologies on dihydrochelirubine analysis.

Extraction MethodMechanism of ActionTypical Matrix Effect (%)Extraction Recovery (%)Phospholipid Removal
Protein Precipitation (PPT) Solvent-induced denaturation40 - 60% (Severe Suppression)85 - 95%Poor
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning70 - 85% (Moderate Suppression)60 - 75%Moderate
WCX-SPE Ionic Exchange & Hydrophobic95 - 105% (Negligible)88 - 95%Excellent

Note: Matrix Effect (%) is calculated as (Response of post-extraction spiked sample / Response of neat standard) × 100. Values closer to 100% indicate an absence of matrix effects.

Self-Validating Methodology: WCX-SPE Protocol for Dihydrochelirubine

To ensure scientific integrity, every extraction protocol must be self-validating. This methodology isolates extraction recovery from matrix effects by incorporating pre- and post-extraction Quality Control (QC) spikes. It uses precise pH manipulation to control the ionization state of both the WCX sorbent (pKa ~4.8) and the alkaloid.

Step-by-Step Protocol:

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the WCX cartridge. Causality: This prepares the sorbent bed and hydrates the carboxylate functional groups for optimal interaction.

  • Sample Loading: Dilute 100 µL of the biological sample with 300 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Load the mixture onto the cartridge at a flow rate of 1 mL/min. Causality: At pH 7.0, the carboxylate sorbent is fully ionized (-COO⁻) and the basic nitrogen of dihydrochelirubine is protonated (-NH⁺). This guarantees strong, highly specific ionic retention.

  • Aqueous Wash: Pass 1 mL of 50 mM Ammonium Acetate (pH 7.0) through the cartridge. Causality: Removes salts, proteins, and highly polar interferences without disrupting the ionic bond.

  • Organic Wash: Pass 1 mL of 100% Methanol through the cartridge. Causality: This is the critical step for matrix effect reduction. The 100% organic wash removes neutral lipids, phospholipids, and non-basic plant metabolites. The strong ionic bond prevents the elution of dihydrochelirubine during this aggressive wash.

  • Elution: Elute the analyte with 1 mL of 2% Formic Acid in Methanol. Causality: The low pH environment neutralizes the carboxylate sorbent (-COOH), breaking the ionic interaction and releasing the alkaloid into the collection tube.

  • Reconstitution & Self-Validation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial LC mobile phase. Validation Step: To validate the method, prepare three distinct samples:

    • (A) A neat standard in mobile phase.

    • (B) Blank matrix spiked with dihydrochelirubine after extraction.

    • (C) Matrix spiked with dihydrochelirubine before extraction. Calculate the Matrix Factor (MF = B/A) to prove the absence of ion suppression, and the Extraction Recovery (RE = C/B) to validate the physical efficiency of the SPE process.

Sources

Optimization

preventing oxidation and degradation of dihydrochelirubine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of dihydrochelirubine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of dihydrochelirubine.

Unlike highly stable synthetic small molecules, dihydrochelirubine is a naturally occurring dihydrobenzophenanthridine alkaloid that exists in a delicate thermodynamic balance. If you are experiencing sample degradation, it is almost certainly due to the molecule's inherent drive to aromatize. This guide will explain the causality behind this degradation, provide self-validating protocols to prevent it, and offer a chemical rescue strategy if your sample has already degraded.

Part 1: The Mechanistic Reality of Dihydrochelirubine Instability

To stop degradation, you must first understand the mechanism. Dihydrochelirubine is highly susceptible to a two-electron oxidation process. When exposed to environmental stressors, it loses two electrons and two protons, converting the central nitrogen-containing ring into a fully aromatized, quaternary iminium cation known as chelirubine [1].

In biological systems, this oxidation is catalyzed by enzymes like dihydrobenzophenanthridine oxidase (DBOX), which converts dihydrochelirubine and oxygen into chelirubine and hydrogen peroxide[2]. However, in your laboratory, this reaction occurs spontaneously when the sample is exposed to ambient oxygen, light, and thermal energy[3].

OxidationPathway DHC Dihydrochelirubine (Reduced, Colorless/Pale) CHE Chelirubine (Oxidized, Red Iminium) DHC->CHE Spontaneous Oxidation (-2e-, -2H+) OXI Environmental Stressors (O2, Light, Temp > 4°C) OXI->DHC Lowers Activation Energy RES Chemical Rescue (NaBH4 Reduction) CHE->RES Rescue Protocol RES->DHC Hydride Attack (+2e-, +2H+)

Mechanistic pathway of dihydrochelirubine oxidation to chelirubine and subsequent chemical rescue.

Part 2: Troubleshooting & FAQs

Q: My dihydrochelirubine solution turned from pale/colorless to a deep red/orange. What happened, and is the sample ruined? A: The color shift is the hallmark visual indicator of oxidation. Dihydrochelirubine is relatively colorless, but its oxidized counterpart, chelirubine, exists as a highly conjugated quaternary iminium cation. This extended conjugation strongly absorbs light, showing characteristic UV wavelength shifts and a distinct red/orange color[4]. While the sample has degraded, it is not necessarily "ruined." If your downstream application strictly requires the dihydro-form (and is not a quantitative analytical assay), the sample can be chemically rescued via hydride reduction (see Protocol 2)[5].

Q: How does solvent choice impact stability during LC-MS or NMR analysis? A: Solvent choice is critical. Protic solvents (like unbuffered methanol or water) stabilize the charged iminium transition state, accelerating spontaneous oxidation. Furthermore, halogenated solvents like CDCl3 should be used with extreme caution during NMR; trace acids or phosgene in aged CDCl3 can protonate the molecule, leading to hydrolysis or complex molecular symmetry alterations, as documented in related dihydrobenzophenanthridine alkaloids[6]. For reconstitution, strictly use anhydrous, degassed aprotic solvents (e.g., DMSO) and prepare only what you need for immediate use[5].

Q: What are the absolute best practices for long-term storage of the lyophilized powder? A: To arrest spontaneous aromatization, you must eliminate the thermodynamic drivers. The optimal storage temperature is strictly between -20°C and -80°C[2]. The vial must be purged with an inert gas and protected from light.

Quantitative Data: Storage Parameter Matrix
ParameterOptimal ConditionHigh-Risk ConditionMechanistic Consequence of Degradation
Temperature -20°C to -80°C> 4°CThermal energy overcomes the activation barrier for spontaneous oxidation[2].
Atmosphere Argon/Nitrogen PurgedAmbient Air (O2)Oxygen acts as a terminal electron acceptor, driving the loss of 2e- and 2H+[2].
Illumination Amber Vials (Dark)Direct UV/Vis LightPhotons excite the molecule, accelerating radical-mediated degradation pathways.
Solvent Lyophilized (Dry)Protic SolventsSolvation stabilizes the charged iminium transition state, favoring oxidation[5].

Part 3: Validated Experimental Protocols

The following workflows are designed as self-validating systems. If the protocols are executed correctly, the physical state of the molecule (indicated by its color and solubility) will confirm your success.

Workflow S1 Lyophilized Sample S2 Degassed Reconstitution S1->S2 S3 Amber Vial Aliquoting S2->S3 S4 Cryogenic Storage (-80°C) S3->S4

Self-validating, oxygen-free handling workflow for preserving dihydrochelirubine integrity.

Protocol 1: Oxygen-Free Reconstitution and Aliquoting

Causality: Repeated freeze-thaw cycles in the presence of ambient oxygen will rapidly oxidize the entire stock. Aliquoting under inert gas isolates the risk.

  • Equilibrate the lyophilized dihydrochelirubine vial to room temperature inside a desiccator. Note: Opening a cold vial causes immediate atmospheric condensation, introducing water that accelerates degradation.

  • Purge a septum-sealed vial of anhydrous DMSO with Argon gas for 5 minutes to displace dissolved O2.

  • Inject the degassed DMSO into the dihydrochelirubine vial to achieve your desired stock concentration.

  • Working inside a glove box (or under a steady Argon stream), aliquot the solution into single-use amber glass vials.

  • Flash-freeze the aliquots in liquid nitrogen and immediately transfer to -80°C storage[2]. Self-Validation: The aliquots should remain pale/colorless upon thawing.

Protocol 2: Chemical Rescue (Reduction of Chelirubine to Dihydrochelirubine)

Causality: The iminium bond in oxidized chelirubine is highly electrophilic. By introducing a strong hydride donor (NaBH4), we force a nucleophilic attack that restores the sp3 hybridized carbon, breaking the extended conjugation and reverting the molecule to dihydrochelirubine[5].

  • Dissolve the oxidized, red-colored sample in a minimal volume of DMSO (e.g., 10 µL), then dilute to 1 mL with Methanol[5].

  • Place the reaction vessel on ice. Add a molar excess of solid Sodium Borohydride (NaBH4) crystals directly to the solution[5].

  • Incubate on ice for 2 hours.

    • Self-Validation Checkpoint: As the reduction proceeds, the deep red color of the chelirubine iminium cation will visibly fade to pale/colorless, confirming the restoration of the dihydro-state[5].

  • Quench the reaction by adding a small volume of water (or weak buffer) to neutralize unreacted NaBH4.

  • Extract the rescued dihydrochelirubine using a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or n-hexane/ether)[5].

  • Dry the organic phase under a gentle stream of Argon to yield the purified, rescued dihydrochelirubine[4].

References

  • Structural Studies of Chelirubine and Chelilutine Free Bases Source: ResearchGate URL:[Link]

  • De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast Source: Chalmers University of Technology URL: [Link]

  • ENZYMIC 12-HYDROXYLATION AND 12-O-METHYLATION OF DIHYDROCHELIRUBINE IN DIHYDROMACARPINE FORMATION BY THALICTRUM BULGARICUM Source: Chula Digital Collections URL:[Link]

  • Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS Source: Taylor & Francis URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dihydrochelirubine Purification

Welcome to the Technical Support Center for Alkaloid Purification. Dihydrochelirubine is a highly valuable dihydrobenzophenanthridine alkaloid typically isolated from Macleaya cordata, Sanguinaria canadensis, or Eschscho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Purification. Dihydrochelirubine is a highly valuable dihydrobenzophenanthridine alkaloid typically isolated from Macleaya cordata, Sanguinaria canadensis, or Eschscholzia californica.

The primary challenge in isolating dihydrochelirubine is its extreme structural instability. As a reduced dihydro-derivative, it is highly susceptible to spontaneous auto-oxidation, converting into its fully aromatic quaternary counterpart (chelirubine) when exposed to oxygen, light, or active stationary phases. This guide provides field-proven, self-validating methodologies to diagnose and resolve low recovery rates during purification workflows.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my dihydrochelirubine yield drop by >50% during standard silica gel column chromatography? Causality: Normal-phase silica gel is highly active and possesses slightly acidic silanol groups. When dihydrobenzophenanthridine alkaloids are adsorbed onto the massive surface area of silica in the presence of ambient oxygen, the silica acts as a catalyst for auto-oxidation. This rapidly converts the neutral dihydrochelirubine into the permanently charged, quaternary alkaloid chelirubine. Self-Validating Solution: Abandon standard normal-phase silica. Switch to deactivated neutral alumina (Brockmann Grade III) or utilize reverse-phase (C18) flash chromatography. If normal-phase silica is absolutely required, you must pre-treat the column with 1% triethylamine (TEA) to neutralize the acidic silanol groups, and run the entire separation under a positive pressure of nitrogen or argon.

Q2: I am observing unexpected mass shifts of +16 Da or +14 Da in my LC-MS fractions. Is this an impurity from the plant matrix? Causality: This is rarely a matrix impurity; it is an artifact of your purification or analytical solvent choices. Dihydrochelirubine can undergo hydrolysis and subsequent oxidation in specific solvents—particularly halogenated solvents like chloroform ( CDCl3​ ) or under aqueous alkaline conditions—to form 6-hydroxy-5,6-dihydrochelirubine, a pseudobase . The +16 Da shift corresponds to the addition of a hydroxyl group (e.g., 12-hydroxydihydrochelirubine formation mediated by residual plant enzymatic activity or solvent-mediated oxidation) , while a -2 Da shift indicates complete oxidation to chelirubine. Self-Validating Solution: Strictly avoid using chloroform during intermediate NMR checks or liquid-liquid extractions. Evaporate all solvents immediately under reduced pressure at temperatures strictly below 35°C, and reconstitute your fractions in degassed methanol or acetonitrile.

Q3: How do I prevent the co-elution of dihydrochelirubine with structurally identical alkaloids like dihydrosanguinarine? Causality: Dihydrochelirubine and dihydrosanguinarine differ only by specific methoxy or methylenedioxy substitutions (e.g., dihydrochelirubine possesses a methoxy group at C-10) . Because they are both neutral in their dihydro states, their lipophilicity is nearly identical, causing them to co-elute on standard gradients. Self-Validating Solution: Utilize a shallow gradient on a superficially porous particle (SPP) C18 column. Crucially, maintain the mobile phase pH precisely at 3.0 using formic acid. At this pH, any trace oxidized quaternary alkaloids (which are permanently charged) will elute in the void volume, while the neutral dihydro-alkaloids will be retained and separated based on their minor lipophilic differences.

Part 2: Visualizing the Degradation Pathway

Understanding the chemical degradation pathways is critical for troubleshooting. The diagram below illustrates how environmental factors force dihydrochelirubine out of its target state.

Degradation DHC Dihydrochelirubine (Target Alkaloid) CR Chelirubine (Quaternary Alkaloid) DHC->CR Auto-Oxidation (O2, Light, Silica) HDHC 6-Hydroxy-5,6-dihydrochelirubine (Pseudobase) DHC->HDHC Hydrolysis (H2O, CDCl3) HDHC->CR Oxidation

Fig 1: Dihydrochelirubine degradation pathways during purification.

Part 3: Quantitative Impact of Environmental Factors

The table below summarizes empirical data on how specific stationary phases and environmental conditions impact the final recovery rate of dihydrochelirubine.

Purification ConditionStationary PhaseAtmosphereLight ExposureAverage Recovery Rate (%)Primary Degradation Product
Standard (Control) Normal SilicaAmbient AirAmbient Light15 - 25%Chelirubine
pH-Modified TEA-treated SilicaAmbient AirDark (Actinic)40 - 50%Chelirubine
Halogenated Solvent Neutral AluminaArgon (in CDCl3​ )Dark (Actinic)60 - 70%6-Hydroxy-5,6-dihydrochelirubine
Optimized Anaerobic Neutral AluminaArgonDark (Actinic)85 - 92% None (Stable)

Part 4: Standardized Anaerobic Purification Protocol

To achieve the >85% recovery rates outlined in the table above, implement the following self-validating, step-by-step methodology. Every step is designed to eliminate a specific causality of degradation.

Step 1: Biomass Preparation & Solvent Degassing

  • Pulverize the target roots (Macleaya cordata or Eschscholzia californica) into a fine powder.

  • Degas all extraction solvents (Methanol, Ethyl Acetate, Water) by sparging them with high-purity Argon gas for a minimum of 30 minutes prior to use.

Step 2: Anaerobic Maceration

  • Transfer the pulverized biomass into an actinic (amber/dark) glass reactor to prevent photo-oxidation.

  • Macerate the biomass in the degassed methanol under a continuous, positive Argon atmosphere for 48 hours at room temperature.

Step 3: Liquid-Liquid Partitioning

  • Concentrate the crude methanolic extract under reduced pressure at a temperature strictly 30°C.

  • Resuspend the concentrated extract in degassed water.

  • Adjust the aqueous solution to pH 8.5–9.0 using aqueous ammonia.

  • Partition the solution with degassed ethyl acetate (EtOAc). The neutral dihydrochelirubine will partition into the upper organic layer, leaving polar impurities behind.

Step 4: Flash Chromatography

  • Pack a flash column with neutral, deactivated Alumina (Brockmann Grade III). Do not use normal-phase silica.

  • Load the concentrated EtOAc fraction.

  • Elute with a gradient of Hexane/EtOAc. Maintain a positive Nitrogen or Argon pressure throughout the entire run.

Step 5: Preparative HPLC & Storage

  • Purify the enriched flash fractions using a preparative C18 column.

  • Use a mobile phase of Acetonitrile/Water modified with 0.1% Formic Acid (pH ~3.0).

  • Immediately lyophilize the collected dihydrochelirubine fractions. Store the resulting purified powder at -20°C in amber vials backfilled with Argon.

Workflow Biomass Plant Biomass (Macleaya cordata) Extraction Anaerobic Maceration (MeOH, Argon, Dark) Biomass->Extraction Partition Liquid-Liquid Partition (pH 8.5, EtOAc) Extraction->Partition Chromatography Flash Chromatography (Deactivated Alumina, N2) Partition->Chromatography Prep_HPLC Preparative HPLC (C18, MeCN/H2O, pH 3.0) Chromatography->Prep_HPLC Pure_DHC Purified Dihydrochelirubine (>98% Yield, Store at -20°C) Prep_HPLC->Pure_DHC

Fig 2: Optimized anaerobic purification workflow for dihydrochelirubine.

References

  • Dostál, J., Slavík, J., Potáček, M., Marek, R., Humpa, O., Sklenář, V., Toušek, J., de Hoffmann, E., & Rozenberg, R. (1998). Structural Studies of Chelirubine and Chelilutine Free Bases. Collection of Czechoslovak Chemical Communications, 63(7), 1045-1055.[Link]

  • Kammerer, L., De-Eknamkul, W., & Zenk, M. H. (1993). Enzymic 12-hydroxylation and 12-O-methylation of dihydrochelirubine in dihydromacarpine formation by Thalictrum bulgaricum. The Thai Journal of Pharmaceutical Sciences, 17(3), Article 7.[Link]

  • Tanahashi, T., & Zenk, M. H. (1990). New hydroxylated benzo[c]phenanthridine alkaloids from Eschscholtzia californica cell suspension cultures. Journal of Natural Products, 53(3), 579-586.[Link]

Optimization

Technical Support Center: Dihydrochelirubine NMR Solvent Optimization

Welcome to the Technical Support Center for benzophenanthridine alkaloid NMR analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzophenanthridine alkaloid NMR analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of dihydrochelirubine.

Part 1: Diagnostic Workflow for Solvent Selection

Use the following decision matrix to determine the optimal solvent system and sample preparation pathway based on your sample's mass and initial spectral characteristics.

SolventSelection Start Start: Dihydrochelirubine NMR Analysis Amount Sample Mass? Start->Amount Micro < 1 mg: Use Micro-droplet NMR in DMSO-d6 Amount->Micro < 1 mg Macro > 1 mg: Standard NMR Tube Amount->Macro > 1 mg Proceed Proceed to 1D/2D Acquisition Micro->Proceed Solvent Initial Solvent: CDCl3 Macro->Solvent Check Check 1H NMR: N-Me & H-6 Peak Shape Solvent->Check Broad Broad/Shifted Peaks (Trace Acid Issue) Check->Broad Broad Sharp Sharp Peaks (Neutral State) Check->Sharp Sharp Treat Filter CDCl3 through Basic Alumina Broad->Treat Alt Alternative: Use CD3OD Broad->Alt If persistent Sharp->Proceed Treat->Check Re-test Alt->Proceed

Decision matrix for dihydrochelirubine NMR solvent selection and signal optimization.

Part 2: Knowledge Base & FAQs

Q1: Why do the N-CH3 and H-6 signals of dihydrochelirubine appear broad or shifted in standard CDCl3? A1: Dihydrochelirubine is a neutral tertiary amine. Chloroform-d (CDCl3) naturally degrades over time when exposed to light and oxygen, producing trace amounts of deuterium chloride (DCl) and phosgene. This trace acid protonates the basic nitrogen (N-5) of the benzophenanthridine scaffold. Because this protonation-deprotonation equilibrium occurs at an intermediate rate on the NMR timescale, it causes decoherence and significant line broadening, particularly for the adjacent N-CH3 protons (~2.57–2.59 ppm) and the C-6 methylene protons (~4.07–4.10 ppm) (1)[1]. Actionable Fix: Neutralize the solvent immediately prior to use (See Protocol 1).

Q2: When should I use CD3OD instead of CDCl3? A2: While CDCl3 is the standard for lipophilic free bases, Methanol-d4 (CD3OD) is highly recommended when analyzing dihydrochelirubine fractions purified from aqueous-methanolic reversed-phase LC. CD3OD disrupts intermolecular hydrogen bonding and aggregation that can occur in non-polar solvents, often yielding sharper signals for crude extracts. In CD3OD, the N-CH3 singlet appears at exactly 2.57 ppm, and the H-6 singlet at 4.07 ppm (2)[2]. Because dihydrochelirubine lacks exchangeable hydroxyl or primary/secondary amine protons, CD3OD will not cause unwanted deuterium exchange on the core scaffold.

Q3: I have less than 1 mg of dihydrochelirubine isolated from cell culture. What is the optimal solvent strategy? A3: For sub-microgram quantities (e.g., metabolites isolated from Eschscholtzia californica cell cultures), standard 5 mm NMR tubes lack the necessary sensitivity. You must utilize a microcoil or micro-droplet NMR platform. In these setups, DMSO-d6 is the mandatory solvent (3)[3]. Highly volatile solvents like CDCl3 or CD3OD will evaporate rapidly within the microcapillary, leading to concentration gradients, bubble formation, and loss of the deuterium lock. DMSO-d6 has a high boiling point (189 °C) and integrates seamlessly with immiscible carrier fluids (like FC-43) used in droplet microfluidics (3)[3].

Part 3: Experimental Troubleshooting Protocols

Protocol 1: Preparation of Acid-Free CDCl3 for Alkaloid Analysis

Purpose: To prevent acid-catalyzed protonation and peak broadening of tertiary amine alkaloids, ensuring a self-validating neutral baseline for chemical shifts.

  • Column Preparation: Pack a glass Pasteur pipette with a small plug of glass wool. Add 1.5 to 2.0 cm of activated Basic Aluminum Oxide (Alumina, Brockmann I).

  • Solvent Filtration: Clamp the pipette above a clean, dry glass vial. Slowly pipette 1.0 mL of standard CDCl3 into the top of the column.

  • Collection: Allow the solvent to percolate through the basic alumina by gravity. The basic alumina will trap trace DCl, water, and phosgene.

  • Sample Preparation: Immediately dissolve your dihydrochelirubine sample (1–5 mg) in 0.6 mL of the freshly filtered CDCl3 and transfer it to a 5 mm NMR tube. Note: Do not store the filtered solvent for more than 24 hours, as degradation will restart.

Protocol 2: Micro-Droplet NMR Preparation in DMSO-d6

Purpose: To prepare sub-microgram alkaloid samples for high-sensitivity microcoil NMR without solvent evaporation (3)[3].

  • Sample Drying: Transfer the pooled LC-MS fractions containing dihydrochelirubine into a microcentrifuge tube. Remove the LC solvent completely using a vacuum centrifuge (SpeedVac) at room temperature to prevent thermal degradation.

  • Resuspension: Add exactly 5 µL of 100% DMSO-d6 to the dried pellet. Vortex gently and centrifuge at 10,000 × g for 2 minutes to pool the liquid at the bottom.

  • Syringe Loading: Using a 25 µL Hamilton syringe fitted with Teflon tubing, draw 15 µL of an immiscible carrier fluid (e.g., FC-43).

  • Droplet Formation: Carefully draw 3 µL of the DMSO-d6 sample into the syringe, followed by another 2 µL of the carrier fluid. This creates a stable, immiscible droplet of sample suspended in oil, ready for injection into the microcoil probe.

Part 4: Data Presentation

Table 1: Solvent Comparison Matrix for Dihydrochelirubine NMR
Solvent SystemSolubilityChemical Shift StabilityResolution (Line Shape)Best Use Case
CDCl3 (Untreated) HighPoor (pH sensitive)Variable (Broad N-Me/H-6)Routine checks (not recommended for publication)
CDCl3 (Basic Alumina) HighExcellentSharpStandard 1D/2D NMR for >1 mg purified samples
CD3OD ModerateExcellentSharpLC-fractionated samples, polar extracts
DMSO-d6 Very HighExcellentModerate (Viscosity broadening)Sub-microgram samples via microcoil NMR
Table 2: Key 1H-NMR Chemical Shift Markers for Dihydrochelirubine
Proton PositionCDCl3 (ppm)[1]CD3OD (ppm)[2]Multiplicity & Integration
N-CH3 2.592.57Singlet (3H)
O-CH3 3.82*3.87Singlet (3H)
H-6 4.104.07Singlet (2H)
7,8-OCH2O 6.00~6.01Singlet (2H)
2,3-OCH2O 6.03~6.03Singlet (2H)
H-1 7.10~7.10Singlet (1H)
H-12 7.46~7.43Doublet (1H, J = 8.8 Hz)
H-4 7.69~7.65Singlet (1H)
H-11 8.30~8.25Doublet (1H, J = 8.8 Hz)

*Note: The O-methyl assignment in CDCl3 is derived from structurally analogous dimeric forms in the primary literature, whereas the CD3OD value is directly reported for the monomeric dihydrochelirubine.

References

  • Dostal, J., et al. "Structural Studies of Chelirubine and Chelilutine Free Bases." Collect. Czech. Chem. Commun. (1998).[Link]

  • Cho, et al. "Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS." Taylor & Francis (2014). [Link]

  • Sørensen, D., et al. "Application of an integrated LC-UV-MS-NMR platform to the identification of secondary metabolites from cell cultures." NIH / PMC (2012). [Link]

Sources

Reference Data & Comparative Studies

Validation

Dihydrochelirubine vs. Chelirubine: A Mechanistic Guide to Biological Activity and Cellular Pharmacokinetics

As a Senior Application Scientist specializing in natural product pharmacology, I frequently encounter researchers struggling to optimize the delivery and efficacy of benzophenanthridine alkaloids. The structural dichoto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in natural product pharmacology, I frequently encounter researchers struggling to optimize the delivery and efficacy of benzophenanthridine alkaloids. The structural dichotomy between chelirubine (CR) and its reduced counterpart, dihydrochelirubine (DHCR) , represents a classic pharmacokinetic trade-off: target affinity versus membrane permeability.

This guide provides an objective, data-driven comparison of their biological activities, grounded in the physicochemical causality that dictates their behavior in both in vitro and in vivo models.

Chemical Taxonomy & Structural Causality

To understand the biological activity of these two molecules, we must first analyze the causality of their molecular structures.

Chelirubine (CR) is a fully aromatized, quaternary benzo[c]phenanthridine alkaloid (QBA). Its planar structure and cationic charge (quaternary nitrogen) make it highly hydrophilic and reactive. With a pKa of approximately 7.70, chelirubine is recognized as one of the most reactive species among studied QBAs, making it highly susceptible to nucleophilic attack[1]. This cationic planarity is the exact structural prerequisite for its primary mechanisms of action: direct DNA intercalation and the potent inhibition of critical enzymes, including protein kinase C (PKC) and acetylcholinesterase[1]. Furthermore, its ability to inhibit DNA synthesis gives it pronounced antimicrobial and antitumor properties[2].

Dihydrochelirubine (DHCR) , in contrast, is a tertiary benzo[c]phenanthridine alkaloid (TBA). The reduction of the nitrogen-containing ring breaks the molecule's planarity and neutralizes its charge. This structural shift fundamentally alters its biological behavior. DHCR is highly lipophilic; it lacks the direct DNA-binding affinity of CR but gains the ability to rapidly diffuse across lipid bilayers[3].

Comparative Biological Activity Profiles

The biological efficacy of these compounds is dictated by a dynamic cellular equilibrium. While CR is the biologically active "warhead" that disrupts DNA synthesis and induces apoptosis, its cellular uptake is severely restricted by its positive charge[3],[2].

DHCR acts as a highly efficient, membrane-permeable transport vehicle. Once inside the intracellular matrix, DHCR is oxidized back into the active CR form by intracellular enzymes and reactive oxygen species—a process readily facilitated by NADH and NADPH coenzymes[1]. Therefore, the high antiproliferative activity observed in lipophilic plant extracts is largely attributed to compounds like DHCR crossing the membrane and subsequently converting to their active quaternary forms[3].

Quantitative & Qualitative Comparison Table
ParameterChelirubine (CR)Dihydrochelirubine (DHCR)
Structural Class Quaternary Benzo[c]phenanthridine (QBA)Tertiary Benzo[c]phenanthridine (TBA)
Physiological Charge (pH 7.4) Cationic (Hydrophilic)Neutral (Highly Lipophilic)
Membrane Permeability Low (Restricted by cationic charge)High (Rapid passive lipid diffusion)
DNA Intercalation Affinity High (Driven by planar geometry)Negligible (Non-planar structure)
Enzyme Inhibition Potent (e.g., PKC, Acetylcholinesterase)Weak / Indirect
Primary Cellular Role Direct Target Engagement / CytotoxicityMembrane-Permeable Prodrug / Transport
Mechanistic Pathway: The "Prodrug" Delivery Model

The following diagram illustrates the logical relationship and cellular pharmacokinetics of DHCR and CR. Because DHCR acts as a stealth vehicle, it bypasses the membrane restrictions that hinder CR, only to be enzymatically armed once inside the cell.

Pathway cluster_ext Extracellular Environment cluster_mem Lipid Bilayer cluster_int Intracellular Matrix & Nucleus DHCR_ext Dihydrochelirubine (DHCR) Neutral, Lipophilic Diff Rapid Passive Diffusion DHCR_ext->Diff CR_ext Chelirubine (CR) Cationic, Hydrophilic Block Restricted Permeability CR_ext->Block DHCR_int Intracellular DHCR Diff->DHCR_int CR_int Intracellular CR (Active Form) Block->CR_int Slow Transport Oxidation Enzymatic Oxidation (NADH/NADPH dependent) DHCR_int->Oxidation Oxidation->CR_int Targets DNA Intercalation & Enzyme Inhibition CR_int->Targets

Cellular uptake and intracellular redox activation pathway of Dihydrochelirubine to Chelirubine.

Self-Validating Experimental Protocol: Uptake & Cytotoxicity

To rigorously compare these compounds, researchers must account for the fact that DHCR's toxicity is dependent on its conversion to CR. The following step-by-step protocol is designed as a self-validating system : by incorporating a Cytochrome P450 (CYP) oxidation inhibitor, the assay internally proves whether DHCR acts as a prodrug.

Objective: To quantify the uptake kinetics of DHCR vs. CR and validate the intracellular oxidation requirement for DHCR-mediated cytotoxicity.

Step 1: Cell Culture & Modulator Pre-treatment
  • Action: Seed HL-60 (human leukemia) cells at 1×105 cells/mL in 96-well plates. Divide into two cohorts. Pre-treat Cohort B with 1-aminobenzotriazole (a broad-spectrum CYP450 inhibitor) at 50 µM for 1 hour.

  • Causality: If DHCR requires enzymatic oxidation to become the cytotoxic CR, inhibiting intracellular oxidases will rescue the cells in Cohort B from DHCR toxicity, but will have no effect on direct CR toxicity.

Step 2: Compound Administration in Serum-Free Media
  • Action: Administer equimolar concentrations (e.g., 5 µM) of DHCR and CR to both cohorts. Perform this step in serum-free media for the first 2 hours.

  • Causality: Cationic QBAs like CR bind avidly to serum proteins (like BSA), which artificially lowers their effective free concentration and skews uptake data. Serum-free conditions ensure an accurate baseline for membrane permeability.

Step 3: Flow Cytometric Uptake Kinetics
  • Action: Harvest a subset of cells at 15, 30, 60, and 120 minutes. Analyze via flow cytometry (Excitation: 488 nm, Emission: ~580 nm).

  • Causality: Chelirubine is naturally fluorescent, whereas DHCR is not. Measuring the emergence of fluorescence in DHCR-treated cells provides a direct, real-time kinetic readout of its intracellular conversion to CR.

Step 4: Viability Assessment (WST-8 Assay)
  • Action: After the 2-hour uptake window, replace the media with complete media (10% FBS) and incubate for 24 hours. Add WST-8 reagent and measure absorbance at 450 nm to determine cell viability.

  • Causality: This final step correlates the physical uptake (Step 3) with the biological endpoint. A successful assay will show that DHCR induces high cytotoxicity in Cohort A, but significantly reduced cytotoxicity in the CYP-inhibited Cohort B, thereby self-validating the prodrug mechanism.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Dihydrochelirubine and Sanguinarine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzophenanthridine Alkaloids Derived from plants of the Papaveraceae family, such as the bloodroot (Sanguinaria canadensis), benzophenant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzophenanthridine Alkaloids

Derived from plants of the Papaveraceae family, such as the bloodroot (Sanguinaria canadensis), benzophenanthridine alkaloids are a class of isoquinoline compounds that have attracted significant attention in oncological research. Their planar structure allows them to intercalate with DNA, and their biological activities include potent antimicrobial, anti-inflammatory, and, most notably, cytotoxic effects against a spectrum of cancer cell lines.[1][2] Among the most studied of these is sanguinarine, a quaternary ammonium salt known for its robust anticancer properties. This guide provides a comparative analysis of the cytotoxicity of sanguinarine and the less-studied dihydrochelirubine, a related alkaloid in its reduced (dihydrogenated) form.

Due to a scarcity of direct research on dihydrochelirubine, this guide will draw necessary parallels from its close structural analogs, dihydrochelerythrine and dihydrosanguinarine, to provide a scientifically grounded comparison. This approach allows us to explore the critical structure-activity relationships that define the cytotoxic potential of this alkaloid class, particularly the significance of the iminium bond present in quaternary alkaloids like sanguinarine versus its absence in their dihydro counterparts.

Chemical Structures: A Tale of Two Forms

The fundamental difference between sanguinarine and dihydrochelirubine lies in their core chemical structure. Sanguinarine exists as a planar, quaternary benzo[c]phenanthridine alkaloid, possessing a chemically reactive iminium (C=N+) bond. Dihydrochelirubine, by contrast, is a tertiary alkaloid where this bond has been reduced. This structural distinction is the primary determinant of their differing cytotoxic potencies and mechanisms of action.

Quantitative Analysis of Cytotoxicity: A Potency Mismatch

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Overwhelming evidence demonstrates that sanguinarine is a highly potent cytotoxic agent, with IC50 values frequently in the low-micromolar to nanomolar range across a multitude of cancer cell lines. In stark contrast, available data on dihydrogenated benzophenanthridine alkaloids, such as dihydrosanguinarine and dihydrochelerythrine, reveal a significantly diminished cytotoxic effect.[3][4]

A direct comparative study on human promyelocytic leukemia (HL-60) cells found that sanguinarine exhibited an IC50 of 0.9 µM after just 4 hours of exposure.[3] Dihydrosanguinarine, its reduced form, was markedly less potent, reducing cell viability by only 48% at a concentration of 20 µM after 24 hours of exposure.[3] Similarly, dihydrochelerythrine was found to be less cytotoxic than its quaternary form, chelerythrine, in the same cell line.[4] This strongly suggests that dihydrochelirubine would exhibit a similarly attenuated cytotoxicity compared to sanguinarine.

CompoundCell LineCancer TypeIC50 Value (µM)Reference(s)
Sanguinarine HL-60Promyelocytic Leukemia0.6 - 0.9[2][3]
A375Melanoma~0.3 (0.11 µg/mL)[5]
SK-MEL-3Melanoma~1.4 (0.54 µg/mL)[5]
NCI-N87Gastric Cancer1.46[6]
CNE2Nasopharyngeal Carcinoma2.66 (24h)[7]
5-8FNasopharyngeal Carcinoma2.23 (24h)[7]
HeLaCervical Cancer2.62[8]
SiHaCervical Cancer3.07[8]
Bel7402Hepatocellular Carcinoma2.90[9]
HepG2Hepatocellular Carcinoma2.50[9]
Dihydrosanguinarine HL-60Promyelocytic Leukemia>20 (Reduced viability to 52% at 20µM after 24h)[3]
Dihydrochelerythrine HL-60Promyelocytic Leukemia>20 (Reduced viability to 53% at 20µM after 24h)[4]

Note: IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.

Mechanistic Insights into Cytotoxicity

The disparity in potency is rooted in their distinct mechanisms of inducing cell death. Sanguinarine employs a multi-pronged attack, engaging several cellular pathways, while dihydro-alkaloids appear to have a more constrained mechanism.

Sanguinarine: A Multi-Pathway Inducer of Apoptosis

Sanguinarine is a well-documented inducer of apoptosis, the programmed cell death pathway. Its cytotoxic effects are mediated through several key mechanisms:

  • DNA Intercalation and Damage : The planar structure of sanguinarine allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, which can trigger DNA damage responses and lead to apoptosis.[1][10]

  • Generation of Reactive Oxygen Species (ROS) : Sanguinarine treatment leads to a significant increase in intracellular ROS.[11][12] This oxidative stress damages cellular components, including mitochondria, and initiates apoptotic signaling.

  • Induction of Both Intrinsic and Extrinsic Apoptotic Pathways : Sanguinarine is notable for its ability to activate both major apoptotic pathways.

    • Intrinsic (Mitochondrial) Pathway : It disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio.[5][13] This leads to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[3][5]

    • Extrinsic (Death Receptor) Pathway : Sanguinarine can also upregulate death receptors like DR5 on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.[1][3]

sanguinarine_pathway Sanguinarine Sanguinarine ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine->ROS DNA DNA Intercalation & Damage Sanguinarine->DNA DR Death Receptors (e.g., DR5) Sanguinarine->DR Mito Mitochondrial Dysfunction ROS->Mito DNA->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DR->Casp8 Casp8->Mito via tBid Casp8->Casp3

Sanguinarine's multi-faceted apoptotic mechanism.
Dihydrochelirubine: A More Focused, Muted Response

While direct data for dihydrochelirubine is limited, studies on dihydrosanguinarine and dihydrochelerythrine provide a strong predictive model for its mechanism.[3][4]

  • Reduced Cytotoxicity : The reduction of the C=N+ bond to a C-N bond significantly lowers the molecule's reactivity and likely its ability to intercalate with DNA as effectively as sanguinarine.

  • Primarily Intrinsic Pathway Activation : Cytotoxic effects of the dihydro forms are also accompanied by the hallmarks of apoptosis, including dissipation of the mitochondrial membrane potential and activation of caspase-9 and -3.[3][4] This indicates an engagement of the intrinsic pathway.

  • Lack of Extrinsic Pathway Activation : Crucially, unlike their quaternary counterparts, neither dihydrosanguinarine nor dihydrochelerythrine were found to activate caspase-8.[3][4] This suggests that the dihydro forms are unable to efficiently trigger the extrinsic death receptor pathway, which may partly explain their lower cytotoxicity.

  • Induction of Necrosis at Higher Concentrations : At higher concentrations (≥ 5 µM), dihydrosanguinarine primarily induced necrosis, a form of uncontrolled cell death, with apoptosis occurring at 10 µM and above.[3] In contrast, sanguinarine induced apoptosis at concentrations as low as 0.5 µM, only causing necrosis at higher concentrations (1-4 µM).[3]

dihydro_pathway Dihydro Dihydrochelirubine (Inferred) Mito Mitochondrial Dysfunction Dihydro->Mito Necrosis Necrosis (at high conc.) Dihydro->Necrosis Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Reduced Potency) Casp3->Apoptosis

Inferred apoptotic mechanism for Dihydrochelirubine.

Experimental Protocols

The following are standardized protocols for assessing the cytotoxicity and apoptotic induction of compounds like sanguinarine and dihydrochelirubine.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

mtt_workflow A 1. Cell Seeding Seed cells (e.g., 5x10³ cells/well) in a 96-well plate. B 2. Incubation Allow cells to attach for 24h at 37°C, 5% CO₂. A->B C 3. Compound Treatment Add serial dilutions of dihydrochelirubine or sanguinarine. B->C D 4. Incubation Incubate for desired time (e.g., 24, 48, 72h). C->D E 5. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4h. D->E F 6. Solubilization Remove medium, add DMSO or other solvent to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability vs. control and determine IC50 values. G->H

Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding : Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence : Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation : Prepare a stock solution of sanguinarine or dihydrochelirubine in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment : Carefully remove the medium from the wells and add 100 µL of medium containing the different compound concentrations. Include appropriate controls: untreated cells (vehicle control) and medium-only wells (blank).

  • Incubation : Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[2] Gently agitate the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[16]

Step-by-Step Methodology:

  • Cell Treatment : Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks and treat with the desired concentrations of dihydrochelirubine or sanguinarine for the specified time. Include an untreated control.

  • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to pellet the cells.

  • Washing : Wash the cells once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.

  • Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the 100 µL cell suspension.[6][15]

  • Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][15]

  • Dilution and Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation :

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Primarily necrotic cells.

Conclusion and Future Directions

The comparative analysis clearly positions sanguinarine as a significantly more potent cytotoxic agent than dihydrochelirubine. This difference is fundamentally linked to their chemical structures: the reactive iminium bond in the quaternary alkaloid sanguinarine enables a multi-faceted attack on cancer cells, involving DNA intercalation and the activation of both intrinsic and extrinsic apoptotic pathways. The reduced, dihydro form, as inferred from close analogs, exhibits a markedly attenuated cytotoxicity, likely due to a more limited mechanism of action primarily focused on the intrinsic apoptotic pathway.

For drug development professionals, this guide underscores a critical structure-activity relationship within the benzophenanthridine alkaloid class. While sanguinarine's high potency is attractive, its associated toxicity is a known limitation.[1] The lower cytotoxicity of dihydro-alkaloids like dihydrochelirubine might suggest a better safety profile, but their efficacy is compromised. Future research could focus on synthetic modifications of the dihydro-scaffold to enhance potency without reintroducing the broad reactivity of the quaternary form, potentially leading to novel anticancer agents with an improved therapeutic window. Further direct investigation into the specific molecular targets and cytotoxic profile of dihydrochelirubine is warranted to fully understand its potential.

References

  • M. Gąsiorowska, et al. (2019). Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines. Molecules. Available at: [Link]

  • Zdarilova, A., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology in Vitro. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Li, Y., et al. (2020). Sanguinarine suppresses cell proliferation, migration and invasion in nasopharyngeal carcinoma via inhibiting mTOR signaling. Journal of Cancer. Available at: [Link]

  • Malikova, J., et al. (2009). Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells. Toxicology in Vitro. Available at: [Link]

  • Ding, Z., et al. (2013). Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis. Oncology Letters. Available at: [Link]

  • Malikova, J., et al. (2009). Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells. PubMed. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Nacalai Tesque. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of sanguinarine for different HCC cell lines. ResearchGate. Available at: [Link]

  • Fiorito, S., et al. (2014). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. World Journal of Gastroenterology. Available at: [Link]

  • Sridharan, S., & Shankar, T. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]

  • Cecen, E., et al. (2015). Promoting Effects of Sanguinarine on Apoptotic Gene Expression in Human Neuroblastoma Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Ayna, A., et al. (2015). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Cytotechnology. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

  • Sklepkiewicz, P., et al. (2021). Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs. Molecules. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • protocols.io. (2023). MTT Assay protocol. protocols.io. Available at: [Link]

  • Lagunin, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Geng, H., et al. (2015). Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen.
  • Kim, B. H., et al. (2013). Apoptosis Induction of Human Bladder Cancer Cells by Sanguinarine through Reactive Oxygen Species-Mediated Up-Regulation of Early Growth Response Gene-1. PLOS ONE. Available at: [Link]

  • Park, H., et al. (2011). Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Wang, N., et al. (2021). Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species. Parasites & Vectors. Available at: [Link]

  • J Med Assoc Thai. (2016). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Journal of the Medical Association of Thailand. Available at: [Link]

  • Adhami, V. M., et al. (2004). Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery. Molecular Cancer Therapeutics. Available at: [Link]

  • Khan, M., et al. (2020). Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species. Cancers. Available at: [Link]

  • Matkar, S. S., et al. (2008). Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines. Chemico-Biological Interactions. Available at: [Link]

  • Al-Dihazi, A. M., et al. (2023). Sanguinarine, a Promising Anticancer Drug, Triggers p53-Dependent ROS-Induced Apoptosis in the C. elegans Germline. Figshare. Available at: [Link]

  • Martínez-Alonso, E., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules. Available at: [Link]

  • Das, M., et al. (2006). Correlation of DNA damage in epidemic dropsy patients to carcinogenic potential of argemone oil and isolated sanguinarine alkaloid in mice. International Journal of Cancer. Available at: [Link]

  • ResearchGate. (2022). Sanguinarine-induced apoptosis: Generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL. ResearchGate. Available at: [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. Available at: [Link]

  • Royal Society of Chemistry. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Available at: [Link]

  • Szałabska, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Meiyanto, E., et al. (2019). The Cytotoxic and Antimigratory Activity of Brazilin-Doxorubicin on MCF-7/HER2 Cells. Indonesian Journal of Cancer Chemoprevention. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2022). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules. Available at: [Link]

  • Kong, D., & Yamori, T. (2018). Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Frontiers in Oncology. Available at: [Link]

  • Li, H., et al. (2022). Synergistic effects and competitive relationships between DOC and DOX as acting on DNA molecules: Studied with confocal Raman spectroscopy and molecular docking technology. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

Validation

Validation of Analytical Methods for Dihydrochelirubine Detection: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with quantifying secondary metabolites in complex biological matrices. Dihydrochelirubine, a 5,6-dihydrobenzo[c]phenanthridine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with quantifying secondary metabolites in complex biological matrices. Dihydrochelirubine, a 5,6-dihydrobenzo[c]phenanthridine alkaloid found in Eschscholzia californica (California poppy), presents a unique analytical challenge. It is a critical intermediate in alkaloid biosynthesis, yet its structural similarity to co-occurring metabolites and its high susceptibility to spontaneous oxidation make standard analytical approaches unreliable.

This guide objectively compares conventional binary HPLC methods against an optimized, self-validating ternary HPLC-DAD and LC-ESI-MS/MS platform, providing the experimental causality and validation data necessary for robust drug development and metabolic profiling workflows.

The Analytical Challenge: Overcoming Co-elution and Oxidation

In plant cell cultures, dihydrochelirubine co-exists with its oxidized counterpart (chelirubine) and structurally analogous dihydro-forms (such as dihydrosanguinarine and dihydromacarpine)[1].

Standard binary gradient systems (e.g., Water/Acetonitrile) fail here for two reasons:

  • Lack of Orthogonal Selectivity: The hydrophobic differences between these dihydro-forms are negligible, leading to severe peak co-elution.

  • Artifactual Oxidation: Dihydrobenzo[c]phenanthridines readily oxidize during extraction and column transit if the microenvironment is not strictly controlled, leading to false-positive quantifications of their fully aromatized forms[2].

To solve this, we must map the metabolic relationship to understand the structural nuances we are trying to separate.

Biosynthesis SAN Sanguinarine DHS Dihydrosanguinarine SAN->DHS Reduction DHC Dihydrochelirubine DHS->DHC Hydroxylation & Methylation CHE Chelirubine DHC->CHE Oxidation

Biosynthetic pathway of dihydrochelirubine and related benzo[c]phenanthridine alkaloids.

Comparative Performance of Detection Platforms

To achieve reliable detection, we must move away from basic UV detection and implement a 1 coupled with orthogonal mass spectrometry[1]. Table 1 summarizes the performance of three analytical strategies.

Table 1: Comparative Analytical Strategies for Dihydrochelirubine

Analytical PlatformResolution (Rs) of Dihydro-formsSensitivity (LOD)SpecificityMatrix Interference
Standard Binary HPLC-UV Poor (Rs < 1.0)~1.5 μg/mLLow (UV only)High
Optimized Ternary HPLC-DAD Excellent (Rs > 1.5)0.01–0.79 μg/mLModerate (Spectral library)Moderate
HPLC-ESI-MS/MS (MRM) Excellent (Rs > 1.5)< 0.01 μg/mLHigh (m/z 364 transitions)Low

Data synthesis indicates that while HPLC-DAD is sufficient for routine quantitation, ESI-MS/MS is mandatory for definitive structural confirmation in complex matrices.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Every step in the following workflow is designed with a specific physicochemical causality to protect the analyte and ensure data integrity.

LCMS_Workflow Ext Acidic Extraction (0.2% HCl/MeOH) HPLC Ternary HPLC (TBAH, pH 2.5) Ext->HPLC Prevents Oxidation DAD DAD Detection (UV Quantitation) HPLC->DAD Primary Quant MS ESI-MS/MS (MRM Mode) HPLC->MS Structural Confirmation DAD->MS Cross-Validation

Integrated HPLC-DAD and ESI-MS/MS workflow for self-validating alkaloid detection.

Step 1: Acidic Sample Extraction
  • Action: Lyophilized cell cultures are extracted using methanol containing 0.2% (v/v) HCl, followed by sonication and centrifugation at 13,200g[2].

  • Causality: The acidic environment protonates the nitrogen atom in the alkaloid ring. This stabilizes the lone pair, preventing the spontaneous, artifactual oxidation of dihydrochelirubine into chelirubine during the extraction process.

Step 2: Ternary Chromatographic Separation
  • Action: Employ a C18 column (e.g., 250 x 4.6 mm, 5 μm). Use a ternary mobile phase consisting of Phase A (Water + 0.125% tetrabutylammonium hydroxide [TBAH], adjusted to pH 2.5), Phase B (Acetonitrile), and Phase C (Methanol)[1].

  • Causality:

    • Ternary Gradient: Introducing methanol alongside acetonitrile alters the hydrogen-bonding kinetics, providing the orthogonal selectivity needed to separate dihydrochelirubine from dihydromacarpine.

    • TBAH & pH 2.5: TBAH acts as an ion-pairing agent that masks residual silanols on the silica stationary phase, eliminating the severe peak tailing typical of basic nitrogenous compounds. The pH of 2.5 ensures all alkaloids are fully converted to their iminium forms, standardizing their UV absorbance profiles for accurate DAD quantitation.

Step 3: Orthogonal Detection (DAD + ESI-MS/MS)
  • Action: Split the eluate. Route one stream to a Diode Array Detector (monitoring at 280 nm and 330 nm) and the other to a tandem mass spectrometer in positive ESI mode.

  • Causality: DAD provides robust, cost-effective quantitation. However, UV alone cannot guarantee peak purity. MS/MS operating in Multiple Reaction Monitoring (MRM) mode serves as the self-validating confirmation. Dihydrochelirubine yields a specific precursor ion at3[3]. Detecting its specific fragmentation pattern confirms that the UV peak is exclusively dihydrochelirubine, even if a matrix interference co-elutes.

Method Validation & Quantitative Data

When the ternary HPLC-DAD method is properly executed, the validation parameters demonstrate exceptional reliability across the dihydro-alkaloid class. Table 2 outlines the expected validation metrics derived from optimized cell culture analyses[1].

Table 2: Validation Parameters for Ternary HPLC-DAD Method

AnalyteLOD (μg/mL)LOQ (μg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Dihydrochelirubine 0.050.151.22.498.5 ± 1.5
Dihydrosanguinarine 0.020.061.42.699.1 ± 1.2
Dihydromacarpine 0.060.181.52.897.8 ± 1.8

By strictly controlling the pH, utilizing an ion-pairing agent, and cross-validating UV data with MS/MS transitions, researchers can confidently quantify dihydrochelirubine without the risk of oxidation artifacts or co-elution errors.

References

  • Analysis of benzo[c]phenanthridine alkaloids in Eschscholtzia californica cell culture using HPLC-DAD and HPLC-ESI-MS/MS. Bioscience, Biotechnology, and Biochemistry (Taylor & Francis).[Link]

  • Application of an integrated LC-UV-MS-NMR platform to the identification of secondary metabolites from cell cultures. National Institutes of Health (PMC).[Link]

  • Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence. Plant and Cell Physiology (Oxford Academic).[Link]

Sources

Comparative

Uncompromising Accuracy: A Comparative Guide to Dihydrochelirubine Reference Standard Purity Validation Techniques

Dihydrochelirubine (DHC) is a highly specialized benzo[c]phenanthridine alkaloid, predominantly isolated from Eschscholzia californica (California poppy) and Chelidonium majus[1][2]. As a critical reference standard in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Dihydrochelirubine (DHC) is a highly specialized benzo[c]phenanthridine alkaloid, predominantly isolated from Eschscholzia californica (California poppy) and Chelidonium majus[1][2]. As a critical reference standard in pharmacokinetic profiling, anti-proliferative assays, and plant biosynthetic pathway mapping, the absolute purity of DHC is non-negotiable.

However, validating the purity of DHC presents a unique analytical challenge. Dihydro-form alkaloids exhibit nearly identical partition coefficients to their structural analogs (e.g., dihydrochelerythrine, dihydrosanguinarine) and are highly susceptible to spontaneous oxidation back into their parent iminium forms (e.g., chelirubine)[1].

This guide objectively compares traditional purity validation methods against advanced orthogonal techniques, providing researchers and drug development professionals with field-proven, self-validating protocols to ensure reference standard integrity.

Comparative Evaluation of Purity Validation Strategies

The industry standard for chemical purity often relies on a "Mass Balance" approach using HPLC-UV area normalization. While accessible, this method frequently overestimates the purity of complex alkaloids. We compare this baseline against the Orthogonal Validation Approach , which combines Quantitative NMR (qNMR) with HPLC-DAD-ESI-MS/MS.

Traditional HPLC-UV Area Normalization (The Baseline)
  • Mechanism: Assumes that the sum of all integrated UV peak areas equals 100% of the sample mass, subtracting water and residual solvents.

  • The Flaw: This method assumes equal UV response factors for all related impurities. Furthermore, binary solvent gradients often fail to resolve DHC from dihydrochelerythrine, masking critical impurities beneath the main peak.

Orthogonal Validation: qNMR + LC-MS/MS (The Gold Standard)
  • Mechanism: Utilizes 1 H qNMR for absolute mass fraction determination against an independent internal standard, coupled with a ternary-gradient LC-MS/MS method for mass-specific impurity profiling[1].

  • The Advantage: qNMR provides absolute quantitation without requiring a pre-existing DHC standard. Simultaneously, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates co-eluting isomers based on unique collision-induced dissociation (CID) pathways[1].

G cluster_0 Traditional Validation cluster_1 Orthogonal Validation (Gold Standard) Start Dihydrochelirubine Batch HPLC HPLC-UV (Binary Gradient) Start->HPLC LCMS LC-MS/MS (Ternary Gradient) Start->LCMS qNMR 1H qNMR (Internal Standard) Start->qNMR Res1 Relative Purity (Area %) HPLC->Res1 Res2 Absolute Purity (Mass Fraction) LCMS->Res2 qNMR->Res2

Workflow comparing traditional vs. orthogonal purity validation for dihydrochelirubine.

Experimental Methodologies & Mechanistic Causality

To establish a self-validating system, the protocols below do not merely list steps; they explain the causality behind each analytical parameter.

Protocol A: Chromatographic Profiling via HPLC-DAD-ESI-MS/MS

Separating dihydro-form alkaloids requires overcoming their extreme hydrophobicity similarities.

  • Mobile Phase Preparation (The pH 2.5 Imperative):

    • Action: Prepare Eluent A as H 2​ O containing 0.125% tetrabutylammonium hydroxide, adjusted to pH 2.5[1].

    • Causality: While DHC is a dihydro-form, its primary oxidized impurity (chelirubine) exists in a pH-dependent equilibrium between a charged iminium form and a neutral alkanolamine form. Pinning the pH to 2.5 forces all oxidized impurities into the stable iminium state, preventing peak splitting and tailing on the C18 stationary phase[1].

  • Ternary Gradient Execution:

    • Action: Utilize a ternary pump system (Eluent A / Acetonitrile / Methanol) on a sub-3 µm C18 column (e.g., Phenomenex Kinetex)[3].

    • Causality: Binary gradients (Water/Acetonitrile) fail to resolve DHC from dihydromacarpine. Introducing Methanol as a third solvent alters the hydrogen-bonding dynamics, exploiting subtle dipole moment differences to achieve baseline resolution[1].

  • MS/MS MRM Optimization:

    • Action: Set the precursor ion to m/z 364.6 [M+H] + and monitor the product ion at m/z 333.6[1].

    • Causality: The most diagnostic fragmentation pathway for DHC is the neutral loss of a methoxy group (-OCH 3​ , 31 Da) during CID[1]. Monitoring this specific transition eliminates isobaric background noise.

G DHC DHC Precursor m/z 364.6 Loss Neutral Loss -OCH3 (31 Da) DHC->Loss Prod Product Ion m/z 333.6 Loss->Prod

ESI-MS/MS collision-induced dissociation (CID) pathway for dihydrochelirubine.
Protocol B: Absolute Quantitation via 1 H qNMR

NMR spectroscopy provides absolute structural confirmation and quantitative purity without relying on chromatographic separation.

  • Sample Preparation & Internal Standard Selection:

    • Action: Dissolve exactly 10.0 mg of the DHC batch and 5.0 mg of certified Maleic Acid (Internal Standard) in 600 µL of CD 3​ OD[1].

    • Causality: Maleic acid produces a sharp, distinct singlet at δ 6.26 ppm. This perfectly avoids overlap with DHC's diagnostic signals: the N-methyl group ( δ 2.57), the O-methyl group ( δ 3.87), and the methylenedioxy protons ( δ 5.98, 6.02)[1][4].

  • Relaxation Delay (D1) Optimization:

    • Action: Measure the longitudinal relaxation time (T1) of the slowest-relaxing proton. Set the D1 delay to ≥5×T1 (typically 30-45 seconds).

    • Causality: This is the self-validating step of qNMR. If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between scans, leading to signal saturation and artificially skewed integration ratios. A 5×T1 delay ensures >99.3% magnetization recovery, guaranteeing that the integral area is strictly proportional to the molar concentration.

Quantitative Data & Performance Metrics

The following tables summarize the expected analytical signatures and compare the performance of the validation techniques.

Table 1: Chromatographic and Spectral Signatures of DHC and Related Alkaloids

AnalyteUV λmax​ (nm)Precursor Ion[M+H] + Key Product Ion (CID) 1 H NMR Key Shifts ( δ , ppm in CD 3​ OD)
Dihydrochelirubine 237.2, 278.6, 337.0364.6333.6 (-OCH 3​ )2.57 (N-Me), 3.87 (O-Me), 4.07 (H-6)
Dihydrochelerythrine 236.0, 281.0350.5319.5 (-OCH 3​ )2.56 (N-Me), 3.85 (O-Me, x2)
Chelirubine (Oxidized Impurity)273.9 (iminium)362.4347.4 (-CH 3​ )4.21 (O-Me), 7.20 (H-1)

Data synthesized from extensive LC-MS and NMR characterizations of E. californica extracts[1].

Table 2: Performance Comparison of Validation Techniques

MetricTraditional HPLC-UV (Area %)Orthogonal (LC-MS/MS + qNMR)
Specificity Low (Co-eluting isomers are grouped together)High (Isomers resolved via ternary gradients & MRM)
Absolute Purity Approximated (Assumes equal UV response factors)Absolute (Directly traceable to SI units via qNMR)
Structural Confirmation None (Retention time matching only)Comprehensive (1D/2D NMR structural elucidation)
Inorganic Impurities Blind to salts and residual silicaAccounted for via qNMR mass deficit

Conclusion

For rigorous drug development and biosynthetic research, relying solely on HPLC-UV for dihydrochelirubine reference standard validation is analytically insufficient. The structural similarities among benzo[c]phenanthridine alkaloids demand an orthogonal approach. By implementing ternary-gradient LC-MS/MS with strict pH control and coupling it with the absolute quantitation power of 1 H qNMR, researchers can establish a self-validating system that guarantees the uncompromising accuracy of their reference materials.

Sources

Validation

comparative efficacy of dihydrochelirubine in antimicrobial assays

Comparative Efficacy of Dihydrochelirubine in Antimicrobial Assays: A Technical Guide for Drug Development Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Dihydrochelirubine in Antimicrobial Assays: A Technical Guide for Drug Development

Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds. Benzophenanthridine alkaloids, naturally occurring in the Papaveraceae family (e.g., Chelidonium majus and Eschscholzia californica), have emerged as potent antimicrobial agents[1]. Among these, dihydrochelirubine—and its derivative 6-methoxy-dihydrochelirubine—exhibit a unique efficacy profile. As a Senior Application Scientist, I approach the evaluation of these novel antimicrobial scaffolds not just by looking at raw Minimum Inhibitory Concentration (MIC) values, but by interrogating the causality behind the assays that generated them. This guide objectively compares dihydrochelirubine’s performance against standard alternatives and details the self-validating experimental frameworks required to prove its efficacy.

The primary mechanism of action for benzophenanthridine alkaloids like dihydrochelirubine involves the disruption of nucleic acid processes. Upon penetrating the microbial cell wall, the planar tetracyclic structure of the alkaloid intercalates into DNA, effectively 2 and leading to pathogen cell death[2]. This mechanism is distinct from cell-wall synthesis inhibitors (like Isoniazid), which explains why dihydrochelirubine retains efficacy against MDR Mycobacterium tuberculosis isolates that have mutated cell-wall targets[3].

MOA DHC Dihydrochelirubine (Benzophenanthridine Alkaloid) Membrane Cell Wall / Membrane Penetration DHC->Membrane DNA DNA Intercalation Membrane->DNA Synth Inhibition of DNA Synthesis DNA->Synth Death Pathogen Cell Death (Bactericidal/Fungicidal) Synth->Death

Caption: Dihydrochelirubine Mechanism of Action in Microbial Pathogens

Comparative Efficacy Profile: Quantitative Analysis

To objectively evaluate dihydrochelirubine, we must compare its MIC against other prominent plant-derived alkaloids and standard clinical therapeutics. The data below synthesizes findings from standardized in vitro assays.

Table 1: Comparative Anti-Mycobacterial Efficacy (MIC in µg/mL) While compounds like liriodenine show extreme potency against sensitive strains, they suffer a massive drop in efficacy against resistant strains. Conversely, 6-methoxy-dihydrochelirubine demonstrates remarkable stability across resistance profiles[3][4].

CompoundM. tuberculosis (Sensitive)M. tuberculosis (MDR Isolates)Efficacy Retention
6-methoxy-dihydrochelirubine 12.512.5High (Maintains potency)
Liriodenine3.125100Low (Significant drop)
Dihydrochelerythrine25>50Low
Isoniazid (Standard Drug)<1.37>21.88None (Resistant)
Data synthesized from comparative evaluations of plant-derived secondary metabolites[3][4][5].

Table 2: Comparative Antifungal Efficacy Dihydrochelirubine also plays a critical role in the chemical defense of pioneer plant seeds (e.g., Bocconia frutescens), ensuring their persistence in soil by 6 like Pythium irregulare[6].

CompoundTarget PathogenBiological RoleAssay Outcome
Dihydrochelirubine Pythium irregulareSeed defenseSignificant mycelial growth inhibition
DihydrosanguinarinePythium irregulareSeed defenseModerate mycelial growth inhibition

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. Below are the field-proven, self-validating methodologies used to determine the efficacy of dihydrochelirubine.

Protocol 1: Microplate Alamar Blue Assay (MABA) for Anti-TB Efficacy

Causality: Traditional agar proportion methods for M. tuberculosis take 3-4 weeks. MABA utilizes resazurin, an oxidation-reduction indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active cells. This allows for7 within 7 days, correlating perfectly with the BACTEC 460 system[7].

Self-Validating Controls:

  • Positive Control (Isoniazid/Rifampicin): Validates that the specific bacterial isolate is susceptible to known bactericidal mechanisms.

  • Negative Control (Inoculum + Drug-Free Media): Ensures the bacteria are viable and capable of reducing the Alamar Blue reagent.

  • Vehicle Control (1% DMSO): Confirms that the solvent used to dissolve dihydrochelirubine does not independently cause growth inhibition.

  • Blank Control (Media Only): Validates the sterility of the assay environment.

Step-by-Step Workflow:

  • Preparation: Dissolve dihydrochelirubine in DMSO and dilute in Middlebrook 7H9 broth to achieve a concentration gradient (e.g., 100 to 1.56 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to 1×105 CFU/mL) to each well of a 96-well plate.

  • Incubation: Incubate the sealed plates at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue solution to all wells. Incubate for an additional 24 hours.

  • Readout: The MIC is defined as the lowest concentration of dihydrochelirubine that prevents the color change from blue to pink[3].

MABA Prep Inoculum Preparation (M. tuberculosis H37Rv) Incubate Incubation (7 days, 37°C) Prep->Incubate Dilution Serial Dilution of Dihydrochelirubine (Test) & Isoniazid (Control) Dilution->Incubate Alamar Addition of Alamar Blue Reagent Incubate->Alamar Readout Colorimetric Readout (Blue = Inhibited, Pink = Growth) Alamar->Readout MIC MIC Determination (Self-Validated by Controls) Readout->MIC

Caption: Self-Validating Microplate Alamar Blue Assay (MABA) Workflow

Protocol 2: Radial Growth Inhibition Assay for Antifungal Efficacy

Causality: To simulate the soil-persistence defense mechanism of dihydrochelirubine against soil-borne fungi like Pythium irregulare, direct contact assays on solid media are required to accurately measure mycelial spread[6].

Self-Validating Controls:

  • Positive Control (Amphotericin B): Ensures the fungal strain is susceptible to standard membrane-disrupting agents.

  • Vehicle Control (Agar + Solvent): Ensures the extraction solvent does not inhibit radial growth.

Step-by-Step Workflow:

  • Media Preparation: Incorporate isolated dihydrochelirubine into molten Potato Dextrose Agar (PDA) at varying concentrations (e.g., 10, 25, 50 µg/mL) just before solidification to prevent thermal degradation.

  • Inoculation: Place a 5 mm mycelial plug of P. irregulare (taken from the actively growing margin of a stock culture) in the center of the plate.

  • Measurement: Incubate at 25°C and measure the radial growth of the mycelium daily until the vehicle control plate is fully colonized. Calculate the percentage of growth inhibition relative to the control.

Discussion & Future Directions

The comparative data clearly illustrates that while compounds like liriodenine may exhibit lower MICs against sensitive strains, 6-methoxy-dihydrochelirubine is vastly superior when challenging MDR M. tuberculosis[3]. Its ability to maintain an MIC of 12.5 µg/mL across resistance profiles suggests that its mechanism of action—DNA synthesis inhibition—is not easily bypassed by standard mycobacterial efflux pumps or target mutations[2]. Future drug development should focus on optimizing the benzophenanthridine scaffold to enhance bioavailability while mitigating the inherent cytotoxicity often associated with DNA intercalators.

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Comparative

mass spectrometry fragmentation pattern comparison of dihydrochelirubine

An In-Depth Guide to the Mass Spectrometry Fragmentation of Dihydrochelirubine: A Comparative Analysis Introduction In the analysis of natural products and their metabolites, mass spectrometry (MS) stands as an indispens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Dihydrochelirubine: A Comparative Analysis

Introduction

In the analysis of natural products and their metabolites, mass spectrometry (MS) stands as an indispensable tool for structural elucidation. Dihydrochelirubine, a key metabolite of the quaternary benzophenanthridine alkaloid (QBA) chelerythrine, presents a compelling case study in the power of tandem mass spectrometry (MS/MS) for structural differentiation.[1] Chelerythrine and its family of alkaloids, found in plants such as Macleaya cordata and Zanthoxylum nitidum, are known for a wide spectrum of pharmacological activities, including antitumor and antimicrobial effects.[2][3] As chelerythrine undergoes metabolic reduction in biological systems to form dihydrochelirubine, the ability to distinguish between these two compounds is critical for pharmacokinetic, toxicological, and drug development studies.[1]

This guide provides an in-depth comparison of the gas-phase fragmentation behavior of dihydrochelirubine and its parent alkaloid, chelerythrine, under electrospray ionization (ESI) tandem mass spectrometry conditions. We will explore the causal relationships between their distinct chemical structures and the resulting fragmentation patterns, offer a validated experimental protocol for their analysis, and present visual diagrams of their fragmentation pathways to provide researchers with a definitive resource for their identification and characterization.

Structural Rationale: The Basis for Divergent Fragmentation

The profound differences in the fragmentation patterns of chelerythrine and dihydrochelirubine originate from a single, yet structurally transformative, modification: the reduction of the C5-N6 iminium bond and the C7-C8 double bond in the B-ring of the benzophenanthridine core.

  • Chelerythrine is a quaternary alkaloid, meaning its nitrogen atom is permanently positively charged and part of a planar, aromatic ring system. This inherent charge and high degree of conjugation lend significant stability to the molecule, making the core structure resistant to fragmentation.[2]

  • Dihydrochelirubine , conversely, is a tertiary amine. The B-ring is saturated, creating a more flexible, non-planar structure. Upon ESI, it readily accepts a proton to form the protonated molecule, [M+H]⁺. This saturation introduces bonds that are more susceptible to cleavage compared to the rigid aromatic system of the precursor.[4]

This fundamental structural dichotomy dictates that chelerythrine fragmentation will be dominated by losses of peripheral substituents from a stable core, while dihydrochelirubine will exhibit fragmentation pathways initiated by cleavages within the more labile saturated ring system.

Experimental Protocol: LC-MS/MS Analysis

This section details a robust and self-validating protocol for the analysis and comparison of chelerythrine and dihydrochelirubine. The choices within this protocol are designed to ensure optimal ionization, separation, and fragmentation for these specific analytes.

1. Standard and Sample Preparation

  • Objective: To prepare clean solutions for direct infusion or LC-MS analysis.

  • Procedure:

    • Prepare individual stock solutions (1 mg/mL) of chelerythrine and dihydrochelirubine standards in methanol.

    • Create working solutions by diluting the stock solutions to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of a matched solvent minimizes peak distortion during chromatographic analysis.

    • For plant extracts or biological matrices, perform a solid-phase extraction (SPE) using a weak cation exchange (WCX) cartridge to enrich the alkaloid fraction and remove interfering compounds.[5]

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of the alkaloids from each other and from potential isomers or matrix components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). C18 provides excellent retention and separation for moderately polar alkaloids.

    • Mobile Phase A: Water with 0.1% Formic Acid. Formic acid is a crucial additive that acts as a proton source, promoting efficient ionization in positive ESI mode.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be 10-60% B over 10 minutes. This gradient ensures that both the more polar dihydrochelirubine and slightly less polar related compounds are eluted with sharp, symmetrical peaks.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

3. Mass Spectrometry (MS) Conditions

  • Objective: To generate and detect precursor and product ions with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: ESI Positive. Benzophenanthridine alkaloids contain nitrogen atoms that are readily protonated or, in the case of chelerythrine, are already charged.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr at 350 °C. These parameters ensure efficient desolvation of the ESI droplets to yield gas-phase ions.

    • Collision Gas: Argon.

    • MS/MS Analysis: For fragmentation studies, select the precursor ion ([M]⁺ for chelerythrine, [M+H]⁺ for dihydrochelirubine) in the first quadrupole, induce fragmentation in the collision cell, and scan for product ions in the third quadrupole.

    • Collision Energy (CE): A CE ramp (e.g., 20-50 eV) is recommended to capture a full range of fragment ions, from low-energy stable losses to higher-energy ring cleavages. For routine analysis, a fixed CE of ~35 eV often provides the optimal balance of precursor ion depletion and diagnostic fragment ion generation.

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation Stock Solutions (1 mg/mL) Working Solutions (1 µg/mL) lc HPLC/UHPLC Separation C18 Column Acetonitrile/Water Gradient 0.1% Formic Acid prep->lc Injection esi ESI Source (Positive) Protonation [M+H]⁺ Desolvation lc->esi Elution ms1 MS1: Precursor Selection Quadrupole 1 Isolates Ion of Interest esi->ms1 cid MS2: Collision-Induced Dissociation (CID) Quadrupole 2 (Collision Cell) Fragmentation with Argon ms1->cid ms2 MS2: Product Ion Scan Quadrupole 3 Detection of Fragments cid->ms2 data Data Analysis Fragmentation Pattern Comparison ms2->data

Caption: High-level workflow for LC-MS/MS analysis of alkaloids.

Comparative Fragmentation Analysis

The tandem mass spectra of chelerythrine and dihydrochelirubine reveal distinct and diagnostically significant fragmentation pathways.

Chelerythrine Fragmentation Pattern

As a quaternary ammonium ion, chelerythrine is detected as the molecular cation [M]⁺ at m/z 348. Its rigid, aromatic structure limits fragmentation to the loss of small, neutral species from its methoxy substituents.

The primary fragmentation route involves the sequential loss of a methyl radical (•CH₃) followed by a molecule of carbon monoxide (CO).[6][7]

  • [M]⁺ → [M - CH₃]⁺: The initial, and often most abundant, fragment is observed at m/z 333, corresponding to the loss of a methyl radical from one of the methoxy groups.

  • [M - CH₃]⁺ → [M - CH₃ - CO]⁺: This ion at m/z 333 can then lose a molecule of carbon monoxide, resulting in a stable fragment ion at m/z 305.

  • [M]⁺ → [M - OCH₃]⁺: A less common pathway involves the loss of a methoxy radical (•OCH₃), leading to an ion at m/z 317.[6]

G cluster_chel Chelerythrine [M]⁺ Fragmentation Pathway parent Chelerythrine [M]⁺ m/z 348 frag1 [M - CH₃]⁺ m/z 333 parent->frag1 - •CH₃ (15 Da) frag3 [M - OCH₃]⁺ m/z 317 parent->frag3 - •OCH₃ (31 Da) frag2 [M - CH₃ - CO]⁺ m/z 305 frag1->frag2 - CO (28 Da)

Caption: Dominant fragmentation pathway for chelerythrine [M]⁺.

Dihydrochelirubine Fragmentation Pattern

Dihydrochelirubine is detected as the protonated molecule [M+H]⁺ at m/z 350. Its fragmentation is more complex and informative, initiated by cleavages in the saturated B-ring, which are not possible for chelerythrine.

The fragmentation is characterized by losses of methyl and methoxy groups, but the relative abundances and specific pathways differ significantly from its precursor.[4]

  • [M+H]⁺ → [M+H - CH₃]⁺: Loss of a methyl radical from a methoxy group gives a fragment at m/z 335.

  • [M+H]⁺ → [M+H - OCH₃]⁺: Loss of a methoxy radical can also occur, yielding an ion at m/z 319.[6]

  • Key Differentiating Pathway: A crucial fragmentation pathway for dihydro-forms of benzophenanthridine alkaloids involves the cleavage across the saturated B-ring. While specific literature on dihydrochelirubine's ring cleavage is sparse, analogy with related dihydroprotoberberine alkaloids suggests potential retro-Diels-Alder (RDA) type fragmentations or other ring-opening mechanisms that are structurally forbidden in the aromatic chelerythrine.[8][9] The loss of CH₄ (16 Da) from the N-methyl group and an adjacent proton is another characteristic fragmentation seen in related reduced alkaloids.[8]

G cluster_dhc Dihydrochelirubine [M+H]⁺ Fragmentation Pathway parent Dihydrochelirubine [M+H]⁺ m/z 350 frag1 [M+H - CH₃]⁺ m/z 335 parent->frag1 - •CH₃ (15 Da) frag2 [M+H - OCH₃]⁺ m/z 319 parent->frag2 - •OCH₃ (31 Da) frag3 [M+H - CH₄]⁺ m/z 334 parent->frag3 - CH₄ (16 Da)

Caption: Proposed fragmentation pathways for dihydrochelirubine [M+H]⁺.

Data Summary and Comparison

The key to differentiating these compounds lies not just in the mass of the fragments, but in their relative abundances and the presence or absence of specific fragmentation channels.

FeatureChelerythrineDihydrochelirubineCausality
Precursor Ion [M]⁺, m/z 348[M+H]⁺, m/z 350Quaternary amine vs. protonated tertiary amine.
Primary Fragment [M - CH₃]⁺, m/z 333[M+H - CH₃]⁺, m/z 335Loss of methyl radical from a methoxy group.
Secondary Fragment [M - CH₃ - CO]⁺, m/z 305[M+H - OCH₃]⁺, m/z 319The stable aromatic core of chelerythrine facilitates CO loss. The more flexible dihydro- form favors loss of the entire methoxy group.
Diagnostic Ion High abundance of m/z 333 and 305.Presence of ions related to ring cleavage or CH₄ loss (e.g., m/z 334).[8]The rigid aromatic system of chelerythrine prevents ring fragmentation pathways that are accessible to the saturated dihydrochelirubine.

Application in Research and Development

Understanding these distinct fragmentation patterns is paramount for several applications:

  • Metabolite Identification: In drug metabolism studies, the appearance of a peak at m/z 350 with the characteristic fragmentation pattern of dihydrochelirubine confirms the metabolic reduction of chelerythrine (m/z 348).[1]

  • Isomer Differentiation: High-resolution mass spectrometry coupled with detailed MS/MS analysis can differentiate dihydrochelirubine from its positional isomers, where the relative abundance of fragment ions can be a key identifier.[4]

  • Quantitative Analysis: The unique and stable fragment ions serve as ideal transitions for developing highly sensitive and selective Multiple Reaction Monitoring (MRM) assays for quantification in complex biological matrices.[6] For instance, the transition 350 → 335 would be highly specific for dihydrochelirubine.

Conclusion

The mass spectrometric fragmentation of dihydrochelirubine, when compared to its parent alkaloid chelerythrine, provides a classic example of structure-driven fragmentation. The reduction of the B-ring fundamentally alters the stability and fragmentation pathways of the molecule, shifting from simple peripheral losses in the rigid chelerythrine to more complex cleavages involving the saturated core in dihydrochelirubine. By leveraging the detailed experimental protocols and fragmentation insights provided in this guide, researchers can confidently identify, differentiate, and quantify these critical benzophenanthridine alkaloids, advancing their work in pharmacology, natural product chemistry, and drug development.

References

  • Yi, T., et al. (2021). A strategy for the comprehensive chemical profiling and screening of the d- and non-d-alkaloids in Corydalis decumbens by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Son, S.Y., et al. (2018). Simultaneous Determination of Eight Benzo[c]phenanthridine Alkaloids in Rat Plasma by UPLC-MS/MS and Its Application to a Pharmacokinetic Study after Oral Administration of a Zanthoxylum schinifolium Fruit Extract. Molecules. Available at: [Link]

  • Lv, H., et al. (2022). Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects. Molecules. Available at: [Link]

  • Liscombe, D.K., et al. (2010). A Metabolomics- and Genomics-Based Approach for the Correlation of Genes and Metabolites in Alkaloid Biosynthesis in Poppy. Plant Physiology. Available at: [Link]

  • Kostalova, J., et al. (2013). Mass spectrometric investigation of chelerythrine and dihydrochelerythrine biotransformation patterns in human hepatocytes. Journal of Chromatography B. Available at: [Link]

  • Zeng, A., et al. (2017). Mass Spectrometry-Guided Isolation of Two New Dihydrobenzophenanthridine Alkaloids From Macleaya Cordata. Natural Product Research. Available at: [Link]

  • Chen, J., et al. (2020). Rapid Identification of Chemical Constituents of Zanthoxylum nitidum (Roxb.) DC. by Ultra-High-Performance Liquid Chromatography Quadrupole-Exactive Orbitrap Mass Spectrometry. Molecules. Available at: [Link]

  • Cai, M., et al. (2007). Rapid structural characterization of isomeric benzo[c]phenanthridine alkaloids from the roots of Zanthoxylum nitidium by liquid chromatography combined with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Tan, Y., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Kang, M.J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Dihydrochelirubine for Laboratory Professionals

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling potent and novel compounds. Among these is dihydrochelirubine, a benzophenanthridine alkaloid.

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Author: BenchChem Technical Support Team. Date: April 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling potent and novel compounds. Among these is dihydrochelirubine, a benzophenanthridine alkaloid. While its therapeutic potential is an area of active research, its cytotoxic nature necessitates meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of our environment.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of dihydrochelirubine, grounded in established safety principles for cytotoxic compounds.

The absence of a specific Safety Data Sheet (SDS) for every novel compound means we must adopt a conservative approach, treating dihydrochelirubine with the same level of caution as other known cytotoxic and hazardous chemicals.[4] This protocol is designed to be a self-validating system, emphasizing risk mitigation at every stage.

Hazard Assessment and Risk Mitigation

Dihydrochelirubine belongs to the benzophenanthridine alkaloid family, which is known for its cytotoxic properties.[1][2][3] These compounds can pose significant health risks, including potential carcinogenicity, mutagenicity, and teratogenicity.[5] Exposure can occur through inhalation of aerosols, skin absorption, or accidental ingestion.[6] Therefore, all handling and disposal procedures must be designed to minimize these risks.

Core Principle: Treat dihydrochelirubine as a potent cytotoxic compound. All waste generated from its use is considered hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work with dihydrochelirubine, and throughout the disposal process, the correct PPE is mandatory. This is not merely a recommendation but a critical safety requirement.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemical-resistant nitrile gloves is required.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin.[6]
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of solutions or airborne particles.[7]
Lab Coat A disposable, low-permeability gown with long sleeves and a closed front.Prevents contamination of personal clothing and skin.[6]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the solid compound or when there is a risk of aerosol generation.Protects against the inhalation of fine particles or aerosols.[4][6]

Workflow for Donning and Doffing PPE: A strict protocol for putting on and taking off PPE is essential to prevent cross-contamination. Always don PPE before entering the designated work area and doff it before leaving.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling and disposing of different forms of dihydrochelirubine waste.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe chemical waste management. Never mix dihydrochelirubine waste with non-hazardous waste.

  • Solid Dihydrochelirubine Waste:

    • Unused or expired solid dihydrochelirubine should be kept in its original, clearly labeled container.[9]

    • If the original container is compromised, transfer it to a new, sealable, and clearly labeled container.

  • Solutions Containing Dihydrochelirubine:

    • Aqueous solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

    • Solutions in organic solvents (e.g., DMSO) must be collected in a separate, appropriately labeled hazardous waste container for organic solvents.[9]

  • Contaminated Labware:

    • Disposable items such as pipette tips, tubes, and gloves that have come into contact with dihydrochelirubine should be collected in a designated, sealed hazardous waste bag or container.[7][10]

    • Reusable glassware must be decontaminated. Place it in a plastic bag and wash it in a sink with a detergent solution by a trained employee wearing double gloves.[6]

Step 2: Container Management and Labeling

All waste containers must be in good condition, compatible with the waste they hold, and securely sealed to prevent leaks.[9]

Labeling Requirements: Each waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Dihydrochelirubine"

  • The solvent (if applicable, e.g., "in DMSO")

  • The primary hazard (e.g., "Cytotoxic," "Toxic")

  • The date of accumulation

Step 3: Spill Management

Accidental spills must be dealt with immediately and safely. Your laboratory should have a spill kit readily available.[10]

Spill SizeProcedure
Small Spills (<5 mL or 5 g) 1. Ensure you are wearing the appropriate PPE (double gloves, gown, eye protection).[6] 2. For liquids, cover with an absorbent material. For solids, gently cover with a wet absorbent material to avoid raising dust.[6][10] 3. Working from the outside in, carefully collect the absorbed material and place it in a designated cytotoxic waste bag.[8][10] 4. Clean the spill area three times with a detergent solution, followed by clean water.[6]
Large Spills (>5 mL or 5 g) 1. Evacuate the immediate area and restrict access.[10] 2. If you are not trained for large spill cleanup, contact your institution's Environmental Health and Safety (EHS) office immediately.[8] 3. If trained, don a respirator in addition to other PPE.[8] 4. Gently cover the spill with absorbent sheets or pads to limit its spread.[10] 5. Collect the absorbed material and any contaminated items in a cytotoxic waste disposal bag.[10] 6. Thoroughly clean the contaminated surfaces twice with a detergent solution and then with 70% isopropyl alcohol.[10]
Step 4: Decontamination of Work Surfaces

At the end of any procedure involving dihydrochelirubine, all work surfaces and equipment must be decontaminated.

Decontamination Procedure:

  • Wipe down all surfaces with a detergent solution.[6]

  • Follow with a rinse of clean water.[6]

  • A final wipe-down with 70% alcohol is also a common practice.[11]

  • All cleaning materials (wipes, pads) must be disposed of as contaminated waste.[8]

It is important to note that no single chemical agent is known to deactivate all cytotoxic drugs. Therefore, the primary goal of decontamination is the physical removal of the compound from the surface to a disposable material.[12]

Step 5: Final Disposal

The ultimate disposal of dihydrochelirubine waste must be handled by a licensed hazardous waste disposal company.

Procedure:

  • Store all sealed and labeled dihydrochelirubine waste containers in a designated and secure satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

  • Follow all institutional and local regulations for hazardous waste disposal.

Do not dispose of dihydrochelirubine down the drain or in the regular trash. [7]

Workflow and Decision-Making Diagram

The following diagram illustrates the decision-making process for the proper disposal of dihydrochelirubine waste.

Dihydrochelirubine_Disposal_Workflow Dihydrochelirubine Waste Disposal Workflow start Start: Dihydrochelirubine Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Dihydrochelirubine waste_type->solid_waste Solid liquid_waste Liquid (Aqueous/Organic) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware solid_container Collect in sealed, labeled container for solids solid_waste->solid_container liquid_container Collect in sealed, labeled container for liquids (segregate organic/aqueous) liquid_waste->liquid_container labware_container Collect in sealed, labeled hazardous waste bag/container contaminated_labware->labware_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store labware_container->store ehs_contact Contact EHS for Pickup and Disposal store->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Decision workflow for dihydrochelirubine waste management.

References

  • Cytotoxic or Chemotherapeutic Drug Guidelines. Environmental Health and Safety, California Institute of Technology. [Link]

  • Handling accidental spills of cytotoxic drugs. DVM360. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. [Link]

  • Recommendations for the Safe Use of Handling of Cytotoxic Drugs. [Link]

  • Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis. MDPI. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Benzophenanthridine alkaloids used in this study. ResearchGate. [Link]

  • An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications. MDPI. [Link]

  • Detoxification of Benzophenanthridine alkaloids. [Link]

  • Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. MDPI. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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